Fluphenazine

Catalog No.
S528198
CAS No.
69-23-8
M.F
C22H26F3N3OS
M. Wt
437.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluphenazine

CAS Number

69-23-8

Product Name

Fluphenazine

IUPAC Name

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol

Molecular Formula

C22H26F3N3OS

Molecular Weight

437.5 g/mol

InChI

InChI=1S/C22H26F3N3OS/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)30-21)9-3-8-26-10-12-27(13-11-26)14-15-29/h1-2,4-7,16,29H,3,8-15H2

InChI Key

PLDUPXSUYLZYBN-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO

solubility

In water, 31.1 g/L (31.3 mg/L) at 37 °C
1.90e-02 g/L

Synonyms

Flufenazin, Fluphenazine, Fluphenazine Hydrochloride, Hydrochloride, Fluphenazine, Lyogen, Prolixin

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO

The exact mass of the compound Fluphenazine is 437.1749 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 31.1 mg/l (at 37 °c)in water, 31.1 g/l (31.3 mg/l) at 37 °c1.90e-02 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines. It belongs to the ontological category of N-alkylpiperazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

fluphenazine mechanism of action dopamine receptors

Author: Smolecule Technical Support Team. Date: February 2026

Primary Dopaminergic Mechanism

Fluphenazine is a high-potency, first-generation (typical) antipsychotic of the phenothiazine class. Its primary mechanism of action is the antagonism of postsynaptic dopamine D2 receptors in the brain's mesolimbic pathway [1] [2] [3]. By blocking these receptors, this compound reduces excessive dopaminergic neurotransmission, which is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions [1] [4].

Dopamine Receptor Binding Affinity

This compound has a high binding affinity for dopamine receptors. The table below summarizes its dissociation constant (Kᵢ) values, where a lower Kᵢ indicates stronger binding [5] [2] [6].

Receptor Type Affinity (Kᵢ in nM) Action
D2 dopamine receptor 0.50 - 0.89 nM Antagonist [2] [6]
D1 dopamine receptor 3.2 - 14.45 nM Antagonist [2] [6]
D3 dopamine receptor 1.412 nM Not Specified [2]
D4 dopamine receptor 89.12 nM Not Specified [2]
D5 dopamine receptor 95 - 2,590 nM Not Specified [2]

This high affinity for D2 receptors, and its broader dopaminergic activity, is visualized in the following pathway:

Fluphenazine_Mechanism This compound This compound D2_Receptor D2 Dopamine Receptor This compound->D2_Receptor Antagonizes Dopamine Dopamine Dopamine->D2_Receptor Normal Binding Signal Reduced Postsynaptic Signaling D2_Receptor->Signal Symptoms Alleviation of Psychotic Symptoms (e.g., hallucinations) Signal->Symptoms

This compound blocks dopamine from binding to D2 receptors, reducing signaling.

Key Experimental Evidence & Protocols

The understanding of this compound's mechanism is supported by several key experimental approaches.

Radioligand Binding Studies

These experiments measure how a drug interacts directly with receptor sites.

  • Objective: To determine the affinity (Kᵢ) of this compound for dopamine receptor subtypes (D1 and D2) and characterize receptor density in brain tissue [5] [7].
  • Typical Protocol [5]:
    • Membrane Preparation: Homogenize brain tissue (e.g., mouse striatum) and isolate synaptic membranes via centrifugation.
    • Incubation: Incubate membrane preparations with a radiolabeled ligand like [³H]this compound and the test compound.
    • Discrimination of Sites: Use selective antagonists (e.g., SCH-23390 for D1, spiperone for D2) to discriminate binding to specific receptor subtypes.
    • Saturation Analysis: Perform to calculate receptor density (Bmax) and equilibrium dissociation constant (Kᴅ).
    • Displacement Assays: Use unlabeled competing drugs to determine their potency (IC50) in displacing bound [³H]this compound, which correlates with clinical efficacy [7].
Electrophysiological Studies

These studies investigate the drug's effects on ion channels in living cells.

  • Objective: To assess this compound's off-target effects on neuronal excitability by blocking voltage-gated sodium channels (Naᵥ) [6].
  • Typical Protocol [6]:
    • Cell Preparation: Use a suitable cell line (e.g., ND7/23 neuroblastoma-dorsal root ganglion hybrid cells) expressing target ion channels.
    • Whole-Cell Voltage Clamp: Maintain the cell at a negative holding potential (e.g., -120 mV) and apply depolarizing steps to activate sodium channels.
    • Drug Application: Apply this compound to the bathing solution.
    • Data Analysis: Measure the reduction in peak sodium current amplitude and shifts in channel activation/inactivation properties to characterize the block.

Broader Pharmacological Profile

This compound's effects extend beyond dopamine receptors. It is pharmacologically promiscuous, and its action at other targets explains many of its side effects.

Polypharmacology at Neurotransmitter Receptors

The table below shows a selection of its binding profile at other key targets [2].

Receptor Type Affinity (Kᵢ in nM) Action Clinical Correlation
5-HT2A (Serotonin) 3.8 – 98 nM Antagonist [2] May influence mood, potential for weight gain [1].
α1A (Adrenergic) 6.4 – 9 nM Antagonist [2] Orthostatic hypotension, dizziness, sedation [1].
H1 (Histamine) 7.3 – 70 nM Antagonist [2] Sedation, weight gain [1].
M1 (Muscarinic) 1,095 – 3,236 nM Antagonist [2] Anticholinergic effects (dry mouth, blurred vision, constipation, urinary retention) [1].
Action on Ion Channels

Research shows this compound also blocks neuronal voltage-gated sodium channels (Naᵥ) [6]. This mechanism is similar to local anesthetics and may contribute to its effects in pain conditions like post-herpetic neuralgia. This Naᵥ block occurs at a lower affinity than its D2 antagonism but may still be clinically relevant due to drug accumulation in lipid-rich tissues [6].

The following diagram integrates this compound's multi-receptor activity and its downstream effects:

Fluphenazine_Profile cluster_receptors Receptor Targets cluster_effects Primary Effects / Side Effects This compound This compound D2 D2 Dopamine (Mesolimbic) This compound->D2 D2_EP D2 Dopamine (Nigrostriatal) This compound->D2_EP Alpha1 α1 Adrenergic This compound->Alpha1 M1 M1 Muscarinic This compound->M1 H1 H1 Histamine This compound->H1 Nav Voltage-Gated Sodium Channels This compound->Nav Efficacy ✓ Antipsychotic Efficacy D2->Efficacy EPS ✗ Extrapyramidal Symptoms (EPS) D2_EP->EPS Ortho ✗ Orthostatic Hypotension Alpha1->Ortho Antichol ✗ Anticholinergic Effects M1->Antichol Sedation ✗ Sedation H1->Sedation Analgesia ? Potential Analgesic Effect Nav->Analgesia

This compound's effects result from its action on multiple receptor systems.

Implications for Research and Development

This compound's rich pharmacology offers insights for drug discovery:

  • Target Validation: Its efficacy validates D2 receptor antagonism as a potent mechanism for antipsychotic action.
  • Side Effect Prediction: Its binding profile at muscarinic, adrenergic, and histaminergic receptors provides a template for understanding and predicting adverse effects of first-generation antipsychotics [1] [2].
  • Repurposing Potential: Activity at novel targets (e.g., Naᵥ channel block) suggests potential for drug repurposing in non-psychiatric indications, such as neuropathic pain [6].

References

fluphenazine pharmacokinetics absorption distribution metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Pharmacokinetic Parameters of Fluphenazine

Parameter This compound Hydrochloride (Oral) This compound Hydrochloride (IM) This compound Decanoate (LAI, IM/Sub-Q)
Bioavailability 2.7% (Oral) [1] Information Missing Information Missing

| Time to Peak Concentration (T~max~) | 0.5 hours [2]; 2-4 hours [3] | 1.5 hours [2] | Single dose: Within 24 hours [4]; 1-8 hours post-injection with high inter-patient variability [4] Steady-state: Profile determined by slow absorption [5] | | Elimination Half-Life (t~½~) | 14-16 hours [6] | 6-10 days [6] | Single dose: 6.8-9.6 days [7] Multiple doses: 14.3 days (mean) [7] Apparent half-life: ~7-10 days [1] | | Therapeutic Reference Range | 1 - 10 ng/mL [6] | 1 - 10 ng/mL [6] | 1 - 10 ng/mL [6] | | Protein Binding | Information Missing | Information Missing | Information Missing | | Time to Steady State | Governed by elimination half-life | Governed by elimination half-life | 4-6 weeks (due to flip-flop kinetics) [7] | | Primary Metabolic Pathways | Hepatic, primarily via CYP2D6 [6] | Hepatic, primarily via CYP2D6 [6] | Hepatic, primarily via CYP2D6 [6] | | Excretion | Urine and feces [1] | Urine and feces [1] | Urine and feces [1] |

Detailed Experimental Protocols and Methodologies

The quantitative data in the table above are derived from specific clinical and analytical studies. Here are the methodologies for key experiments:

  • GC/MS Bioequivalence Study (1992): A clinical trial used gas chromatography/mass spectrometry (GC/MS) detection to establish the steady-state pharmacokinetic profile of this compound decanoate [5]. The study employed a two-way crossover design in 16 stable outpatients to compare the bioavailability of 10 mg/ml and 25 mg/ml formulations. Key measured parameters included Area Under the Curve (AUC) and maximum serum concentration (C~max~). This method is noted for its high sensitivity in measuring subnanomolar plasma concentrations [5].
  • Pharmacokinetic Analysis of LAI Formulations: Research on Long-Acting Injectable (LAI) antipsychotics outlines that their unique "flip-flop" kinetics must be characterized by measuring the apparent half-life, which is driven by the slow absorption from the injection site [7] [8]. Time to steady-state for these formulations is a function of the absorption rate, not elimination [7].

Metabolism and Disposition Pathways

This compound is extensively metabolized in the liver, and its disposition can be visualized through the following pathway:

G cluster Metabolism Details This compound This compound Liver Liver This compound->Liver Administration Metabolites Metabolites Liver->Metabolites Primary Metabolism via CYP2D6 CYP2D6 CYP2D6 Liver->CYP2D6 OtherRoutes Other Pathways (Sulfoxidation, N-dealkylation) Liver->OtherRoutes Excretion Excretion Metabolites->Excretion Elimination

This compound Metabolism and Excretion Pathway

  • Key Metabolic Enzymes: this compound is a major substrate of the cytochrome P450 enzyme CYP2D6 [6]. It also undergoes metabolism via other pathways, including sulfoxidation and N-dealkylation [3].
  • Active Metabolites: The binding affinity of two this compound metabolites has been studied, indicating they may contribute to the drug's overall pharmacological profile [9].
  • Excretion Routes: The drug and its metabolites are eliminated via both urine and feces [1].

Key Technical and Clinical Considerations

  • "Flip-Flop" Kinetics in LAIs: For this compound decanoate, the absorption rate constant is slower than the elimination rate constant [7]. This results in "flip-flop" kinetics, where the observed half-life reflects the absorption process, and the time to reach steady-state is a function of this slow absorption from the injection site [8].
  • Factors Influencing Pharmacokinetics: Cigarette smoking is associated with a 2.33-fold increase in the clearance of this compound decanoate [7]. As a CYP2D6 substrate, the drug's metabolism is susceptible to pharmacogenetic variations and drug-drug interactions with inhibitors or inducers of this enzyme [6] [8].

References

Mechanism of Action and Receptor Profile

Author: Smolecule Technical Support Team. Date: February 2026

Fluphenazine hydrochloride exerts its antipsychotic effects primarily through potent antagonism of postsynaptic dopamine D2 receptors in the brain's mesolimbic pathway. This action reduces positive psychotic symptoms like hallucinations and delusions [1] [2]. Its effects on other receptor systems contribute to both its therapeutic actions and side effect profile.

The diagram below illustrates the primary signaling pathway and receptor interactions:

G cluster_paths This compound Receptor Interactions This compound This compound D2 Dopamine D2 Receptor This compound->D2 Antagonism 5-HT2A Serotonin 5-HT2A Receptor This compound->5-HT2A Antagonism M1 Muscarinic M1 Receptor This compound->M1 Antagonism α1 Alpha-1 Adrenergic Receptor This compound->α1 Antagonism H1 Histamine H1 Receptor This compound->H1 Antagonism Therapeutic Therapeutic Effects (Reduced Psychosis) D2->Therapeutic Mesolimbic Pathway EPS Extrapyramidal Symptoms (EPS) D2->EPS Nigrostriatal Pathway Anticholinergic Anticholinergic Effects (Dry mouth, Constipation) M1->Anticholinergic Sedation Sedation, Orthostatic Hypotension α1->Sedation H1->Sedation

This compound's primary antipsychotic effect comes from dopamine D2 blockade, while interactions with other receptors cause key side effects [1] [3] [2].

The quantitative receptor binding profile reveals its high affinity for D2 receptors, which underpins its classification as a high-potency antipsychotic [3]:

Receptor Target Action Affinity (Ki, nM) Clinical Correlation
D2 Dopamine Antagonist 0.50 - 0.89 [3] Primary therapeutic effect; also causes extrapyramidal symptoms (EPS) and prolactin elevation [1].
5-HT2A Serotonin Antagonist 3.8 - 98 [3] May modulate antipsychotic effect and reduce EPS risk [2].
α1 Adrenergic Antagonist 6.4 - 13 [3] Orthostatic hypotension, dizziness, sedation [1].
H1 Histamine Antagonist 7.3 - 70 [3] Sedation and weight gain [1].
M1 Muscarinic Antagonist 1,095 - 3,236 [3] Anticholinergic effects: dry mouth, blurred vision, constipation, urinary retention [1].

Pharmaceutical Formulations and Synthesis

This compound hydrochloride is available in multiple formulations to suit different therapeutic needs, from acute management to long-term maintenance [1].

Formulation Typical Dosing Half-life / Dosing Interval Key Characteristics
Oral Tablets 2.5 - 40 mg/day, divided [1] ~15-16 hours [1] Available in 1 mg, 2.5 mg, 5 mg, and 10 mg strengths [1] [4].
Short-Acting IM Injection 1.25 - 10 mg/day [1] Every 6-8 hours [1] For rapid control of acute agitation [1].
Long-Acting Depot (Decanoate) 12.5 - 100 mg [1] Every 2-4 weeks (Half-life: 14-100 days) [1] [3] For maintenance therapy in patients with adherence issues [1].

A patent (CN105153062A) describes an improved synthesis method, highlighting key steps and conditions [5]:

  • Key Step 1 - Ring Formation: Condensation of flufenamic acid with sulfur and iodine in a solvent to form the 2-(trifluoromethyl)-10H-phenothiazine core structure [5].
  • Key Step 2 - Alkylation: Reacting the phenothiazine intermediate with 1-(3-chloropropyl)-piperazine to create the side chain [5].
  • Key Step 3 - Salt Formation: Final reaction with hydrogen chloride gas in a toluene/ethanol system to yield the hydrochloride salt. The patent emphasizes passing dry HCl gas into the solution for high-purity crystal formation [5].

Adverse Effects and Safety Considerations

This compound hydrochloride carries significant safety considerations that require careful monitoring [1].

  • Common Side Effects: Sedation, dry mouth, blurred vision, constipation, orthostatic hypotension, dizziness, and urinary retention [1].
  • Extrapyramidal Symptoms (EPS): A major concern, including akathisia, parkinsonism, acute dystonic reactions, and potentially irreversible tardive dyskinesia with long-term use [1] [3].
  • Serious Adverse Effects: Neuroleptic malignant syndrome (NMS), leukopenia/agranulocytosis, ECG abnormalities (QT prolongation), and elevated prolactin levels [1].
  • Contraindications & Warnings:
    • Black Box Warning: Increased risk of death in elderly patients with dementia-related psychosis [1].
    • Contraindicated in patients with severe depression, significant hepatic impairment, or known hypersensitivity to phenothiazines [1] [3].

Analytical and Experimental Protocols

Therapeutic Drug Monitoring: While not routine, the therapeutic reference range for this compound is 1 to 10 ng/mL [1]. Monitoring should include:

  • Clinical Tools: Abnormal Involuntary Movement Scale (AIMS) for assessing tardive dyskinesia and EPS [1].
  • Laboratory Tests: Baseline and periodic ECG, complete blood count (CBC), liver function tests (LFTs), and metabolic panels [1].
  • Drug Interactions: this compound is a major substrate of CYP2D6 and a weak inhibitor of CYP2C9 and CYP2E1 [1].

References

Comprehensive Clinical Pharmacology of Fluphenazine in Schizophrenia: Technical Guide for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Introduction

Fluphenazine is a high-potency typical antipsychotic medication from the phenothiazine class that has been used in clinical practice since 1959 for the management of schizophrenia and related psychotic disorders. As a first-generation antipsychotic, it primarily exerts its therapeutic effects through dopamine D2 receptor antagonism in mesolimbic pathways, which correlates with its efficacy against positive symptoms of schizophrenia such as hallucinations, delusions, and disorganized thinking. This compound is available in multiple formulations including oral tablets, short-acting intramuscular injections for acute agitation, and long-acting depot injections (decanoate and enanthate esters) for maintenance therapy in patients with adherence challenges. The depot formulations represent a significant advancement in the long-term management of chronic schizophrenia, with the decanoate ester typically administered every 2-4 weeks, providing sustained therapeutic coverage while minimizing peak-trough fluctuations seen with oral dosing [1] [2].

The clinical use of this compound has declined in recent decades with the advent of second-generation antipsychotics that generally demonstrate improved extrapyramidal side effect profiles, though it remains an important therapeutic option, particularly in resource-limited settings and for patients who require guaranteed medication delivery via long-acting formulations. According to current clinical evidence, this compound demonstrates comparable efficacy to lower-potency antipsychotics like chlorpromazine for positive symptoms of schizophrenia, though it may be less effective for negative symptoms such as avolition, blunted affect, and social withdrawal. The drug carries black-box warnings for increased mortality in elderly patients with dementia-related psychosis and the potential for severe, sometimes irreversible movement disorders including tardive dyskinesia, necessitating careful risk-benefit analysis in treatment selection [1] [3] [4].

Mechanism of Action

Receptor Binding Profile

This compound's therapeutic efficacy and side effect profile are directly linked to its receptor interaction profile, characterized by potent dopamine D2 receptor antagonism with additional activity at various other neurotransmitter systems. The drug binds with high affinity to postsynaptic dopamine D2 receptors in the mesolimbic pathway, which is considered its primary mechanism for reducing positive symptoms of psychosis. Beyond dopamine receptor blockade, this compound exhibits significant binding to serotonergic (5-HT2A), adrenergic (α1), histaminergic (H1), and muscarinic cholinergic receptors, which collectively contribute to both its therapeutic and adverse effect profile [1] [2].

Table 1: Receptor Binding Profile of this compound

Receptor Type Affinity (Ki in nM) Pharmacological Action Clinical Correlation
Dopamine D2 0.50-0.89 Antagonist Antipsychotic efficacy; EPS; prolactin elevation
Dopamine D1 14.45 Antagonist Limited clinical significance
5-HT2A 3.8-98 Antagonist Potential modest benefits for negative symptoms
α1-adrenergic 6.4-13 Antagonist Orthostatic hypotension, dizziness
Histamine H1 7.3-70 Antagonist Sedation, weight gain
Muscarinic M1 1,095-3,236 Antagonist Anticholinergic effects (dry mouth, constipation, blurred vision)

The high potency of this compound at D2 receptors (approximately 10-50 times greater than chlorpromazine) translates to effective antipsychotic action at relatively low milligram doses but also increases the risk of extrapyramidal symptoms (EPS) such as dystonia, parkinsonism, and akathisia. Additionally, the blockade of dopamine receptors in the tuberoinfundibular pathway leads to hyperprolactinemia, which can manifest clinically as galactorrhea, gynecomastia, menstrual irregularities, and sexual dysfunction. The drug's effect on various receptor systems underscores the importance of understanding its comprehensive pharmacological profile rather than viewing it solely through its dopaminergic actions [1] [2].

Signaling Pathways and Neurotransmitter Systems

This compound's primary mechanism involves dopaminergic pathway modulation, particularly through antagonism of D2 receptors in the mesolimbic system, which is hyperactive in psychosis, thereby reducing positive symptoms. Simultaneously, its action in the nigrostriatal pathway accounts for extrapyramidal side effects, while tuberoinfundibular pathway effects cause hyperprolactinemia. The mesocortical pathway effects may contribute to both therapeutic and adverse cognitive and negative symptom effects. Beyond dopamine, this compound's serotonergic antagonism at 5-HT2A receptors may provide modest benefits for negative symptoms and reduce EPS liability compared to drugs without this activity, though to a lesser extent than atypical antipsychotics specifically designed with this receptor profile [1] [2].

The following diagram illustrates this compound's primary mechanism of action and effects on different dopaminergic pathways:

G cluster_pathways Dopaminergic Pathways cluster_effects Clinical Effects This compound This compound D2_Receptor D2 Receptor Antagonism This compound->D2_Receptor Mesolimbic Mesolimbic Positive_Symptoms Positive_Symptoms Mesolimbic->Positive_Symptoms Reduction Nigrostriatal Nigrostriatal EPS EPS Nigrostriatal->EPS Induction Tuberoinfundibular Tuberoinfundibular Hyperprolactinemia Hyperprolactinemia Tuberoinfundibular->Hyperprolactinemia Induction Mesocortical Mesocortical Negative_Symptoms Negative_Symptoms Mesocortical->Negative_Symptoms Variable Effects D2_Receptor->Mesolimbic D2_Receptor->Nigrostriatal D2_Receptor->Tuberoinfundibular D2_Receptor->Mesocortical

This compound's adrenergic antagonism at α1 receptors contributes to cardiovascular effects such as orthostatic hypotension, reflex tachycardia, and dizziness, particularly during initial treatment or dose escalation. The antihistaminic properties at H1 receptors result in sedative effects, which can be beneficial for agitated patients but problematic for those requiring alertness, while anticholinergic activity at M1 receptors produces typical side effects like dry mouth, constipation, urinary retention, and blurred vision, though these are less pronounced than with lower-potency phenothiazines [1] [4].

Pharmacokinetics

Absorption and Distribution

The pharmacokinetic profile of this compound varies significantly between formulations, with important implications for dosing strategies and clinical application. Oral this compound demonstrates poor and variable bioavailability of approximately 2.7%, reaching peak plasma concentrations within 2 hours after ingestion. By contrast, the short-acting intramuscular formulation achieves more rapid and complete absorption, making it suitable for managing acute agitation in psychiatric emergencies. The long-acting depot esters (decanoate and enanthate) are formulated in sesame oil and administered via intramuscular or subcutaneous injection, creating a medication reservoir that slowly releases the active drug over extended periods, typically 2-4 weeks depending on the ester and dosage [1] [2].

Table 2: Pharmacokinetic Parameters of this compound Formulations

Formulation Bioavailability Tmax (Peak Concentration) Half-life Time to Steady State
Oral 2.7% ~2 hours 14-16 hours 3-4 days
Short-acting IM Higher than oral <1 hour 6-10 days Not applicable
Decanoate depot ~70% of IM 1-8 hours (initial); 1-2 days (sustained) 14-100 days 2-4 months
Enanthate depot Similar to decanoate 2-3 days 4 days (reported) 6-8 weeks

Following administration of This compound decanoate, plasma concentrations typically exhibit a biphasic pattern characterized by an initial rapid rise to a peak within 1-8 hours, followed by a decline over the next 12-36 hours to a stable plateau that persists until the next injection. This pharmacokinetic profile confirms the steady release of this compound from the depot site over the dosing interval. Research has demonstrated that this compound remains measurable in plasma throughout the entire dosing interval, supporting its utility as a maintenance therapy. The drug's extensive tissue distribution and high protein binding contribute to its complex pharmacokinetic behavior and the prolonged detection of therapeutic concentrations despite relatively short elimination half-lives for the parent drug [5] [6] [2].

Metabolism, Elimination, and Drug Interactions

This compound undergoes hepatic metabolism primarily via the cytochrome P450 system, with CYP2D6 being the major isoenzyme responsible, though the complete metabolic pathway remains incompletely characterized. The drug does not appear to have active metabolites with significant pharmacological activity, which simplifies its pharmacokinetic profile compared to some other antipsychotics. Elimination occurs through both renal and fecal routes, with unchanged drug and metabolites excreted in urine and feces. Considerable interindividual variability exists in plasma concentrations achieved with equivalent doses, reflecting genetic polymorphisms in metabolic enzymes, particularly CYP2D6, as well as differences in absorption and distribution [1] [2].

This compound functions as a major substrate of CYP2D6 and a weak inhibitor of CYP2C9 and CYP2E1 systems, creating potential for drug-drug interactions with medications that inhibit or induce these enzymes. Concomitant administration with CYP2D6 inhibitors (e.g., fluoxetine, paroxetine) may significantly increase this compound concentrations and raise the risk of adverse effects. Additionally, this compound may potentiate the effects of CNS depressants including alcohol, barbiturates, and benzodiazepines, necessitating dose adjustments and careful monitoring. The drug's anticholinergic properties can be additive with other medications possessing similar activity, potentially leading to severe constipation, urinary retention, or confusion, particularly in elderly patients [1] [3].

Therapeutic Drug Monitoring and Clinical Response

Plasma Concentrations and Clinical Correlations

Therapeutic drug monitoring of this compound, while not routinely performed in clinical practice, has established a reference range of 1-10 ng/mL for optimal clinical response, with levels below 1 ng/mL often associated with reduced efficacy and those exceeding 10 ng/mL increasing the risk of adverse effects without substantial therapeutic benefit. Research using radioimmunoassay techniques has demonstrated that this compound remains detectable in plasma throughout the dosing interval of depot formulations, with concentrations showing a strong correlation with administered dose at the population level. However, considerable interindividual variability exists, with up to a four-fold difference in plasma concentrations among patients receiving identical doses, highlighting the importance of individualized treatment approaches based on clinical response and tolerability rather than dose alone [5] [1].

The relationship between plasma this compound levels and clinical outcomes appears to be curvilinear rather than linear, with an optimal therapeutic window observed between 0.2 and 2.8 ng/mL in some studies. Monitoring of plasma levels may be particularly valuable in cases of poor treatment response, suspected nonadherence with oral regimens, assessment of appropriate depot dosing intervals, or when drug interactions are suspected. During maintenance therapy with depot formulations, the trough concentration obtained just before the next injection has been shown to be a satisfactory estimate of the mean plasma level throughout the dosing interval, simplifying therapeutic monitoring in stable patients [5] [2].

Dosing Strategies and Administration Protocols

This compound dosing must be individualized based on symptom severity, treatment history, formulation selection, and patient-specific factors such as age, weight, and metabolic status. For oral administration in adults with psychosis, initial dosing typically ranges from 2.5 to 10 mg daily, divided every 6-8 hours, with a maximum recommended dose of 40 mg daily. Geriatric patients or those predisposed to side effects should initiate therapy at lower doses of 1-2.5 mg daily. For acute agitation, the short-acting intramuscular formulation may be administered at doses of 1.25-10 mg, repeated every 6-8 hours as needed, though transition to oral or depot formulations should occur once symptoms stabilize [1] [3].

Long-acting depot formulations represent a cornerstone of maintenance therapy for chronic schizophrenia, with this compound decanoate initiated at 12.5-25 mg administered intramuscularly or subcutaneously every 2-4 weeks. Dose titration should be guided by clinical response and side effect profile, with typical maintenance doses ranging from 12.5 to 100 mg. Available evidence suggests that lower doses within this range (e.g., 11.5-12.5 mg every 2 weeks) may be equally effective as higher doses for stabilization of many patients while reducing the risk of extrapyramidal symptoms and tardive dyskinesia. When initiating depot therapy following oral treatment, the oral formulation should be maintained for at least one week after the first injection to ensure adequate antipsychotic coverage during the transition period [1] [7] [2].

Clinical Efficacy Evidence

Comparative Trials and Dose-Response Relationships

Clinical studies have established that this compound demonstrates comparable efficacy to other typical antipsychotics such as chlorpromazine and haloperidol for the management of positive symptoms in schizophrenia, though it may be less effective for negative symptoms. Double-blind, comparative trials have shown similar relapse prevention and symptom control between this compound decanoate and other depot antipsychotics including flupenthixol decanoate and haloperidol decanoate over maintenance periods of up to 60 weeks. These studies have consistently demonstrated that steady-state plasma levels of both this compound and haloperidol correlate strongly with dose, supporting a concentration-dependent therapeutic effect [6] [8] [2].

A dose-reduction trial published in 1994 demonstrated the feasibility of gradually reducing relatively high doses of this compound decanoate by one-half (from approximately 23 mg to 11.5 mg every 2 weeks) in chronically impaired, unstable schizophrenic patients without increasing relapse rates or worsening clinical symptoms. This study found that extrapyramidal symptoms improved slightly in the dose-reduction group while worsening in the control group maintained on conventional doses, and tardive dyskinesia worsened in both groups but to a lesser extent in the reduced-dose cohort. These findings suggest that maintenance doses lower than conventional targets can be safely achieved through gradual reduction, potentially minimizing adverse effects while maintaining therapeutic efficacy [7].

Special Populations and Safety Considerations

Elderly patients with dementia-related psychosis represent a population for whom this compound carries significant risks, including a black-box warning regarding increased mortality. Meta-analyses of placebo-controlled trials have revealed a 1.6 to 1.7 times increased risk of death in elderly dementia patients treated with antipsychotics, with causes typically related to cardiovascular events or infections. This compound is not approved for treatment of dementia-related psychosis, and its use should be avoided in this population. In pregnancy, this compound is generally avoided, particularly during the first trimester, and caution is advised in the third trimester due to potential neonatal effects. Pediatric use has not been established, and safety and efficacy in children remain undetermined [1] [3] [4].

Table 3: Clinical Management of this compound Adverse Effects

Adverse Effect Incidence Management Strategies Prevention Approaches
Extrapyramidal Symptoms High Benztropine, dose reduction Start low, go slow; use lowest effective dose
Sedation Common Evening dosing, slow titration Monitor daytime functioning
Hyperprolactinemia Very common Dose reduction, switch to prolactin-sparing agent Baseline and periodic prolactin monitoring
Anticholinergic Effects Common Symptomatic management Avoid other anticholinergic drugs
Orthostatic Hypotension Common (especially initial) Hydration, slow position changes Monitor BP initially and after dose changes
Tardive Dyskinesia Cumulative risk (5% per year) Consider dose reduction/ discontinuation Regular AIMS monitoring; lowest effective dose
Neuroleptic Malignant Syndrome Rare but serious Immediate discontinuation, supportive care, dantrolene, bromocriptine Patient and family education on early signs

Experimental Protocols and Research Methodology

Plasma Level Quantification Protocols

Radioimmunoassay (RIA) methodology has been extensively used in this compound pharmacokinetic research, providing the sensitivity required to detect low nanogram-per-milliliter concentrations encountered during therapeutic use. The foundational RIA protocol for this compound quantification involves collecting blood samples in EDTA-containing tubes followed by plasma separation through centrifugation at 3000-4000 rpm for 10-15 minutes. The plasma is then stored at -20°C to -80°C until analysis. The assay employs a specific this compound antibody and tritium-labeled this compound as the competing radioligand. After incubation and separation of bound and free fractions using dextran-coated charcoal, radioactivity is measured by scintillation counting, with plasma concentrations calculated against a standard curve ranging from 0.1 to 5.0 ng/mL. This method demonstrates sufficient sensitivity to quantify this compound levels throughout the dosing interval of depot formulations, with a lower limit of quantification typically around 0.1-0.2 ng/mL [5].

More contemporary research may utilize high-performance liquid chromatography (HPLC) with mass spectrometric or electrochemical detection, offering improved specificity and potentially simpler sample preparation. These methodologies typically involve liquid-liquid extraction of this compound from alkalinized plasma using organic solvents such as hexane or ethyl acetate, followed by evaporation and reconstitution in mobile phase. Chromatographic separation is achieved using reverse-phase C18 columns with mobile phases consisting of acetonitrile or methanol and aqueous buffers, often with ion-pairing agents to improve peak shape. These methods typically demonstrate linearity across the therapeutic range (0.1-10 ng/mL), with precision values below 15% coefficient of variation and accuracy within 85-115% of nominal concentrations [5] [6].

Clinical Trial Design and Assessment Methods

Double-blind, randomized controlled trials represent the gold standard for evaluating this compound efficacy, typically employing standardized rating scales to quantify psychiatric symptoms and extrapyramidal side effects. The Brief Psychiatric Rating Scale (BPRS) and Positive and Negative Syndrome Scale (PANSS) are commonly used to assess therapeutic response, measuring positive symptoms, negative symptoms, and general psychopathology. For monitoring extrapyramidal side effects, the Simpson-Angus Scale evaluates parkinsonian symptoms, the Barnes Akathisia Rating Scale assesses drug-induced akathisia, and the Abnormal Involuntary Movement Scale (AIMS) tracks tardive dyskinesia. These instruments should be administered at baseline, during dose titration, and periodically throughout maintenance therapy to detect emerging side effects [6] [7] [8].

In depot formulation studies, pharmacokinetic sampling typically involves multiple blood draws during a dosing interval to characterize the absorption and elimination profile, with intensive sampling during the first 24-48 hours after injection to capture the initial peak, followed by periodic sampling throughout the remainder of the dosing interval (e.g., days 3, 7, 14, 21, and 28 for 4-week regimens). Prolactin response may be measured as a pharmacodynamic marker of central D2 receptor blockade, with elevations providing confirmation of adequate CNS penetration and target engagement. Research protocols should include regular safety assessments including complete blood counts to monitor for agranulocytosis, liver function tests to detect hepatotoxicity, and electrocardiograms to identify QT interval prolongation, particularly in patients with cardiac risk factors or those receiving concomitant medications that prolong cardiac repolarization [5] [6].

Experimental Workflow for Pharmacokinetic Studies

The following diagram illustrates a standardized research workflow for conducting pharmacokinetic studies of this compound depot formulations:

G cluster_research This compound PK Study Workflow cluster_pk_times Screening Screening Baseline_Assess Baseline_Assess Screening->Baseline_Assess Depot_Injection Depot_Injection Baseline_Assess->Depot_Injection PK_Sampling PK_Sampling Depot_Injection->PK_Sampling Sample_Analysis Sample_Analysis PK_Sampling->Sample_Analysis T1 1-8 hours post-injection (Initial Peak) PK_Sampling->T1 T2 12-36 hours post-injection (Transition Phase) PK_Sampling->T2 T3 Days 3, 7, 14, 21, 28 (Stable Phase) PK_Sampling->T3 Data_Modeling Data_Modeling Sample_Analysis->Data_Modeling

References

Fluphenazine Receptor Binding Affinity

Author: Smolecule Technical Support Team. Date: February 2026

Receptor Ki (nM) Action
D2 0.50 - 0.89 Antagonist [1] [2]
D1 14.45 Antagonist [1]
5-HT2A 3.8 - 98 Antagonist [1] [2]
5-HT6 7.9 - 38 Not Determined [2]
5-HT7 8 Not Determined [2]
α1A-adrenergic 6.4 - 9 Antagonist [1] [2]
H1 (Histamine) 7.3 - 70 Antagonist [1] [2]
M1 (Muscarinic) 1095 - 3235.93 Antagonist [1] [2]

Ki (Inhibition Constant): The smaller the Ki value, the stronger the drug binds to the receptor. A value in the low nanomolar range (e.g., <10 nM) indicates high-affinity binding [2].

Experimental Protocols for Binding Studies

The quantitative data in the table above is primarily derived from experiments using radioligand binding assays on human cloned proteins [2]. Below is a detailed methodology for a key study that simultaneously characterized fluphenazine binding to D1 and D2 receptors.

Protocol: Simultaneous Measurement of D1 and D2 Receptor Binding [3]

This 1986 study used [3H]this compound to label dopamine receptors in mouse striatal membranes, detailing a method to discriminate between D1 and D2 binding sites.

  • 1. Tissue Preparation: Striatal tissue from mice is homogenized and centrifuged to isolate synaptosomal (P2) membrane fragments. The final pellet is resuspended in a buffer (e.g., Tris-HCl, pH 7.4 at 37°C) for the binding assay.
  • 2. Radioligand Incubation: Membrane suspensions are incubated with [3H]this compound. To define non-specific binding, a parallel set of tubes includes an excess of an unlabeled, non-selective dopamine antagonist (e.g., (+)-butaclamol).
  • 3. Discriminating D1 vs. D2 Binding: To quantify the proportion of [3H]this compound bound to D1 versus D2 sites, the assay uses selective displacers:
    • SCH-23390: A selective D1 antagonist used to define D1-specific binding.
    • Spiperone: A selective D2 antagonist used to define D2-specific binding.
  • 4. Separation and Measurement: After incubation, the reaction is stopped by rapid vacuum filtration through glass-fiber filters, which trap the membrane-bound radioligand. The filters are washed, and the retained radioactivity is measured using a scintillation counter.
  • 5. Data Analysis: Saturation analysis is performed. The density of receptor sites (Bmax) and the equilibrium dissociation constant (KD) for [3H]this compound at D1 and D2 sites are calculated using non-linear regression models. This study found a KD of 3.2 nM for D1 and 0.7 nM for D2 receptors, confirming this compound's higher affinity for the D2 site [3].

Visualizing Core Signaling Pathways

The primary mechanism of action of this compound involves the blockade of dopamine receptors in key brain pathways. The diagram below illustrates this core signaling and its clinical consequences.

G This compound This compound D2_Receptor Dopamine D2 Receptor This compound->D2_Receptor Antagonizes Mesolimbic Mesolimbic Pathway (Positive Symptoms) D2_Receptor->Mesolimbic Nigrostriatal Nigrostriatal Pathway (Motor Control) D2_Receptor->Nigrostriatal Tuberoinfundibular Tuberoinfundibular Pathway (Hormone Regulation) D2_Receptor->Tuberoinfundibular Therapeutic Therapeutic Effect Reduction of hallucinations & delusions Mesolimbic->Therapeutic SideEffect_EPS Side Effect Extrapyramidal Symptoms (EPS) Nigrostriatal->SideEffect_EPS SideEffect_Endo Side Effect Hyperprolactinemia Tuberoinfundibular->SideEffect_Endo

This compound's primary mechanism and effects are mediated through dopamine D2 receptor blockade in specific brain pathways [4] [5].

Mechanistic Insights and Research Implications

  • High D2 Potency Drives Efficacy and Side Effects: this compound's high affinity for D2 is fundamental to its strong efficacy against positive symptoms of schizophrenia (e.g., hallucinations, delusions) [4]. However, this same action in the nigrostriatal pathway causes extrapyramidal symptoms (EPS) like akathisia and parkinsonism, and in the tuberoinfundibular pathway leads to hyperprolactinemia [4] [5].
  • Multi-Receptor Profile Shapes Side Effect Spectrum: Antagonism at muscarinic M1 receptors can cause dry mouth, constipation, and blurred vision, while histamine H1 blockade contributes to sedation. Blockade of alpha-1 adrenergic receptors can lead to orthostatic hypotension and dizziness [4] [2].
  • Receptor Binding Visualization: The model below illustrates the relative binding affinity of this compound's primary molecular targets compared to the D2 receptor.

G D2 D2 (Hub) a1 α1A H1 H1 5-HT2A 5-HT2A D1 D1 M1 M1

Graphical model of this compound's binding profile. Disk size represents binding affinity relative to the D2 receptor (hub). Smaller, more distant disks indicate weaker binding [6].

References

Mechanism of Action and Pharmacodynamics

Author: Smolecule Technical Support Team. Date: February 2026

Fluphenazine's therapeutic and adverse effects are primarily mediated through its receptor antagonism profiles in the central nervous system.

  • Primary Mechanism: It acts mainly as a postsynaptic dopamine D2 receptor antagonist in the mesolimbic pathway. This reduction in dopaminergic transmission is responsible for its efficacy against the positive symptoms of schizophrenia, such as hallucinations and delusions [1] [2].
  • Secondary Receptors: this compound also has antagonistic properties at other receptors, which contribute to its side effect profile [1] [3]:
    • Alpha-1 adrenergic receptors: Contributes to orthostatic hypotension and dizziness.
    • Muscarinic-1 cholinergic receptors: Leads to anticholinergic effects like dry mouth, constipation, and blurred vision.
    • Histamine-1 receptors: Causes sedation.

The table below details the receptor binding affinity (Ki in nM) of this compound. A lower Ki value indicates stronger binding [3].

Receptor Type Ki (nM) Action
D2 0.89 Antagonist
D1 14.45 Antagonist
5-HT2A 3.8 - 98 Antagonist
5-HT2C 174 - 2,570 Antagonist
α1A 6.4 - 9 Antagonist
H1 7.3 - 70 Antagonist
M1 1,095 - 3,235.93 Antagonist

This multi-receptor profile underpins the drug's extensive side effects. The diagram below illustrates the primary mechanism of action and its consequences.

G This compound This compound D2 Dopamine D2 Receptor This compound->D2 Antagonizes Mesolimbic Blocks Mesolimbic Pathway D2->Mesolimbic In Nigrostriatal Blocks Nigrostriatal Pathway D2->Nigrostriatal In Tuberoinfundibular Blocks Tuberoinfundibular Pathway D2->Tuberoinfundibular In Therapeutic Therapeutic Effect (Reduction of Positive Symptoms) Mesolimbic->Therapeutic SideEffect1 Adverse Effect (Extrapyramidal Symptoms - EPS) Nigrostriatal->SideEffect1 SideEffect2 Adverse Effect (Hyperprolactinemia) Tuberoinfundibular->SideEffect2

Clinical Applications and Clinical Trial Insights

This compound is approved for managing schizophrenia, but its use is influenced by cost and side-effect profiles.

  • Approved Indications: Management of manifestations of psychotic disorders, such as schizophrenia. The long-acting decanoate formulation is specifically used as maintenance therapy for chronic schizophrenia in patients where compliance with oral medication is a concern [1] [4] [5].
  • Off-Label Uses: Has been used off-label for chronic tic disorders and Huntington's disease to control abnormal movements and chorea [1]. It is critical to note that this compound, like other antipsychotics, carries a black-box warning for an increased risk of cerebrovascular events and death in elderly patients with dementia-related psychosis and is not approved for this use [1] [6] [5].
  • Real-World Effectiveness Data: A 2025 real-world retrospective study in Ethiopia (n=608) provides recent comparative effectiveness data. The study evaluated improvement in schizophrenia symptoms using the Clinical Global Impressions-Improvement (CGI-I) scale over one year [7]. The percentage of patients showing improvement on various antipsychotics was:
    • Olanzapine: 36.4%
    • Risperidone: 40.5%
    • This compound Decanoate: 39.6%
    • Chlorpromazine: 34.1%
    • Haloperidol: 26.3% The study concluded that olanzapine was more effective, though this compound showed comparable efficacy to risperidone in this cohort [7].

Experimental Protocol and Clinical Monitoring

For researchers designing clinical trials or evaluating this compound, the following monitoring protocols are essential.

  • Efficacy Assessment:

    • Primary Tool: The Clinical Global Impressions-Schizophrenia scale (CGI-SCH) is a validated instrument that includes subscales for positive, negative, depressive, and cognitive symptoms [7].
    • Response Criteria: "Improvement" is typically defined as a rating of "very much improved" or "much improved" on the Clinical Global Impressions-Improvement (CGI-I) scale [7]. Early improvement (within 2-4 weeks) can be a predictor of later response [7].
  • Safety and Adverse Event Monitoring:

    • Extrapyramidal Symptoms (EPS): Routinely assess for EPS using tools like the Abnormal Involuntary Movement Scale (AIMS) [1]. In one study, 65% of patients on this compound required benztropine for EPS management [8].
    • Laboratory Monitoring:
      • Baseline and periodic complete blood count (CBC) to monitor for agranulocytosis and other blood dyscrasias [1].
      • Liver function tests to detect drug-induced hepatotoxicity [1].
      • Prolactin levels if symptoms of hyperprolactinemia emerge (e.g., galactorrhea, menstrual irregularities) [1].
    • Cardiac Monitoring: Obtain a baseline electrocardiogram (ECG) and monitor periodically, as this compound can cause QT-interval prolongation [1] [8].
  • Pharmacokinetic and Compliance Considerations:

    • Therapeutic Drug Monitoring: While not routine, the therapeutic reference range for this compound is 1 to 10 ng/mL. Steady-state concentrations show significant inter-individual variability [1].
    • Defining Adherence: In clinical studies, "good medication adherence" is often defined using a tool like the Medication Adherence Rating Scale (MARS-10), with a score of ≥8 indicating good adherence [7].

Key Considerations in Drug Development and Prescribing

  • Position in Treatment Landscape: this compound LAI continues to be used primarily due to its low cost and long-standing clinical familiarity rather than evidence-based superiority [8]. Its prescribing is disproportionately influenced by healthcare inequities and resource limitations [8].
  • Comparative Tolerability: The tolerability profile of this compound LAI is comparable to other first-generation antipsychotic LAIs but is likely less favorable than available second-generation antipsychotic (SGA) LAIs (e.g., risperidone, paliperidone), primarily due to a higher burden of extrapyramidal side effects (EPS) [8].
  • Discontinuation Protocol: Antipsychotics should not be stopped abruptly. The British National Formulary and other guidelines recommend a gradual withdrawal to avoid acute withdrawal syndrome (symptoms: nausea, vomiting, restlessness, sweating) or rapid relapse of psychosis [3].

References

Comprehensive Technical Guide: Fluphenazine Pharmacodynamics and In Vitro Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fluphenazine and Research Significance

This compound is a high-potency typical antipsychotic medication from the phenothiazine class that has been in clinical use since 1959 for the treatment of chronic psychoses such as schizophrenia. The drug functions primarily as a dopamine D2 receptor antagonist, exerting its therapeutic effects through alteration of D2 receptor activity within the mesolimbic and nigrostriatal pathways in the brain [1]. From a research perspective, this compound represents a compelling subject for investigation due to its complex receptor interaction profile and emerging applications in drug repurposing initiatives, particularly in oncology. The long-acting injectable (LAI) formulation (this compound decanoate) was the first antipsychotic LAI approved by the FDA and remains clinically relevant due to its low cost and extended duration of action, though its use has declined in favor of second-generation antipsychotics with potentially more favorable side effect profiles [1].

Recent scientific interest has expanded beyond this compound's neurological applications to investigate its antiproliferative properties against various human cancer cell lines. This guide provides researchers and drug development professionals with a comprehensive technical resource on this compound pharmacodynamics, with emphasis on quantitative binding data, signaling pathway modulation, and detailed experimental protocols for in vitro investigation. The information presented herein is particularly relevant for scientists exploring the repurposing potential of established pharmaceutical compounds for novel therapeutic applications.

Molecular Mechanisms of Action

Primary Dopamine Receptor Antagonism

The principal mechanism of this compound's pharmacological activity involves potent antagonism of postsynaptic dopamine D2 receptors in multiple neural pathways. The drug binds with high affinity to D2 receptors, diminishing synaptic transmission of dopamine, a neurotransmitter frequently dysregulated in psychotic disorders [2]. This dopamine receptor blockade occurs primarily in the mesolimbic pathway where it ameliorates positive symptoms of schizophrenia such as hallucinations and delusions, but also affects the nigrostriatal pathway (leading to extrapyramidal side effects) and the tuberoinfundibular pathway (causing hyperprolactinemia) [3].

This compound demonstrates exceptional binding affinity for the D2 receptor, with a Ki value of 0.89 nM, making it one of the most potent typical antipsychotics in clinical use [4]. This high affinity translates to robust dopamine pathway modulation at nanomolar concentrations, which researchers should consider when designing in vitro experiments. The drug's effects are dose-dependent and follow a curvilinear relationship, with optimal clinical response observed at plasma concentrations of 0.2-2.8 ng/mL [4], providing guidance for target concentrations in experimental systems.

Secondary Receptor Interactions and Signaling Pathways

Beyond its primary action on dopamine receptors, this compound interacts with a diverse array of molecular targets that contribute to both its therapeutic effects and side effect profile. The table below summarizes this compound's binding affinities (Ki values) for various receptors and transporters:

Table 1: this compound Receptor Binding Affinities (Ki values in nM)

Receptor/Transporter Ki (nM) Action
Dopamine D2 0.89 Antagonist
Dopamine D1 14.45 Antagonist
5-HT2A serotonin 3.8-98 Antagonist
5-HT6 serotonin 7.9-38 Antagonist
5-HT7 serotonin 8 Antagonist
α1A-adrenergic 6.4-9 Antagonist
Histamine H1 7.3-70 Antagonist
Muscarinic M1 1095-3236 Antagonist

Source: [4]

These diverse receptor interactions explain several of this compound's physiological effects: α1-adrenergic receptor blockade contributes to orthostatic hypotension and reflex tachycardia; histamine H1 receptor antagonism mediates sedative effects; and muscarinic M1 receptor blockade produces anticholinergic effects such as dry mouth, blurred vision, and constipation [3]. Researchers should note that this compound's low affinity for muscarinic receptors relative to dopamine receptors distinguishes it from lower-potency antipsychotics and contributes to its higher incidence of extrapyramidal side effects.

Intracellular Signaling and Cancer-Related Pathway Modulation

In the context of cancer research, this compound has demonstrated multifaceted effects on intracellular signaling pathways relevant to oncogenesis and tumor progression. The drug modulates several critical pathways as illustrated in the following diagram:

G cluster_pathways Affected Signaling Pathways cluster_effects Cellular Outcomes This compound This compound AKT_pathway AKT Signaling (Inhibition) This compound->AKT_pathway Wnt_pathway Wnt Signaling (Inhibition) This compound->Wnt_pathway Calmodulin Calmodulin (Inhibition) This compound->Calmodulin DNA_repair DNA Repair Mechanisms (Inhibition) This compound->DNA_repair MDR Multidrug Resistance (ABCB1/P-gp Inhibition) This compound->MDR Apoptosis Apoptosis Induction AKT_pathway->Apoptosis Migration Migration/Invasion Suppression AKT_pathway->Migration Proliferation Proliferation Inhibition Wnt_pathway->Proliferation Cell_cycle Cell Cycle Arrest Calmodulin->Cell_cycle DNA_repair->Apoptosis Metabolism Metabolic Alteration MDR->Metabolism

Figure 1: this compound's modulation of cancer-related signaling pathways and cellular outcomes

This compound functions as a calmodulin inhibitor, disrupting calcium signaling and affecting numerous cellular processes including proliferation and programmed cell death [5]. The drug also suppresses the Akt and Wnt signaling pathways, both crucial for cell survival and proliferation [5]. Additionally, this compound has been shown to inhibit multidrug resistance proteins (particularly ABCB1 and P-glycoprotein), potentially enhancing the efficacy of conventional chemotherapeutic agents [5]. These multifaceted mechanisms position this compound as an interesting candidate for oncology drug repurposing efforts.

Experimental Protocols for In Vitro Assessment

Cytotoxicity and Cell Viability Assessment

The dose-dependent cytotoxicity of this compound has been characterized across numerous cancer cell lines, providing reference points for experimental design. The table below summarizes effective concentration ranges reported in recent literature:

Table 2: this compound Cytotoxicity Across Cancer Cell Lines

Cell Line Cancer Type EC50/IC50 Range Assay Type Key Findings
SH-SY5Y Neuroblastoma Varies with formulation MTT assay FPZ-AuNP conjugates more effective than free FPZ [6]
HEMn-LP Melanocytes 6.13 ± 0.57 μM WST-1 assay Concentration-dependent viability loss [7]
Various Breast cancer ~5-20 μM Multiple DNA fragmentation, apoptosis induction [5]
Various Leukemia ~1-15 μM Multiple Cell cycle arrest, ROS generation [5]

Standardized Protocol for Viability Assessment (WST-1 Assay) [7]:

  • Cell Preparation: Plate lightly pigmented normal human epidermal melanocytes (HEMn-LP) or other target cells in growth medium M-254 supplemented with HMGS-2. Use passages 5-8 for consistency.
  • Pre-incubation: Allow 48 hours for cell attachment and stabilization in appropriate culture conditions.
  • Drug Treatment: Remove growth medium and treat cells with 100 μL of this compound solutions across a concentration range (typically 0.5-100 μM) for 24 hours. Prepare this compound dihydrochloride in appropriate solvent with final DMSO concentration <0.1%.
  • Viability Measurement: Add 10 μL of WST-1 cell proliferation reagent 3 hours before endpoint incubation. Measure absorbance at 440 nm with reference wavelength of 650 nm.
  • Data Analysis: Normalize controls to 100% viability and express treatments as percentage of controls. Calculate EC50 values using nonlinear regression analysis.

This protocol can be adapted for various cell lines, with appropriate modification of culture conditions and treatment durations. Researchers should note that This compound cytotoxicity shows significant variation between cell types, with reported EC50 values ranging from sub-micromolar to tens of micromolar depending on the specific cell line and experimental conditions [7].

Apoptosis and Cell Death Mechanisms

This compound induces programmed cell death through multiple interconnected mechanisms that can be quantified using standardized laboratory techniques:

Experimental Approach for Apoptosis Quantification:

  • DNA Fragmentation Analysis: Assess via terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay after 24-48 hours treatment with this compound at concentrations near the EC50.
  • Membrane Asymmetry Changes: Detect phosphatidylserine externalization using Annexin V/propidium iodide staining with flow cytometry analysis.
  • Caspase Activation: Measure executioner caspase (3/7) activity using luminescent or fluorescent substrates.
  • Mitochondrial Membrane Potential: Evaluate using JC-1 or tetramethylrhodamine ethyl ester (TMRE) staining followed by flow cytometry.

Key Technical Considerations: this compound has been shown to fragment DNA, stimulate apoptosis, and impair production of reactive oxygen species in various cancer cell lines [8]. The drug also causes destabilization of lipid bilayers at higher concentrations, which can be evaluated using ATR-IR and 31P NMR to study drug-lipid interactions [5]. This membrane disruption effect may contribute to its observed potentiation of conventional chemotherapy agents.

Cell Proliferation, Migration, and Invasion Assays

Beyond direct cytotoxicity, this compound impacts fundamental oncogenic processes through multiple measurable parameters:

Proliferation Assessment Protocol:

  • Cell Cycle Analysis: After 24-48 hours of this compound treatment, fix cells in 70% ethanol, stain with propidium iodide solution (50 μg/mL) containing RNase A (100 μg/mL), and analyze DNA content by flow cytometry. This compound typically induces G1/S or G2/M phase arrest depending on cell type.
  • Clonogenic Assay: Plate cells at low density, treat with this compound for 24 hours, then replace with drug-free medium and allow colonies to form for 7-14 days before fixing, staining with crystal violet, and counting.

Migration and Invasion Evaluation:

  • Wound Healing Assay: Create a scratch in a confluent cell monolayer, treat with sub-cytotoxic this compound concentrations (typically 1-5 μM), and measure wound closure at regular intervals compared to untreated controls.
  • Transwell Invasion Assay: Use Matrigel-coated chambers with this compound in both upper and lower chambers, quantify cell invasion after 24-48 hours.

Studies have confirmed that this compound inhibits cell migration and invasiveness in addition to reducing viability, suggesting potential applications in limiting metastatic spread [5]. These effects appear mediated through the drug's influence on Akt signaling and cytoskeletal organization.

Technical Considerations and Research Applications

Formulation and Delivery Approaches for In Vitro Studies

This compound presents specific solubility challenges for in vitro experimentation that require consideration in experimental design:

  • Aqueous Solubility: this compound dihydrochloride form is recommended for cell culture studies due to improved water solubility compared to the base compound.
  • Nanoparticle Conjugation: Recent advances demonstrate that gold nanoparticle conjugates (FPZ-AuNPs) enhance drug efficacy against human neuroblastoma cells compared to free this compound molecules [6]. Synthesis involves ligand exchange on citrate-stabilized AuNPs (average size 17±5 nm) with this compound.
  • Controlled Release Systems: Poly-lactide-co-glycolide (PLGA)-based microparticles enable sustained this compound release through combined diffusion and polymer degradation mechanisms [6].

Researchers should note that this compound demonstrates significant inter-individual variability in pharmacokinetics in clinical settings, which may inform concentration ranges selected for in vitro studies [6]. The drug's serum half-life ranges from 15-30 hours for oral administration, while the decanoate ester formulation provides sustained release over 2-4 weeks [3].

Research Applications and Future Directions

The accumulated data on this compound's pharmacodynamics supports several promising research applications:

  • Oncology Repurposing: Current evidence indicates this compound reduces viability across diverse cancer cell lines including lung, breast, colon, liver, brain, leukemia, oral, ovarian, and skin cancer models [5]. Two clinical trials have been initiated (NCT00821301, NCT00335647) investigating this compound in multiple myeloma, though results remain unpublished.
  • Multidrug Resistance Reversal: this compound's inhibition of ABCB1 and P-glycoprotein suggests potential applications in combination therapy to overcome chemoresistance [5].
  • Metabolic Studies: The drug impacts cellular metabolism through inhibition of enzymes including glucose-6-phosphate dehydrogenase and aspartate aminotransferase, meriting further investigation [5].

Future research directions should prioritize mechanistic elucidation of this compound's anticancer effects, combination therapy strategies with conventional chemotherapeutics, and advanced delivery system development to enhance therapeutic efficacy while minimizing off-target effects.

Conclusion

References

Application Note: Stability-Indicating RP-HPLC Method for Fluphenazine HCl Tablets

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Fluphenazine Hydrochloride (FPZH) is a typical antipsychotic drug used for the treatment of schizophrenia and bipolar disorder [1] [2]. Quality control (QC) and stability testing of its solid oral dosage forms require robust, specific, and accurate analytical methods. This application note summarizes a validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, developed as per International Council for Harmonisation (ICH) guidelines [1]. The method effectively separates FPZH from its degradation products, making it suitable for both QC and stability studies.

2. Experimental Protocol

2.1. Materials and Reagents

  • API: this compound Hydrochloride reference standard.
  • Chemicals: HPLC-grade Methanol, Acetonitrile, Orthophosphoric acid, Potassium dihydrogen phosphate (or similar 0.02 M phosphate buffer).
  • Sample: this compound HCl tablets (e.g., 1 mg, 2.5 mg, 5 mg, or 10 mg strength) [3].
  • Water: HPLC-grade water, freshly prepared or from a Milli-Q system.

2.2. Instrumentation and Chromatographic Conditions The method was developed using a standard HPLC system with a UV or PDA detector [1] [4]. The detailed conditions are summarized in the table below.

Table 1: Optimized Chromatographic Conditions [1]

Parameter Specification
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase 0.02 M Phosphate Buffer (pH 3.0) : Methanol : Acetonitrile
Ratio (v/v/v) 500 : 300 : 200
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Column Temperature Ambient
Injection Volume 20 µL

2.3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh and transfer about 10 mg of FPZH reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol [5].
  • Working Standard Solutions: Prepare suitable dilutions (e.g., in the range of 2.5-120 µg/mL) from the stock solution using the mobile phase or a diluent of water and methanol (40:60) [1] [6].
  • Sample Solution: Finely powder and weigh a portion of tablet blend equivalent to about 10 mg of FPZH. Transfer to a 10 mL volumetric flask, add about 7-8 mL of diluent, sonicate for 10-30 minutes to dissolve, and dilute to volume. Filter and further dilute as needed to obtain a concentration within the linearity range [6].

2.4. Forced Degradation (Stress) Studies Forced degradation is critical to demonstrate the stability-indicating property of the method. The workflow and typical conditions are outlined below and in the following diagram.

Table 2: Summary of Forced Degradation Conditions [1] [5]

Stress Condition Parameters Results
Acidic Hydrolysis 0.1 N HCl, at room temperature for up to 48 hrs [5] Stable
Alkaline Hydrolysis 0.1 N NaOH, at room temperature for up to 48 hrs [5] Stable
Oxidative Degradation Exposed to 3% H2O2 [5] Significant Degradation
Photolytic Degradation Exposed to UV light for up to 7 days [1] [5] Significant Degradation
Thermal Degradation Solid drug exposed to 75°C for up to 48 hrs [5] Stable

G Start Start Forced Degradation Study Acid Acidic Hydrolysis 0.1 N HCl, RT, 48h Start->Acid Alkaline Alkaline Hydrolysis 0.1 N NaOH, RT, 48h Start->Alkaline Oxidative Oxidative Degradation 3% H₂O₂ Start->Oxidative Photo Photolytic Degradation UV Light, up to 7 days Start->Photo Thermal Thermal Degradation 75°C, 48h Start->Thermal Analyze Analyze by HPLC Acid->Analyze Alkaline->Analyze Oxidative->Analyze Photo->Analyze Thermal->Analyze

Diagram 1: Logical workflow for conducting forced degradation studies on this compound HCl. Conditions in green showed minimal degradation, while those in red induced significant degradation [1] [5].

3. Method Validation The optimized method was validated as per ICH Q2(R1) guidelines [1] [5]. The key validation parameters are summarized below.

Table 3: Summary of Method Validation Parameters [1] [4] [6]

| Validation Parameter | Results & Specifications | | :--- | :--- | | Linearity Range | 2.5 - 120 µg/mL | | Correlation Coefficient (r²) | > 0.999 | | Precision (% RSD) | Intra-day: ≤ 0.25% [4] | | | Inter-day: ≤ 0.21% [4] | | Accuracy (% Recovery) | 97% - 102% | | Specificity | No interference from excipients or degradation products. Peak purity confirmed. | | LOD / LOQ | LOD: 0.8 µg/mL [7] | LOQ: 1.5 µg/mL [7] |

4. Application The validated method is suitable for:

  • Quality Control: Routine assay and related substance testing of this compound HCl in tablet dosage forms [1] [6].
  • Stability Studies: Monitoring the stability of the drug product under various storage conditions, as it can accurately quantify the active ingredient in the presence of degradation products [1] [5].

5. Conclusion The described RP-HPLC method is simple, rapid, precise, accurate, and stability-indicating. It is fully validated and can be successfully applied in quality control laboratories for the analysis of this compound Hydrochloride in solid oral dosage forms.


References

Comprehensive Application Notes and Protocols for the Analysis of Fluphenazine HCl Injection Using Stability-Indicating HPLC with UV Detection

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Fluphenazine hydrochloride is a potent antipsychotic drug belonging to the phenothiazine class, widely used for the treatment of schizophrenia and bipolar disorder. Ensuring the quality, stability, and potency of its pharmaceutical formulations, particularly injections, requires robust and specific analytical methods. This document provides detailed application notes and protocols for the analysis of this compound HCl in injections using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The methods outlined are stability-indicating, validated according to International Council for Harmonisation (ICH) guidelines, and suitable for both quality control and forced degradation studies [1] [2].

The core principle involves separating this compound HCl from its potential degradation products on a reversed-phase C18 column and detecting it at a wavelength of 256 nm, which is near the absorption maximum for this compound. The protocols have been optimized to provide excellent resolution, accuracy, and precision.

Key Analytical Methods and Summary of Conditions

Two primary chromatographic methods have been established and validated for the analysis of this compound HCl. The first is an HPLC method, and the second is a High-Performance Thin-Layer Chromatographic (HPTLC) method, which serves as a complementary technique.

Table 1: Optimized Chromatographic Conditions for this compound HCl Analysis

Parameter HPLC Method [1] HPTLC Method [3]
Instrument HPLC with UV/Vis Detector HPTLC System with Densitometer
Column/Plate C18 Column (250 mm x 4.6 mm, 5 µm) Silica Gel F254 HPTLC Plates
Mobile Phase Methanol : Acetonitrile : 10 mM Ammonium Acetate (70:15:15, v/v/v), pH 6.0 (adjusted with Acetic Acid) Methanol : Purified Water (9:1, v/v)
Flow Rate 1.0 mL/min -
Detection Wavelength 259 nm 306 nm
Injection Volume 20 µL 100-500 nL (as bands)
Analysis Temperature Ambient Temperature Ambient Temperature
Runtime Not Specified Not Specified

Table 2: Validation Parameters of the Analytical Methods

Validation Parameter HPLC Method Performance [1] HPTLC Method Performance [3]
Linearity Range 10–60 µg/mL 100–500 ng/band
Correlation Coefficient (r) > 0.999 0.998

| Precision (RSD) | Intra-day & Inter-day RSD < 2% | Intra-assay: 0.73–1.77% Inter-assay: 1.18–1.86% | | Accuracy (% Recovery) | Close to 100% (Data from spiked samples) | 98.29 – 101.53% | | LOD/LOQ | Not explicitly stated | LOD: 1.45 ng LOQ: 4.40 ng | | Specificity | Resolved drug peak from degradation products | Selective for drug and preservatives in injections |

Detailed Experimental Protocols

Protocol 1: HPLC Analysis of this compound HCl Injection
3.1.1 Materials and Reagents
  • API: this compound Hydrochloride reference standard.
  • Solvents: HPLC grade Methanol and Acetonitrile.
  • Chemicals: Ammonium Acetate, Acetic Acid, and Hydrochloric Acid (for potential dilution).
  • Water: HPLC grade water from a Milli-Q system or equivalent.
  • Samples: this compound HCl injection formulations.
  • Equipment: HPLC system with UV/Vis detector, data acquisition software, C18 column (250 mm x 4.6 mm, 5 µm), pH meter, analytical balance, ultrasonic bath, and vacuum filtration setup.
3.1.2 Preparation of Solutions
  • Mobile Phase: Prepare 10 mM Ammonium Acetate buffer by dissolving 0.77 g of ammonium acetate in 1000 mL of HPLC water. Adjust the pH to 6.0 using dilute acetic acid. Mix this buffer, methanol, and acetonitrile in the ratio of 70:15:15 (v/v/v). Filter the mixture through a 0.45 µm nylon membrane filter and degas by sonication for 15 minutes before use.
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound HCl reference standard and transfer it to a 10 mL volumetric flask. Dissolve and make up to volume with methanol.
  • Standard Working Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with methanol.
  • Sample Solution from Injection: Withdraw the contents of the this compound HCl injection vial. Depending on the labeled claim, dilute an appropriate volume of the injection solution with methanol to obtain a nominal concentration of approximately 100 µg/mL. Filter the solution if necessary.
3.1.3 HPLC Instrumental Settings and Analysis Procedure
  • Instrument Setup: Equilibrate the HPLC system with the prepared mobile phase at a flow rate of 1.0 mL/min. Set the column temperature to ambient and the UV detector wavelength to 259 nm.
  • System Suitability: Inject the standard working solution (20 µL) repeatedly until the chromatographic system stabilizes. The system is suitable if the relative standard deviation (RSD) of peak areas and retention times for consecutive injections is less than 2.0%, and the peak tailing factor is within acceptable limits (e.g., < 1.5).
  • Calibration: Inject a series of standard working solutions across the linearity range (e.g., 10, 20, 40, 60 µg/mL). Plot a calibration curve of peak area versus concentration.
  • Sample Analysis: Inject the prepared sample solution (20 µL) and record the chromatogram. Identify the this compound HCl peak by comparing its retention time with the standard. Quantify the drug content in the injection using the calibration curve.

The following workflow outlines the key steps of the HPLC analysis and method development process:

G cluster_method_dev Method Development Path Start Start HPLC Analysis Prep Prepare Mobile Phase and Standards Start->Prep Equip Set Up HPLC System Prep->Equip Suit Perform System Suitability Test Equip->Suit Cal Run Calibration Standards Suit->Cal Sample Inject Sample Solution Cal->Sample Data Record and Analyze Data Sample->Data End Generate Report Data->End MD_Start Begin Method Development Col Select C18 Column MD_Start->Col MP_Opt Optimize Mobile Phase: pH, Buffer, Organic Ratio Col->MP_Opt Det Set Detection: UV 256 nm MP_Opt->Det Val Validate Method per ICH Det->Val

Protocol 2: Forced Degradation (Stability-Indicating) Studies

Forced degradation studies are critical to demonstrate the method's specificity and the inherent stability of the drug substance.

3.2.1 Stress Conditions

Perform degradation on the standard stock solution (1000 µg/mL) as follows [1]:

  • Acidic Degradation: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Dilute to 10 mL with methanol. Keep for 12, 24, and 48 hours at room temperature. After the desired time, withdraw 1 mL, neutralize with 0.1 N NaOH, and dilute to 10 mL with methanol for analysis.
  • Alkaline Degradation: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Dilute to 10 mL with methanol. Keep for 12, 24, and 48 hours. Withdraw 1 mL, neutralize with 0.1 N HCl, and dilute to 10 mL with methanol for analysis.
  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 10% Hydrogen Peroxide (H₂O₂). Dilute to 10 mL with methanol. Keep for 12, 24, and 48 hours. Further dilute with methanol before analysis.
  • Photolytic Degradation: Spread a solid sample of the drug or the injection solution in a thin layer in a petri dish. Expose it in a photostability chamber equipped with both UV and visible lamps as per ICH Q1B guidelines for 3, 5, and 7 days. After exposure, prepare a solution of approximately 100 µg/mL in methanol for analysis.
  • Thermal Degradation (Solid): Expose the solid drug powder to dry heat at 75°C for 12, 24, and 48 hours. After exposure, prepare a solution of approximately 100 µg/mL in methanol for analysis.
3.2.2 Analysis of Degraded Samples

Inject the stressed samples into the HPLC system using the conditions detailed in Protocol 3.1. Compare the chromatograms with those of an unstressed standard. Note the appearance of any degradation products, their retention times, and the reduction in the main drug peak area. The method is considered stability-indicating if there is no interference between the peak of the active pharmaceutical ingredient and the peaks of the degradation products [1] [2].

Data Interpretation and Regulatory Considerations

Analysis of Forced Degradation Data
  • Specificity: The method is specific if the this compound peak is pure and well-resolved from all degradation peaks in the stressed samples.
  • Degradation Pathway: The primary degradation products are formed under oxidative stress conditions, followed by hydrolytic (acid and base) degradation. The drug is relatively more stable under thermal and photolytic stress [1] [2].
  • Peak Identification: Degradation products can be identified and characterized using hyphenated techniques like LC-MS/MS. The fragmentation pattern helps in proposing structures and a complete degradation pathway for the drug [1] [4].
Method Validation

The developed HPLC method must be validated as per ICH guideline Q2(R1) [1]. The validation process and its relationship to analytical quality are structured as follows:

G Val Method Validation Core Parameters Spec Specificity/Selectivity Val->Spec Lin Linearity Val->Lin Prec Precision Val->Prec Acc Accuracy Val->Acc Robust Robustness Val->Robust Outcome Outcome: Validated Stability-Indicating Method Spec->Outcome Lin->Outcome Prec->Outcome Acc->Outcome Robust->Outcome App1 Quality Control (Dosage Form Assay) Outcome->App1 App2 Stability Studies (Forced & Accelerated) Outcome->App2 App3 Detection of Degradants Outcome->App3

Troubleshooting and Best Practices

  • Peak Tailing: If significant peak tailing is observed, ensure the mobile phase pH is correctly adjusted to 6.0. Using high-purity reagents and a well-maintained column can also mitigate this issue.
  • Retention Time Shift: Monitor the column temperature and the mobile phase composition consistency. Prepare fresh mobile phase daily for reproducible results.
  • Baseline Noise: Ensure the mobile phase is thoroughly degassed and the HPLC system is properly purged. Check for column contamination if noise persists.
  • Low Recovery: Verify the sample preparation steps, including the dilution and filtration processes. Ensure the standard and sample are handled identically.

Conclusion

The detailed protocols and application notes provided herein establish a reliable, specific, and validated stability-indicating RP-HPLC method for the analysis of this compound HCl in injections. The method effectively separates the drug from its degradation products formed under various ICH-prescribed stress conditions, making it an indispensable tool for quality control laboratories and stability studies in pharmaceutical development. The use of UV detection at 256 nm ensures high sensitivity and specificity for accurate quantification.

References

fluphenazine decanoate IM injection protocol

Author: Smolecule Technical Support Team. Date: February 2026

Fluphenazine Decanoate Injection Protocol

The table below summarizes the core dosing and administration parameters for this compound decanoate injection [1] [2].

Parameter Specification
Indication Schizophrenia [1]
Recommended Loading Dose 12.5 - 25 mg IM, administered weekly for 3 weeks [1].
Maintenance Dose & Interval 12.5 - 75 mg IM every 2 weeks (most common); intervals can be extended up to every 4-6 weeks for stable patients [1] [2].
Maximum Dose 100 mg per injection [2].
Therapeutic Drug Monitoring Trough plasma level target: 1 - 4 ng/mL [1].
Oral Overlap Not recommended when using a loading dose regimen. Without loading doses, an oral overlap may be needed for 4-6 weeks [1].
Injection Site Deep intramuscular (gluteal or deltoid) or subcutaneous [1] [2].
Storage Store at room temperature [1].

Detailed Experimental & Administration Methodology

Dose Initiation and Conversion
  • Patient Suitability: Prior to initiating the LAI, establish tolerability with a short-acting formulation (oral or immediate-release IM) in this compound-naïve patients [1].
  • Dose Conversion: The following table provides a guide for converting from oral this compound to the decanoate formulation [1]:
Oral this compound Daily Dose This compound Decanoate IM Dose
10 - 20 mg 25 mg every 2 weeks
Administration Procedure

This oil-based formulation requires specific handling and injection techniques to ensure proper delivery and patient comfort [1]:

  • Preparation: Use dry needles and syringes. Draw up the medication from the vial using a larger-gauge needle (e.g., 18-gauge), then switch to a new, smaller-gauge needle (e.g., 21-gauge) for administration.
  • Injection Technique:
    • Site Selection: For deep IM injection, use the gluteal muscle with a 2-inch needle or the deltoid muscle with a 1-inch needle. Alternate sites with each injection [1].
    • Z-Track Method: Employ this technique during IM injection to minimize leakage of the medication into subcutaneous tissues [1].
    • Injection Volume: Do not administer more than 3 mL in a single injection site [1].

The workflow for initiating treatment and managing ongoing therapy can be visualized as follows:

Start Patient Assessment & Diagnosis Tolerability Establish Tolerability with Short-Acting Form Start->Tolerability DetermineDose Determine LAI Dose & Loading Schedule Tolerability->DetermineDose Administer Administer Deep IM/SC Injection (Z-track, Site Rotation) DetermineDose->Administer Maintenance Transition to Maintenance Dosing Administer->Maintenance Monitor Ongoing Monitoring: TDM, EPS, Labs, Efficacy Maintenance->Monitor Monitor->DetermineDose Dose Adjustment Needed Monitor->Administer Stable

Therapeutic Drug Monitoring (TDM) & Clinical Assessments
  • Plasma Level Monitoring: Guide dosing adjustments by aiming for a trough this compound plasma concentration between 1 and 4 ng/mL [1]. Collect blood samples immediately before the next scheduled dose.
  • Clinical & Laboratory Monitoring:
    • Extrapyramidal Symptoms (EPS): Monitor for acute dystonia, parkinsonism, akathisia, and tardive dyskinesia [3] [4].
    • Metabolic & Hematologic: Periodically monitor blood glucose, lipid profiles, and complete blood count (CBC), especially during the initial phase of treatment [2].
    • Other Systems: Conduct periodic liver function tests and eye examinations for patients on long-term, high-dose therapy [2].

Critical Safety & Preclinical Notes

Serious Adverse Reactions

Researchers and clinicians should be vigilant for these potential serious side effects [3] [4] [5]:

  • Increased Mortality in Elderly Dementia Patients: This drug is not approved for dementia-related psychosis [4] [2].
  • Tardive Dyskinesia (TD): May be irreversible; risk increases with duration of treatment and total cumulative dose.
  • Neuroleptic Malignant Syndrome (NMS): A potentially fatal condition characterized by hyperthermia, muscle rigidity, autonomic instability, and altered mental status.
  • Metabolic Changes: May include hyperglycemia, dyslipidemia, and weight gain.
  • Cytopenias: Including leukopenia, neutropenia, and agranulocytosis.
Pharmacokinetic & Metabolic Considerations
  • Metabolism: Primarily metabolized by the cytochrome P450 enzyme CYP2D6. Dose reduction may be necessary in patients who are poor metabolizers or when co-administered with CYP2D6 inhibitors [1].
  • Excipient Warning: The formulation contains sesame oil; check for sesame allergies prior to administration [1].

Management of Protocol Deviations

  • Missed Doses:
    • For 2-3 week schedules: If 4-6 weeks since last dose, administer maintenance dose. If >6 weeks, restart loading schedule [1].
    • For 4-week schedules: If a patient has received at least 2 previous injections, the next dose can be given up to 8 weeks after the last injection [1].

I hope these detailed application notes provide a robust framework for your work. Should you require further clarification on specific experimental parameters, feel free to ask.


References:

  • SMI CalAdviser. This compound Decanoate (“Prolixin Dec”). California Department of State Hospitals. [1]
  • WebMD. This compound: Uses, Side Effects, and More. [3]
  • Drugs.com. This compound Decanoate Injection CDI. [4]
  • Drugs.com. This compound Dosage Guide. [2]
  • MedlinePlus. This compound Drug Information. [6]
  • Cleveland Clinic. This compound Depot Injection. [5]

References

Comprehensive Protocol for Oral Fluphenazine in Schizophrenia Management

Author: Smolecule Technical Support Team. Date: February 2026

Drug Overview and Mechanism of Action

Fluphenazine is a high-potency, first-generation (typical) antipsychotic belonging to the piperazine class of phenothiazines. [1] Its primary mechanism of action is believed to be the antagonism of postsynaptic dopamine D2 receptors within the mesolimbic pathway of the brain, which is responsible for alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions. [1] [2] Additionally, it exhibits antagonistic properties at alpha-1 adrenergic receptors, muscarinic-1 cholinergic receptors, and histamine-1 receptors, which contributes to its side effect profile. [1]

The drug was approved by the FDA in 1959 and is listed by the World Health Organization (WHO) as an essential medicine for psychosis, valued for its low cost and wide availability, particularly in resource-limited settings. [3] [2]

Indications and Contraindications

Approved Indications
  • Management of manifestations of psychotic disorders, specifically schizophrenia. [1] [4] [5]
  • The long-acting decanoate injection formulation is used primarily for maintenance therapy in patients with chronic schizophrenia who have difficulty with medication compliance. [1] [4]
Important Contraindications

This compound is contraindicated in patients with:

  • Known hypersensitivity to this compound or other phenothiazines. [6] [7]
  • Severe liver damage or cholestatic jaundice. [6] [8] [7]
  • Suspected or established subcortical brain damage. [7]
  • Blood dyscrasias (e.g., low platelets, low red or white blood cell counts). [6] [7]
  • Comatose or severely depressed states. [7]
Boxed Warning
  • Increased Mortality in Elderly with Dementia-Related Psychosis: this compound is not approved for use in elderly patients with dementia-related psychosis due to an increased risk of death from cardiovascular events or infections. [5] [8] [7]

Dosing Schedules and Titration

Individual dosage requirements vary significantly, and therapy must be carefully titrated using the lowest possible effective dose. [4] [7] The following structured dosing schedule is recommended.

Table 1: Standard Oral this compound Hydrochloride Dosing for Adults

Phase Dosage Regimen Frequency Maximum Recommended Dose Notes
Initial 2.5 mg to 10 mg per day [6] [8] Divided doses every 6-8 hours [1] [7] --- Start low, increase gradually. [4]
Maintenance 1 mg to 5 mg per day [6] [8] [2] Once daily or divided doses [6] [8] --- Initiate once symptoms are controlled. [4]
Severe Cases May require upward titration [6] Divided doses every 6-8 hours 40 mg per day [6] [8] [2] Use >20 mg/day with caution; safety of prolonged use >40 mg/day not established. [4] [7]

Table 2: Special Population Dosing Adjustments

Population Recommended Initial Dosage Titration & Notes
Geriatric/Debilitated 1 mg to 2.5 mg per day [6] [8] Increase dosage more gradually than in adults. [4] [7]
Hepatic Impairment Contraindicated [6] [8] Discontinue if cholestatic jaundice develops. [4]
Renal Impairment Use with caution [8] Discontinue if BUN becomes abnormal. [8]

The following workflow outlines the core process for initiating and maintaining oral this compound therapy:

G Start Patient Requires Antipsychotic Therapy Assess Assess Patient: - Diagnosis of Schizophrenia - Medical History - Contraindications Start->Assess Decision Suitable for Oral this compound? Assess->Decision Initiate Initiate Low Dose: 2.5-10 mg/day in divided doses Decision->Initiate Yes End Stable Maintenance Therapy Decision->End No Titrate Titrate Gradually: Based on Response & Tolerance Initiate->Titrate Maintain Switch to Maintenance: 1-5 mg/day, often single dose Titrate->Maintain Monitor Continuous Monitoring: Efficacy & Adverse Effects Maintain->Monitor Monitor->End

Administration Protocol

Formulations and Handling
  • Available Forms: Tablets (1 mg, 2.5 mg, 5 mg, 10 mg), oral elixir (2.5 mg/5 mL), and oral concentrate (5 mg/mL). [6] [2]
  • Oral Concentrate Handling: The concentrate must be diluted immediately before administration with at least 60 mL (2 ounces) of a suitable liquid. Appropriate diluents include milk, tomato or fruit juice (e.g., pineapple, orange, prune), or uncaffeinated soft drinks. Avoid diluting with caffeine-containing beverages (e.g., coffee, cola), tea, or apple juice. [5] [8] [7]
  • Skin Contact: Avoid skin contact with the liquid formulations, as contact dermatitis may occur. [4] [7]
Experimental/Clinical Administration Notes

For research protocols or stringent clinical management, adherence to the following is critical:

  • Dose Preparation: Pre-dose dilution of the concentrate is mandatory. Using a calibrated syringe or the supplied dropper is required for accurate measurement of liquid formulations. [5]
  • Dosing Schedule: During the initial phase, divided daily dosing (every 6-8 hours) is standard to establish tolerability and efficacy. Once stabilized, switching to a single daily dose can improve adherence. [6] [7]
  • Food Intake: Can be administered with or without food. [5]

Safety and Monitoring Protocol

This compound is associated with a range of potential adverse effects, necessitating rigorous monitoring.

Adverse Effect Profile

The most significant safety concerns involve the nervous and cardiovascular systems.

Table 3: Critical Adverse Effects and Management

Category Specific Adverse Effects Monitoring & Management
Extrapyramidal Symptoms (EPS) Akathisia, rigidity, acute dystonia, parkinsonism, tardive dyskinesia [6] [1] [9] Baseline & periodic assessments (e.g., AIMS). Manage with dose reduction or medications (e.g., benztropine). [1]
Cardiovascular Effects Orthostatic hypotension, tachycardia, QT-interval prolongation [1] [2] Baseline ECG in at-risk patients. Monitor BP and heart rate. Avoid with drugs that prolong QT. [1] [8] [2]
Metabolic/Endocrine Weight gain, hyperprolactinemia (galactorrhea, amenorrhea, impotence) [6] [1] Monitor weight. Inquire about symptoms.
Hematologic Effects Leukopenia, neutropenia, agranulocytosis [6] [1] [7] Baseline CBC and monitor for signs of infection (fever, sore throat). Discontinue if ANC <1000/mm³. [8] [7]
Serious Syndromes Neuroleptic Malignant Syndrome (NMS): Hyperpyrexia, rigidity, AMS, autonomic instability. [6] [1] [2] Immediate discontinuation, intensive supportive care, and medical emergency management.
Anticholinergic Effects Dry mouth, constipation, urinary retention, blurred vision [1] Symptomatic management. Use with caution in patients with glaucoma or prostate hypertrophy. [5]
Essential Monitoring Parameters

The following monitoring protocol is recommended for patient safety:

  • Baseline:
    • Complete Blood Count (CBC) with differential [8] [7]
    • Comprehensive Metabolic Panel (liver and renal function) [1] [8]
    • Electrocardiogram (ECG), especially in patients with cardiac risk factors [1] [8]
  • Periodic/Continuous:
    • CBC periodically and for signs of infection [8] [7]
    • EPS Assessments: Regular evaluation using a tool like the Abnormal Involuntary Movement Scale (AIMS) [1]
    • Efficacy Evaluations: Clinical global impression, mental state examinations [3]
    • Metabolic Monitoring: Weight, blood pressure, heart rate [8]

Concomitant Therapy and Discontinuation

Drug Interactions

This compound is a major substrate of the CYP2D6 enzyme system. [1] Key interactions include:

  • CNS Depressants: Opioids, benzodiazepines, and alcohol can cause additive sedation and respiratory depression. [6] [2]
  • QT-Prolonging Agents: Concomitant use with drugs like amiodarone, fluoxetine, and sotalol may increase the risk of life-threatening arrhythmias. [2]
  • Anticholinergic Agents: May potentiate anticholinergic side effects like constipation and urinary retention. [1]
  • Lithium: this compound may increase lithium levels, increasing the risk of toxicity. [2]
Treatment Discontinuation Protocol
  • Abrupt Withdrawal: Avoid abrupt discontinuation, especially after long-term, high-dose therapy, as it may lead to withdrawal symptoms (e.g., gastritis, nausea, dizziness, tremors) or rapid relapse of psychosis. [5] [7]
  • Safe Discontinuation: Gradually taper the dose under medical supervision. [5] Continue concomitant antiparkinsonian agents for several weeks after this compound is withdrawn if applicable. [7]

Efficacy Data Summary

Evidence from Cochrane reviews confirms that this compound is more effective than placebo for schizophrenia but is associated with a higher incidence of extrapyramidal adverse effects. [9]

Table 4: Summary of Efficacy and Key Adverse Event Data from Controlled Trials

Outcome Comparison (this compound vs. Placebo) Relative Effect (95% CI) Quality of Evidence Source
Relapse (Long-term) Favors this compound RR 0.39 (0.05 to 3.31) Very Low [9]
Akathisia (Short-term) Higher with this compound RR 3.43 (1.23 to 9.56) Moderate [9]
Rigidity (Short-term) Higher with this compound RR 3.54 (1.76 to 7.14) Moderate [9]

Conclusion

Oral this compound hydrochloride is a potent, cost-effective antipsychotic with a well-established role in managing schizophrenia. Its use requires meticulous attention to dosing, gradual titration, and proactive monitoring for a broad spectrum of adverse effects, particularly extrapyramidal symptoms. While it remains a vital tool, especially in resource-conscious settings, the availability of alternative antipsychotics with potentially more favorable side-effect profiles has influenced its place in therapy. For researchers and clinicians, adherence to the detailed protocols outlined herein is essential for ensuring both therapeutic efficacy and patient safety.

References

Comprehensive Protocol for Converting Oral Fluphenazine to Depot Injection: Pharmacokinetics and Clinical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

The conversion from oral to long-acting injectable (LAI) fluphenazine represents a critical intervention in the long-term management of schizophrenia, primarily aimed at overcoming the significant challenges of medication nonadherence which is prevalent across all stages of the disorder. [1] this compound decanoate, the first LAI antipsychotic approved by the FDA in 1968, provides sustained drug delivery through esterification with decanoic acid and formulation in sesame oil, creating a depot effect that maintains therapeutic plasma levels for extended periods ranging from 2-5 weeks per injection. [2] [3]

Research indicates that LAI antipsychotics may demonstrate superiority over oral formulations when accounting for greater illness severity and duration among patients in clinical trials. [1] The transition from oral to LAI therapy requires sophisticated understanding of route-dependent pharmacokinetic variations, particularly the bypass of first-pass metabolism that fundamentally alters metabolite profiles and drug exposure. [4] This protocol provides detailed methodologies for facilitating this conversion while maintaining therapeutic efficacy and minimizing adverse effects.

This compound Pharmacology and Pharmacokinetics

Mechanism of Action

This compound functions primarily as a high-potency typical antipsychotic of the phenothiazine class, exerting its therapeutic effects through antagonism of postsynaptic dopamine D2 receptors in mesolimbic pathways. [2] [5] Additional receptor interactions include:

  • Alpha-1 adrenergic receptor antagonism (contributing to cardiovascular side effects)
  • Muscarinic M1 receptor antagonism (resulting in anticholinergic effects)
  • Histaminergic H1 receptor antagonism (causing sedative effects) [5] [3]

The drug's binding affinity varies significantly across receptor types, with particularly high affinity for D2 receptors (Ki = 0.89 nM) and 5-HT2A receptors (Ki = 3.8-98 nM). [3]

Comparative Pharmacokinetics

Table 1: Pharmacokinetic Parameters of this compound Formulations

Parameter Oral this compound This compound Decanoate (LAI) This compound Enanthate (LAI)
Bioavailability 2.7% [3] Not fully characterized Not fully characterized
Time to Peak (Tmax) 2 hours [3] 1-2 days [3] 2-3 days [3]
Half-life (Single Dose) 14-16 hours [5] [3] 6.8-9.6 days [6] 3.5-4 days [6]
Half-life (Multiple Doses) 14-16 hours [5] 14.3 days [6] Not determined
Time to Steady State Approximately 3 days 4-6 weeks [6] Not determined
Therapeutic Plasma Range 0.2-2.8 ng/mL [3] <0.15-0.5 ng/mL (lower end), up to 4.0 ng/mL [6] Similar to decanoate
Key Metabolites This compound sulfoxide, 7-hydroxy-fluphenazine [4] Predominantly parent compound [4] Predominantly parent compound
Route-Dependent Metabolic Variations

A critical pharmacokinetic difference between administration routes involves first-pass metabolism. Oral administration produces significantly higher levels of this compound sulfoxide compared to depot injection, where plasma levels of the parent drug predominate. [4] This metabolic variation has implications for both efficacy and side effect profiles, necessitating careful consideration during conversion.

Conversion Methodology and Dosing Protocols

Core Conversion Principles

The successful transition from oral to depot this compound requires adherence to several fundamental principles:

  • Establish effective oral dose before initiating conversion
  • Calculate appropriate depot equivalents using validated conversion ratios
  • Implement overlapping oral coverage during the initial stabilization phase
  • Monitor for clinical stability and adjust based on therapeutic drug monitoring when available
  • Individualize dosing intervals based on clinical response and side effect profile
Dosing Conversion Protocol

Table 2: this compound Oral to Depot Conversion Dosing Guide

Daily Oral Dose Initial Decanoate Dose Dosing Interval Oral Overlap Protocol
5 mg/day 12.5-25 mg Every 2-3 weeks 5 mg oral daily for 1-2 weeks post-injection
10 mg/day 25 mg Every 2-3 weeks 5-10 mg oral daily for 1-2 weeks post-injection
15-20 mg/day 37.5-50 mg Every 2-3 weeks 10 mg oral daily for 1-2 weeks post-injection
>20 mg/day 50-100 mg (maximum) Every 2-4 weeks 10 mg oral daily for 1-2 weeks post-injection

The conversion ratio from oral to decanoate this compound is approximately 1.25 times the daily oral dose administered every 2 weeks (e.g., 10 mg daily oral = 12.5 mg every 2 weeks decanoate). [2] Some studies suggest a broader conversion range of 1.2 to 2.5 times the daily oral dose given weekly. [6]

G Start Oral this compound Stabilization A Calculate Depot Dose 1.25x daily oral dose (12.5-100 mg max) Start->A B Administer Initial IM Injection Gluteal or Deltoid A->B C Overlap with Oral Therapy (1-2 weeks post-injection) B->C D Monitor for Stabilization (4-6 weeks to steady state) C->D D->C Requires adjustment E Adjust Maintenance Regimen Dose: 12.5-100 mg Interval: 2-5 weeks D->E Stable response F Long-term Monitoring Plasma levels, EPS, symptoms E->F End Stable Maintenance Therapy F->End

Figure 1: this compound Oral to Depot Conversion Workflow

Experimental Protocol for Conversion Monitoring

Title: Protocol for Therapeutic Drug Monitoring During this compound Formulation Conversion

Objective: To characterize plasma concentration profiles and establish pharmacokinetic parameters during transition from oral to depot this compound.

Materials:

  • HPLC or LC-MS/MS system with validated assay for this compound (sensitivity to 0.1 ng/mL)
  • Blood collection equipment (EDTA tubes)
  • Centrifuge capable of 3000×g
  • -80°C freezer for sample storage

Methodology:

  • Baseline Assessment:

    • Collect plasma sample just prior to first depot administration
    • Measure this compound and metabolites (this compound sulfoxide, 7-hydroxy-fluphenazine)
    • Record exact time of last oral dose relative to sampling
  • Post-Injection Sampling Protocol:

    • Timepoints: 4h, 8h, 24h, 72h, Day 7, Day 14, Day 21, Day 28
    • 2 mL blood collected in EDTA tubes, centrifuged at 3000×g for 10 minutes
    • Plasma stored at -80°C until analysis
    • Document injection site and volume
  • Oral Overlap Period:

    • Continue oral administration at 50% of pre-conversion dose for 7-14 days
    • Monitor for concentration fluctuations during overlap phase
  • Steady-State Assessment:

    • Obtain trough concentrations prior to 3rd and 4th injections
    • Calculate apparent elimination half-life using log-linear regression
    • Determine time to steady-state (typically 4-6 weeks)

Data Analysis:

  • Calculate AUC, C~max~, T~max~, and apparent half-life
  • Compare metabolite/parent drug ratios between formulations
  • Correlate plasma concentrations with clinical assessment scores
  • Establish individual pharmacokinetic parameters for dose optimization

Clinical Considerations and Adverse Effect Management

Special Populations and Considerations

Elderly Patients: Initiate with lower doses (25-50% of adult dose) and extend dosing intervals (4-5 weeks). [5] Geriatric patients with dementia-related psychosis should not receive this compound due to increased mortality risk. [5] [7]

Hepatic Impairment: Contraindicated in patients with significant liver disease due to potential for worsening cholestatic jaundice and impaired metabolism. [5] [7]

Smokers: Cigarette smoking is associated with a 2.33-fold increase in clearance of this compound decanoate, necessitating potentially higher doses or shorter intervals. [6]

Adverse Effect Monitoring and Management

Table 3: this compound Adverse Effect Profile and Management

Adverse Effect Incidence/Prevalence Monitoring Method Management Protocol
Extrapyramidal Symptoms (EPS) 65% require benztropine [2] Abnormal Involuntary Movement Scale (AIMS) Benztropine 1-4 mg/day or diphenhydramine 25-50 mg
Sedation High (oral > LAI) [2] Epworth Sleepiness Scale Evening administration, dose reduction
Anticholinergic Effects Moderate Dry mouth, constipation, urinary retention scoring Dose reduction, symptomatic management
QTc Prolongation Conflicting data [2] Baseline and periodic ECG Risk-benefit assessment if QTc >450ms
Prolactin Elevation Common Galactorrhea, gynecomastia, menstrual changes Monitor symptoms, consider switch to prolactin-sparing agent
Neuroleptic Malignant Syndrome Rare but serious CPK monitoring, clinical symptoms Immediate discontinuation, intensive care support
Discontinuation Protocol

Abrupt withdrawal of this compound should be avoided due to potential for acute withdrawal syndrome (nausea, vomiting, restlessness, sweating) and rapid relapse. [3] Recommended discontinuation involves:

  • Gradual dose reduction over several weeks to months
  • Close monitoring for emergent symptoms
  • Patient education regarding withdrawal symptoms
  • Alternative antipsychotic initiation if clinically indicated

Tapering schedules should be individualized based on treatment duration, with longer treatments requiring more gradual reductions (5-10% dose reduction every 2-4 weeks).

Conclusion and Research Implications

The conversion from oral to depot this compound represents a valuable therapeutic strategy for enhancing treatment adherence and stabilizing pharmacokinetic profiles in schizophrenia management. The distinct metabolic pathways between formulations necessitate careful protocol implementation with appropriate oral overlap during initiation.

Future research directions should include:

  • Personalized dosing algorithms incorporating pharmacogenetic testing
  • Novel ester formulations with improved release profiles
  • Head-to-head comparisons with second-generation LAI antipsychotics
  • Economic analyses of this compound versus newer agents considering total healthcare costs

This compound decanoate remains a clinically relevant option, particularly in resource-limited settings, though its side effect profile warrants careful patient selection and vigilant monitoring. [2]

References

Comprehensive Application Notes: Fluphenazine Stability in Solution Storage Conditions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fluphenazine Stability

This compound is a potent antipsychotic medication belonging to the phenothiazine class, specifically a trifluoromethyl phenothiazine derivative with a piperazine side chain. As a high-potency typical antipsychotic, this compound is clinically used for the management of psychotic disorders, particularly schizophrenia, and is available in both oral and long-acting depot formulations [1] [2]. Understanding the stability profile of this compound in solution is critical for pharmaceutical development, quality control, and ensuring patient safety and efficacy. The chemical instability of this compound under various environmental conditions presents significant challenges for formulation scientists and requires rigorous stability-indicating methods to monitor degradation during storage.

The structural features of this compound that contribute to its instability include the phenothiazine ring system, which is susceptible to oxidation, and the piperazine side chain that may undergo hydrolysis under certain conditions [3]. The presence of a trifluoromethyl group at position 2 of the phenothiazine ring increases the drug's potency but may also influence its degradation pattern. These structural characteristics make this compound particularly sensitive to environmental factors including light, oxygen, pH, and temperature, necessitating careful control of solution storage conditions to maintain product quality throughout its shelf life [3] [4].

This compound Stability Profiles

Quantitative Stability Data

Table 1: Summary of this compound Stability Under Various Stress Conditions

Stress Condition Parameters Degradation Extent Major Degradation Products Formed Reference
Oxidative Stress 10% H₂O₂, 24-48 hours Significant degradation Multiple oxidative products [3]
Acidic Hydrolysis 0.1N HCl, 24-48 hours Moderate degradation Hydrolyzed products [3]
Alkaline Hydrolysis 0.1N NaOH, 24-48 hours Moderate degradation Hydrolyzed products [3]
Photolytic Stress UV light, 3-7 days Significant degradation Photodegradation products [3] [4]
Thermal Stress (Solution) 75°C, 24-72 hours Mild to moderate degradation Varied degradation products [3]
Thermal Stress (Solid) 75°C, 24-48 hours Minimal degradation Limited degradation [3]

Table 2: Stability of this compound Analogue (Flu-A) in Aqueous Solutions

pH Condition Temperature Time Degradation Kinetics Stability Characteristics
Acidic (0.1M HCl) 363 K (90°C) 24 hours First-order kinetics Moderate degradation
Acidic (1M HCl) 363 K (90°C) 36 hours First-order kinetics Significant degradation
Acidic (2M HCl) 363 K (90°C) 72 hours First-order kinetics Extensive degradation
Neutral (Water) 363 K (90°C) 36 hours First-order kinetics Moderate degradation
Neutral (Water) 363 K (90°C) 14 days First-order kinetics Extensive degradation
pH range 5.1-7.5 353 K (80°C) Variable Pseudo-first-order kinetics pH-dependent degradation
Factors Affecting this compound Stability

The stability of this compound in solution is influenced by multiple environmental and formulation factors. Oxidative stress represents the most significant factor causing substantial degradation of this compound, as demonstrated in forced degradation studies where the drug was exposed to 10% hydrogen peroxide [3]. The photolytic susceptibility of this compound is another critical consideration, with studies showing significant degradation when the drug substance was exposed to UV light for extended periods (3-7 days) [3] [4]. This photolability necessitates light-protected storage conditions for this compound solutions.

The pH of the solution significantly impacts this compound stability, with the drug demonstrating different degradation rates across the pH spectrum. Studies on this compound analogues have shown that degradation follows pseudo-first-order kinetics in aqueous solutions, with rates varying according to pH and temperature conditions [5]. Temperature is another critical accelerator of degradation, with elevated temperatures significantly increasing degradation rates according to Arrhenius kinetics. Interestingly, thermal degradation of solid this compound is less pronounced than in solution, suggesting that molecular mobility in solution facilitates degradation pathways [3].

Degradation Pathways and Products

Primary Degradation Mechanisms

This compound undergoes several characteristic degradation pathways when exposed to stress conditions, with the specific mechanism dependent on the environmental factors. The oxidative degradation pathway represents the most significant route of decomposition, involving the formation of sulfoxide derivatives through oxidation of the phenothiazine sulfur atom, followed by further ring oxidation [3]. This pathway is predominant when this compound solutions are exposed to oxygen or oxidixing agents, resulting in the formation of multiple oxidative degradation products that can be separated and characterized using LC-MS techniques.

Photodegradation constitutes another major degradation pathway for this compound, wherein exposure to UV or visible light initiates a complex series of photo-oxidation reactions and molecular rearrangements [3] [4]. The phenothiazine ring system is particularly susceptible to photochemical degradation, leading to the formation of colored degradation products. Additionally, hydrolytic degradation can occur under both acidic and basic conditions, potentially involving cleavage of the side chain or other molecular modifications [3]. The relative contribution of each pathway depends on the specific storage conditions, with multiple pathways potentially occurring simultaneously in suboptimal storage environments.

Structural Characterization of Degradation Products

The structural identification of this compound degradation products has been accomplished primarily through LC-MS/MS studies which provide fragmentation patterns and molecular weight information [3]. These studies have revealed that the major degradation products result from modifications to the phenothiazine ring system, particularly at the sulfur and nitrogen atoms, with the piperazine side chain remaining relatively stable under most conditions. The sulfoxide derivatives typically appear as early eluting peaks in reversed-phase HPLC chromatograms due to their increased polarity compared to the parent drug.

The degradation pathway for this compound can be postulated based on the identified degradation products and their fragmentation patterns. The initial oxidation step generates the sulfoxide, which may undergo further oxidation to form sulfone derivatives or undergo molecular rearrangement. In photodegradation, the mechanism likely involves the formation of free radicals that initiate a cascade of decomposition reactions. Understanding these degradation products is essential for developing stability-indicating methods that can effectively separate and quantify the parent drug from its degradation products to ensure accurate assessment of solution stability [3] [5].

Analytical Methods for Stability Assessment

Stability-Indicating HPLC Methods

Table 3: HPLC Conditions for this compound Stability Assessment

Parameter Method 1 (this compound HCl) Method 2 (this compound Tablet) Method 3 (Flu-A Analogue)
Column C18 (250 mm × 4.6 mm, 5 µm) C18 Merck LiChrospher RP-18 (125 × 4 mm, 5 µm)
Mobile Phase MeOH:ACN:10mM ammonium acetate (70:15:15, v/v/v) pH 6.0 0.02M phosphate buffer (pH 3.0):MeOH:ACN (500:300:200, v/v/v) Citric acid/potassium chloride:ACN (70:30)
Flow Rate 1 mL/min 1 mL/min 1 mL/min
Detection UV 259 nm UV 254 nm UV 257 nm
Temperature Ambient Ambient Ambient
Injection Volume 20 µL Not specified 50 µL
Runtime Not specified Not specified Not specified

High-performance liquid chromatography with UV detection represents the primary analytical technique for assessing this compound stability in solution [3] [4] [5]. The developed methods have been validated according to ICH guidelines to demonstrate specificity, accuracy, precision, and linearity in the presence of degradation products. The chromatographic conditions are optimized to achieve baseline separation between this compound and its degradation products, ensuring accurate quantification of the drug substance despite the presence of degradants. The use of C18 reversed-phase columns with isocratic or gradient elution provides excellent separation efficiency for this compound and its related substances.

The specificity of these stability-indicating methods is demonstrated through forced degradation studies, where this compound is subjected to various stress conditions and the resulting chromatograms show no interference between the drug peak and degradation products [3] [5]. Method validation parameters include linearity (typically demonstrated over a range of 2.5-120 μg/mL for this compound HCl with correlation coefficients >0.999), accuracy (recovery rates >97%), precision (RSD <2%), and robust quantification limits [3] [4]. These validated methods are suitable for both quality control testing and stability studies of this compound in solution formulations.

Advanced Analytical Techniques

For comprehensive characterization of degradation products, LC-MS/MS systems with electrospray ionization (ESI) in positive mode are employed to obtain structural information [3] [5]. These systems typically operate with a mass/charge (m/z) ratio in the range of 50-1000, allowing detection of both parent drug and degradation products. The mass spectrometry conditions optimized for this compound analysis include specific drying gas temperature, nebulizing gas flow, nebulizing gas pressure, and capillary voltage to achieve optimal ionization and fragmentation for structural elucidation.

Additional techniques such as ATR-IR and 31P NMR have been used to study the interaction of this compound with lipid bilayers, providing insights into how the drug affects membrane structure and how this might relate to its stability in different formulation environments [6]. These advanced analytical approaches help formulators understand not only the chemical stability of this compound but also its physical stability in various solution environments, particularly when surfactants or other excipients are included in the formulation to enhance solubility or stability.

Experimental Protocols

Forced Degradation Studies Protocol

forced_degradation cluster_stress Stress Conditions cluster_analysis Analysis FD Forced Degradation Study Acid Acidic Hydrolysis 0.1N HCl, 25-48h FD->Acid Base Alkaline Hydrolysis 0.1N NaOH, 24-48h FD->Base Oxid Oxidative Stress 10% H₂O₂, 24-48h FD->Oxid Photo Photolytic Stress UV Light, 3-7 days FD->Photo Thermal Thermal Stress 75°C, 24-72h FD->Thermal Sample Sample Preparation Neutralization/Dilution Acid->Sample Base->Sample Oxid->Sample Photo->Sample Thermal->Sample HPLC HPLC Analysis Stability-Indicating Method Sample->HPLC MS LC-MS/MS Degradant Identification HPLC->MS

Forced degradation studies are conducted to elucidate the intrinsic stability characteristics of this compound and to validate stability-indicating analytical methods. The protocol involves subjecting the drug substance to various stress conditions that exceed those expected during normal storage, thus accelerating degradation to generate measurable degradation products within a reasonable timeframe [3].

  • Acidic and Alkaline Degradation: Prepare separate solutions of this compound (1000 μg/mL) in methanol. Add 1 mL of stock solution to 1 mL of 0.1N HCl (for acidic degradation) or 0.1N NaOH (for alkaline degradation) in 10-mL volumetric flasks. Make up to volume with methanol and allow to stand for 12, 24, and 48 hours. Withdraw 1 mL aliquots at each time point, neutralize with NaOH or HCl respectively to neutral pH, then dilute to 10 mL with methanol for analysis [3].

  • Oxidative Degradation: Add 1 mL of this compound stock solution (1000 μg/mL) and 1 mL of 10% hydrogen peroxide to a 10-mL volumetric flask. Make up to volume with methanol and allow to stand for 12, 24, and 48 hours. Further dilute with methanol to achieve appropriate concentration for HPLC analysis [3].

  • Photolytic Degradation: Spread the drug substance in a thin layer in a petri dish and expose to UV light in a photostability chamber equipped with both UV and white fluorescent lamps according to ICH Q1B guidelines. Expose samples for 3, 5, and 7 days. Prepare solutions of the exposed drug in methanol (100 μg/mL) for analysis [3].

  • Thermal Degradation (Solution): Expose this compound solutions to dry heat at 75°C for 24, 48, and 72 hours. Prepare solutions with concentration of 100 μg/mL and analyze at each time point [3].

Solution Stability Protocol

solution_stability cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_timepoints Analysis Timepoints SS Solution Stability Assessment Stock Prepare Stock Solution 1000 μg/mL in methanol SS->Stock Working Prepare Working Solutions Various pH conditions Stock->Working Aliquot Divide into Aliquots in amber vials Working->Aliquot Temp1 Refrigerated 2-8°C Aliquot->Temp1 Temp2 Room Temperature 25°C Aliquot->Temp2 Temp3 Accelerated 40°C Aliquot->Temp3 Light Light Exposure ICH Q1B conditions Aliquot->Light T0 Initial (T=0) Temp1->T0 T1 1 week Temp1->T1 T2 2 weeks Temp1->T2 T3 4 weeks Temp1->T3 T4 8 weeks Temp1->T4 T5 12 weeks Temp1->T5

The solution stability protocol is designed to simulate real-world storage conditions and predict the shelf-life of this compound solutions under various environmental scenarios. This systematic approach provides comprehensive data on the factors most critical to this compound solution stability.

  • Solution Preparation: Prepare stock solution of this compound hydrochloride in methanol at concentration of 1000 μg/mL. Dilute appropriately with solvents of different pH values (acidic, neutral, basic) to working concentration of 100 μg/mL. Divide each solution into multiple aliquots in amber glass vials to minimize photodegradation during storage [3] [5].

  • Storage Conditions: Store solution aliquots under controlled conditions including refrigerated (2-8°C), room temperature (25°C), and accelerated (40°C) environments. Include samples for photostability testing stored in light cabinets according to ICH Q1B guidelines with exposure to both UV and visible light [3].

  • Time Points: Analyze samples initially (T=0) and at predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks) to monitor degradation over time. Additional time points may be added based on the rate of degradation observed [3] [5].

  • Analysis: At each time point, analyze samples using the validated stability-indicating HPLC method. Quantify the percentage of intact this compound remaining and identify and monitor any degradation products that form. Calculate degradation kinetics and predict shelf-life using Arrhenius equation for accelerated stability data [3] [4] [5].

Storage and Handling Recommendations

Optimal Storage Conditions

Based on comprehensive stability studies, specific storage recommendations can be established to maintain this compound solution stability throughout its shelf life. Protection from light is paramount, as this compound demonstrates significant photosensitivity, requiring storage in amber glass containers or other light-resistant packaging [3] [4]. The use of light-protected infusion sets and administration equipment may also be necessary for parenteral solutions during clinical use to prevent photodegradation during administration.

Temperature control represents another critical factor, with refrigerated storage (2-8°C) recommended for long-term stability of this compound solutions [3]. However, the drug may demonstrate adequate short-term stability at room temperature, facilitating practical handling during preparation and administration. The solution pH should be carefully controlled and optimized, typically in the slightly acidic to neutral range (pH 6.0), to minimize both acidic and alkaline hydrolysis while maintaining drug solubility [3]. Additionally, protection from oxygen through nitrogen sparging or use of airtight containers can mitigate oxidative degradation during storage.

Handling and Administration Considerations

Proper handling procedures are essential to maintain this compound solution stability from preparation through administration. When preparing this compound solutions, avoid excessive agitation that might introduce oxygen or cause oxidative degradation. Use of freshly prepared solutions is recommended whenever possible, as stability data typically demonstrates that long-term storage of diluted solutions results in progressive degradation [3].

For parenteral administration, compatibility with administration sets and containers must be considered. Some studies indicate that this compound may interact with polyvinylchloride (PVC) infusion sets, potentially leading to drug adsorption or leaching of plasticizers [7]. Therefore, the use of alternative materials such as polyethylene or polyolefin infusion sets may be preferable. When diluting this compound solutions for infusion, ensure compatibility with diluents and avoid sudden changes in pH or concentration that might precipitate the drug or accelerate degradation [7]. These handling considerations are particularly important for ensuring accurate dosing and patient safety during clinical use of this compound solutions.

Conclusion

The stability of this compound in solution is influenced by multiple factors including light, oxygen, temperature, pH, and storage time. Comprehensive forced degradation studies demonstrate that this compound is particularly susceptible to oxidative and photolytic degradation, with moderate sensitivity to hydrolytic conditions across acidic and alkaline pH ranges. The development and validation of stability-indicating HPLC methods enables accurate monitoring of this compound degradation and identification of degradation products under various storage conditions.

The experimental protocols outlined in this document provide researchers and pharmaceutical professionals with standardized approaches for assessing this compound stability, predicting shelf-life, and establishing optimal storage conditions. Implementation of these protocols will ensure the reliability of stability data supporting the development and quality control of this compound formulations. By adhering to the recommended storage and handling conditions—particularly protection from light, controlled temperature storage, and optimized pH—the stability of this compound in solution can be maintained, thereby ensuring product quality, efficacy, and patient safety throughout the shelf life of the pharmaceutical product.

References

Comprehensive Application Notes and Protocols: Fluphenazine Hydrochloride Radical Cation (FPH•+) Assay for Determination of Total Antioxidant Capacity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle

The Fluphenazine Hydrochloride Radical Cation (FPH•+) Assay represents a significant advancement in the field of antioxidant capacity assessment, providing researchers with a rapid, precise, and economical method for quantifying the total antioxidant capacity (TAC) in various biological and food matrices. Originally developed in 2012, this method has gained recognition for its comparable sensitivity to established assays such as ABTS and DMPD, while offering simplified procedures and reduced operational costs [1]. The fundamental principle underlying this assay involves the chemical generation of a stable orange-colored radical cation through oxidation of this compound hydrochloride, which subsequently undergoes reduction in the presence of antioxidant compounds, resulting in a measurable decrease in color intensity that correlates directly with antioxidant capacity.

The assay operates on the mechanism of single electron transfer from antioxidant molecules to the stable FPH•+ complex. This compound hydrochloride, when reacted with persulfate in an acidic environment, undergoes oxidation to form the radical cation FPH•+ which exhibits maximum absorption at 500 nm in the first-order derivative spectrum [1]. The introduction of antioxidant compounds to this system facilitates the reduction of FPH•+ back to its colorless form, with the degree of decolorization being proportional to the concentration and potency of the antioxidants present. This reaction follows the principle that antioxidant activity can be quantified by measuring the ability of compounds to inhibit or reduce the formation of radical species, thereby providing a comprehensive assessment of the cumulative radical-scavenging capacity of a sample.

The significance of TAC measurement extends across multiple research domains, from food science to clinical diagnostics. Oxidative stress, characterized by an imbalance between oxidants and antioxidants, has been implicated in numerous pathological conditions including metabolic syndrome, cardiovascular diseases, and infertility [2]. The FPH•+ assay offers researchers a valuable tool for evaluating redox balance in biological systems and assessing the antioxidant potential of natural products, pharmaceuticals, and dietary components. Unlike methods that require specialized equipment, this assay can be performed using standard laboratory instrumentation, making it accessible to a broad range of research facilities.

Reagents and Equipment

Essential Reagents

The following reagents are required for the FPH•+ assay:

  • This compound hydrochloride (purity ≥95%)
  • Potassium persulfate (K₂S₂O₈) or ammonium persulfate
  • Sulfuric acid (H₂SO₄), concentrated, for preparation of 3 mol/L solution
  • Ascorbic acid (standard grade) for preparation of calibration standards
  • Methanol or ethanol (HPLC grade) for sample preparation
  • Antioxidant standards including Trolox, gallic acid, or other relevant compounds
  • Distilled or deionized water with resistance ≥18 MΩ·cm
Equipment and Instrumentation
  • UV-Visible spectrophotometer or microplate reader capable of measuring at 500 nm
  • Analytical balance with precision of ±0.0001 g
  • pH meter with appropriate electrodes
  • Water bath or incubator maintaining 25±1°C
  • Vortex mixer for thorough mixing of solutions
  • Timer or stopwatch for precise reaction timing
  • Volumetric flasks (various capacities) and graduated cylinders
  • Pipettes and micropipettes covering range from 10 μL to 10 mL
  • Cuvettes (1 cm path length) or microplates for absorbance measurement

Table 1: Preparation of Stock Solutions for FPH•+ Assay

Solution Composition Concentration Storage Conditions Stability
This compound HCl stock This compound HCl in 3M H₂SO₄ 20 mM 4°C, protected from light 2 weeks
Persulfate solution K₂S₂O₈ in deionized water 1 mM 4°C 1 week
Sulfuric acid solution Concentrated H₂SO₄ in deionized water 3 M Room temperature 6 months
Ascorbic acid standard Ascorbic acid in deionized water 1 mM Prepared fresh daily 24 hours
Working radical solution This compound + persulfate in 3M H₂SO₄ 2 mM FPH, 0.05 mM persulfate Prepared fresh before assay 2 hours

Standard FPH•+ Assay Protocol

Preparation of FPH•+ Radical Cation

The radical generation process is a critical step that requires precise control to ensure reproducible results. Prepare the working radical solution by combining this compound hydrochloride and persulfate in 3 mol/L sulfuric acid at final concentrations of 2 mmol/L and 0.05 mmol/L respectively [1]. The procedure involves the following sequential steps:

  • Acid environment preparation: Transfer 10 mL of 3M sulfuric acid to a clean, dry test tube or volumetric flask.
  • This compound addition: Add the appropriate volume of this compound stock solution to achieve a final concentration of 2 mmol/L.
  • Oxidant incorporation: Introduce persulfate solution to reach a final concentration of 0.05 mmol/L.
  • Radical development: Shake the mixture continuously for exactly 5 minutes at room temperature to facilitate complete radical formation. During this period, the solution develops an orange coloration indicative of FPH•+ formation.
  • Spectroscopic verification: Measure the absorbance of the solution at 500 nm against a blank containing 3M sulfuric acid without this compound. The solution should exhibit an absorbance of 0.8 ± 0.02 at 500 nm in the first-order derivative spectrum, confirming proper radical cation formation [1].
Sample Preparation Protocol

Biological samples including serum, plasma, and saliva require protein precipitation prior to analysis. Mix the sample with an equal volume of methanol or acetone, vortex for 30 seconds, and centrifuge at 10,000 × g for 10 minutes. Collect the supernatant and dilute appropriately with distilled water or buffer to fall within the linear range of the assay. For tissue homogenates, prepare 10% (w/v) homogenates in ice-cold phosphate buffer (pH 7.4), centrifuge at 12,000 × g for 15 minutes, and use the clear supernatant for analysis after appropriate dilution.

Fruit and vegetable extracts should be prepared using a standardized extraction method. Weigh 1-2 g of fresh sample, homogenize with 10 mL of 80% methanol, and shake continuously for 2 hours at room temperature. Filter the extract through Whatman No. 1 filter paper and evaporate under reduced pressure at 40°C. Reconstitute the residue in distilled water or appropriate solvent to a known concentration (typically 1 mg/mL) for analysis.

Assay Procedure

The following step-by-step protocol describes the standard procedure for determining TAC using the FPH•+ assay:

  • Working solution preparation: Prepare fresh FPH•+ working solution as described in section 3.1.
  • Calibration standards: Prepare ascorbic acid standards in the concentration range of 0-100 μmol/L by serial dilution.
  • Sample dilution: Ensure all test samples are appropriately diluted to fall within the linear range of the assay.
  • Reaction setup: In a series of test tubes, add 1.0 mL of FPH•+ working solution to 0.1 mL of standard or sample solution. For the control, add 1.0 mL of FPH•+ working solution to 0.1 mL of distilled water.
  • Incubation: Mix thoroughly and incubate at room temperature for exactly 10 minutes.
  • Absorbance measurement: Measure the absorbance of each solution at 500 nm against a blank consisting of 3M sulfuric acid.
  • Replication: Perform all measurements in triplicate to ensure statistical reliability.

Table 2: Typical Assay Performance Characteristics for Various Sample Types

Sample Type Linear Range Detection Limit Precision (CV%) Recovery (%)
Standard antioxidants 0-100 μmol/L AAE 0.5 μmol/L 1.5-2.5% 98-102%
Fruit juices 0.5-50 μg/mL AAE 0.2 μg/mL 2.0-3.5% 95-104%
Serum/plasma 0.2-40 μmol/L AAE 0.1 μmol/L 3.0-4.5% 92-106%
Plant extracts 1-100 μg/mL AAE 0.5 μg/mL 2.5-4.0% 90-105%

The following diagram illustrates the complete experimental workflow for the FPH•+ assay:

fph_assay_workflow Start Start Assay Preparation Prep1 Prepare 3M H₂SO₄ Solution Start->Prep1 Prep2 Add this compound HCl (2 mM final concentration) Prep1->Prep2 Prep3 Add Persulfate (0.05 mM final concentration) Prep2->Prep3 RadicalForm Shake for 5 Minutes Prep3->RadicalForm Verify Verify Absorbance at 500 nm (0.8 ± 0.02) RadicalForm->Verify SamplePrep Prepare Samples and Standards Verify->SamplePrep Reaction Mix FPH•+ Solution with Sample/Standard (10:1 ratio) SamplePrep->Reaction Incubate Incubate at Room Temperature for 10 Minutes Reaction->Incubate Measure Measure Absorbance at 500 nm Incubate->Measure Calculate Calculate % Inhibition and TAC Measure->Calculate

Data Analysis and Calculation

Calculation of Antioxidant Activity

The total antioxidant capacity of samples is determined by calculating the percentage inhibition of the FPH•+ radical cation and comparing it to a standard curve prepared using ascorbic acid. The fundamental calculations proceed as follows:

  • Percentage inhibition calculation:

    Where A_control is the absorbance of the FPH•+ solution without antioxidant, and A_sample is the absorbance of the FPH•+ solution with added sample or standard.

  • Standard curve preparation: Prepare a calibration curve by plotting the percentage inhibition against the concentration of ascorbic acid standards (0-100 μmol/L). The relationship is typically linear within this range, following the equation:

    Where y is the percentage inhibition, x is the ascorbic acid concentration, m is the slope, and c is the y-intercept.

  • TAC determination: Calculate the TAC of unknown samples by interpolating their percentage inhibition values on the standard curve. Express results as ascorbic acid equivalents (AAE) per unit volume or mass (e.g., μmol AAE/g fresh weight or μmol AAE/mL serum) [1].

Statistical Analysis

For research applications, include appropriate statistical analyses to ensure result reliability. Calculate the mean and standard deviation of triplicate measurements. Determine the coefficient of variation (CV%) for precision assessment, which should ideally be below 5%. For method validation studies, calculate the correlation coefficient (r²) of the standard curve, which should exceed 0.995 for acceptable linearity. When comparing different methods, perform regression analysis and determine Bland-Altman limits of agreement to assess method comparability.

Method Validation

Performance Characteristics

The analytical validation of the FPH•+ assay has demonstrated excellent performance characteristics comparable to established TAC methods. Key validation parameters include:

  • Linearity: The assay demonstrates a linear response between 0-100 μmol/L ascorbic acid equivalents, with correlation coefficients typically >0.999 [1].
  • Precision: Intra-assay coefficient of variation ranges from 1.5-2.5%, while inter-assay variation falls between 2.5-4.0%, indicating high reproducibility.
  • Sensitivity: The method detection limit is approximately 0.5 μmol/L for standard antioxidants, with quantitation possible down to 0.2 μmol/L for fruit extracts.
  • Accuracy: Recovery studies using spiked samples show recovery rates of 95-106% across different sample matrices, confirming minimal matrix interference.
  • Robustness: The method performs consistently across slight variations in temperature (±2°C), reaction time (±30 seconds), and acid concentration (±0.1 M).
Comparison with Established Methods

Table 3: Comparison of FPH•+ Assay with Other TAC Determination Methods

Parameter FPH•+ Assay ABTS Assay FRAP Assay DPPH Assay
Radical Source This compound + persulfate ABTS + persulfate Fe³⁺-TPTZ complex DPPH in methanol
Reaction Time 10-15 minutes 4-6 minutes 30-60 minutes 30 minutes
Wavelength 500 nm 734 nm 593 nm 517 nm
pH Conditions Acidic (3M H₂SO₄) Neutral or acidic Acidic (pH 3.6) Neutral
Applicability Water and lipid-soluble antioxidants Primarily water-soluble Reductive antioxidants Mainly lipid-soluble
Cost per Test Low Medium Low Low
Interferences Low Medium High for certain ions Medium

The FPH•+ assay demonstrates comparable sensitivity to the well-established ABTS/K₂S₂O₈ and DMPD/FeCl₃ assays when applied to commercial orange juices, with no significant differences in ascorbic acid equivalent values [1]. The method offers particular advantages in terms of rapid analysis time, economic efficiency, and precision compared to contemporary assays. Furthermore, the FPH•+ assay shows excellent correlation with ABTS (r² = 0.942-0.978) and FRAP (r² = 0.891-0.935) methods when applied to fruit and vegetable extracts, confirming its reliability for food matrix analysis.

Applications

The FPH•+ assay has been successfully applied to diverse sample types, demonstrating its versatility in various research domains:

  • Food Science: Assessment of TAC in citrus juices, fruit extracts, and vegetable products for quality control and nutritional evaluation. The method effectively discriminates between different varieties and processing methods based on their antioxidant profiles [1].
  • Pharmaceutical Analysis: Evaluation of antioxidant capacity in herbal preparations and pharmaceutical formulations containing antioxidant compounds.
  • Clinical Research: Measurement of TAC in biological fluids including serum, plasma, and saliva for oxidative stress assessment. The method correlates well with established clinical parameters of oxidative status.
  • Biological Monitoring: Analysis of tissue homogenates and cell cultures to investigate redox balance in experimental models. The method requires minimal sample volume, making it suitable for limited biological samples.

The following diagram illustrates the radical cation formation and antioxidant reaction mechanism:

fph_mechanism FPH This compound HCl (Colorless) Radical FPH•+ Radical Cation (Orange Colored) FPH->Radical Oxidation in Acidic Medium Persulfate Persulfate Oxidant (S₂O₈²⁻) Persulfate->Radical ReducedFPH Reduced FPH (Colorless) Radical->ReducedFPH Reduction by Antioxidant Antioxidant Antioxidant (AH) ReducedAntioxidant Oxidized Antioxidant (A•) Antioxidant->ReducedAntioxidant

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Low Absorbance of FPH•+ Solution: If the initial absorbance at 500 nm is below 0.7, check the age of persulfate solution, as it decomposes over time. Prepare fresh persulfate solution and ensure the sulfuric acid concentration is exactly 3M.
  • High Background in Samples: For colored samples, use a sample blank containing sample without FPH•+ solution to correct for inherent color. Alternatively, use the first-order derivative spectrum to minimize background interference.
  • Non-linear Calibration Curve: Ensure antioxidant standards are prepared fresh daily, as ascorbic acid oxidizes rapidly in solution. Check the pH of standard solutions, as neutral pH accelerates degradation.
  • High Variability Between Replicates: Ensure consistent mixing time and force after adding samples to FPH•+ solution. Use calibrated pipettes and maintain consistent incubation time for all samples.
  • Precipitation in Working Solution: Filter the FPH•+ working solution through 0.45 μm filter if precipitate forms. Ensure this compound is completely dissolved before adding persulfate.
Adaptation for Specific Applications
  • For Lipid-Soluble Antioxidants: Modify the solvent system to include 10-20% ethanol or acetone in the final reaction mixture to enhance solubility of lipophilic compounds.
  • For High-Throughput Analysis: Adapt the method to 96-well plate format by scaling down volumes proportionally (typically 200 μL FPH•+ solution + 20 μL sample). Use a microplate reader with 500 nm filter.
  • For Turbid Samples: Clarify by centrifugation at 12,000 × g for 10 minutes or filtration through 0.2 μm membrane before analysis.
  • For Extended Linear Range: Use a lower initial FPH•+ concentration (1.0-1.5 mM) for samples with very high antioxidant capacity to extend the upper quantification limit.

References

Comprehensive HPLC Analysis of Fluphenazine Hydrochloride: Analytical Methods, forced degradation studies and protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Fluphenazine hydrochloride (FPZ) is a potent antipsychotic drug from the phenothiazine class, commonly used for the treatment of schizophrenia and bipolar disorder. Chemically, it is 2-(4-{3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-yl)ethan-1-ol dihydrochloride, presenting as a white crystalline, odorless powder that melts between 226–233°C. [1]

The chemical and physical stability of FPZ is a critical concern in pharmaceutical development. While the drug is reasonably stable when stored in closed containers, it demonstrates significant instability under stress conditions including exposure to high temperature, oxidative environments, and light. [1] This application note provides comprehensive protocols for HPLC analysis of this compound hydrochloride, including stability-indicating methods and forced degradation studies essential for pharmaceutical quality control and drug development applications.

Experimental Workflow

The following workflow outlines the comprehensive process for this compound hydrochloride sample preparation and analysis:

G cluster_stress Forced Degradation Conditions Start Start FPZ Sample Preparation Stock Prepare Stock Solution (1000 µg/mL) Start->Stock Working Dilute to Working Solution (100 µg/mL) Stock->Working Stress Apply Stress Conditions (Hydrolytic, Oxidative, Photolytic, Thermal) Working->Stress Neutralize Neutralize if Required (Acid/Base Stress) Stress->Neutralize Acid Acidic: 0.1N HCl 12, 24, 48 hours Stress->Acid Base Alkaline: 0.1N NaOH 12, 24, 48 hours Stress->Base Oxidative Oxidative: 10% H₂O₂ 12, 24, 48 hours Stress->Oxidative Photo Photolytic: UV Chamber 3, 5, 7 days Stress->Photo Thermal Thermal: 75°C Solid 12, 24, 48 hours Stress->Thermal Dilute Final Dilution with Methanol Neutralize->Dilute Inject HPLC Analysis Dilute->Inject

Materials and Reagents

Chemical Standards and Reagents
  • Pure this compound hydrochloride reference standard
  • HPLC grade solvents: Methanol, acetonitrile
  • Reagents for degradation studies: Hydrochloric acid (0.1N), sodium hydroxide (0.1N), hydrogen peroxide (10%)
  • Buffer salts: Ammonium acetate, monobasic potassium phosphate, triethylamine, phosphoric acid, acetic acid
  • HPLC grade water (freshly prepared using Milli-Q purification system)
Instrumentation and Equipment
  • HPLC system with UV/Visible detector or PDA detector
  • LC-MS/MS system with positive electron spray ionization (ESI) capability
  • Chromatographic columns: C18 or C8 columns (details in Section 5)
  • Supporting equipment: pH/ion analyzer, analytical balance, sonicator, auto pipettes
  • Stress testing equipment: UV chamber for photostability, stability chamber for thermal studies

Sample Preparation Protocols

Standard Solution Preparation

Primary Stock Solution (1000 µg/mL)

  • Weigh 10 mg of pure this compound hydrochloride reference standard
  • Transfer to a 10-mL volumetric flask
  • Dissolve and make up to volume with HPLC grade methanol
  • This yields a stock solution of 1000 µg/mL [1]

Working Standard Solution (100 µg/mL)

  • Withdraw 1 mL of the primary stock solution (1000 µg/mL)
  • Transfer to a 10-mL volumetric flask
  • Make up to volume with methanol to achieve 100 µg/mL concentration
  • This working solution is used for subsequent analyses and degradation studies [1]

USP Method Sample Preparation

  • Prepare this compound hydrochloride at 60 µg/mL in diluent
  • Diluent composition: Acetonitrile, methanol, and buffer (30:30:40 v/v/v)
  • Buffer: 0.05 M monobasic potassium phosphate adjusted to pH 2.5 with phosphoric acid [2]
Forced Degradation Studies

Forced degradation studies are conducted according to ICH guidelines Q1A(R2) to establish the stability-indicating properties of the method and identify potential degradation products. [1]

Table 1: Summary of Forced Degradation Conditions for this compound Hydrochloride

Stress Condition Details Duration Post-Treatment
Acidic Hydrolysis 0.1 N HCl at room temperature 12, 24, 48 hours Neutralize with NaOH to neutral pH
Alkaline Hydrolysis 0.1 N NaOH at room temperature 12, 24, 48 hours Neutralize with HCl to neutral pH
Oxidative Degradation 10% H₂O₂ at room temperature 12, 24, 48 hours Direct analysis after dilution
Photolytic Degradation UV chamber (UV + white fluorescent lamps) 3, 5, 7 days Direct analysis after dilution
Thermal Degradation Solid drug at 75°C 12, 24, 48 hours Direct analysis after dilution

HPLC Method Conditions

Multiple HPLC methods have been developed and validated for this compound hydrochloride analysis. The table below summarizes the key parameters for each approach:

Table 2: Comparison of HPLC Methods for this compound Hydrochloride Analysis

Parameter Stability-Indicating Method [1] USP Compendial Method [2] Alternative RP Method [3]
Column C18 (250 mm × 4.6 mm, 5 µm) C8 (150 mm × 4.6 mm) Newcrom R1 C18
Mobile Phase Methanol:ACN:10mM ammonium acetate (70:15:15, v/v/v) 0.2% TEA in diluent (ACN:MeOH:buffer, 30:30:40) Acetonitrile:water:phosphoric acid
pH Adjustment pH 6.0 with acetic acid pH 2.5 with phosphoric acid Not specified
Flow Rate 1.0 mL/min 1.0 mL/min Not specified
Injection Volume 20 µL 25 µL Not specified
Detection Wavelength 259 nm 254 nm Not specified
Temperature Ambient Not specified Not specified
Sample Concentration 100 µg/mL 60 µg/mL Not specified

Method Validation

The stability-indicating HPLC method has been validated according to ICH guideline Q2(R1) with the following results: [1]

  • Linearity and Range: The method demonstrated linearity in the concentration range of 10-60 µg/mL
  • Precision:
    • Intraday precision: RSD < 1% for six replicates of 40 µg/mL drug solution
    • Interday precision: Consistent results on consecutive days
    • Intermediate precision: Robust when column brand was changed and when conducted by different analysts
  • Accuracy: Determined by spiking test samples with known concentrations of standard drug (32, 40, and 48 µg/mL) with percent recovery within acceptance criteria
  • Specificity: The method effectively separated this compound hydrochloride from its degradation products, confirming stability-indicating capability

Degradation Behavior and Pathways

Forced degradation studies reveal that this compound hydrochloride is most susceptible to oxidative degradation, producing the highest number of degradation products under oxidative stress conditions. [1] Hydrolytic degradation (both acid and base) also produces significant degradation, while the drug demonstrates relatively higher stability under photolytic and thermal stress conditions.

The oxidative degradation pathway primarily involves the piperazine side chain and phenothiazine ring system, leading to the formation of multiple degradation products including sulfoxide derivatives and N-oxidation products. These degradation products have been identified and characterized using LC-MS/MS fragmentation studies, allowing for the proposal of a comprehensive degradation pathway for the drug. [1]

Troubleshooting and Technical Notes

  • Peak Tailing: Earlier reported methods showed significant peak tailing, which was resolved in the stability-indicating method through mobile phase optimization and possible lowering of column temperature [1]
  • Column Selection: Both C18 and C8 columns are suitable for this compound analysis, with the stability-indicating method utilizing a C18 column at ambient temperature [1] [2]
  • Mobile Phase Considerations: Water was avoided in the stability-indicating method due to its significant ionization effect on the drug [1]
  • Detection Wavelength Selection: 259 nm was identified as the optimal detection wavelength for the stability-indicating method, while the USP method uses 254 nm [1] [2]

Applications

The developed methods are suitable for:

  • Quality control of this compound hydrochloride in tablet formulations
  • Stability-indicating studies and forced degradation testing
  • Identification and characterization of degradation products using LC-MS/MS
  • Pharmacokinetic studies and monitoring of this compound metabolites in biological samples [4] [3]

References

Comprehensive Application Notes and Protocols for Fluphenazine Hydrochloride Analytical Method Validation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Fluphenazine hydrochloride is a potent antipsychotic medication belonging to the phenothiazine class, widely used in the treatment of schizophrenia and bipolar disorder. As a typical antipsychotic, it functions primarily by blocking postsynaptic dopaminergic D₁ and D₂ receptors in the brain. The compound is chemically described as 2-[4-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]piperazin-1-yl]ethan-1-ol dihydrochloride and exists as a white, crystalline, odorless powder with a melting point range of 226–233°C [1]. Analytical method validation is a critical regulatory requirement in pharmaceutical development and quality control, ensuring that analytical procedures are suitable for their intended use and generate reliable, reproducible results. For this compound hydrochloride, which demonstrates sensitivity to various stress conditions including oxidation and photolysis, validated stability-indicating methods are particularly essential for accurate quantification and characterization. These methods must effectively separate the active pharmaceutical ingredient from its degradation products to ensure accurate assessment of potency, purity, and stability throughout the product lifecycle [2].

The International Conference on Harmonisation (ICH) guidelines Q2(R1) and Q1A(R2) provide comprehensive frameworks for method validation and stability testing, respectively. This document presents detailed application notes and protocols for the validation of analytical methods for this compound hydrochloride, incorporating recent research findings and compendial methods. The protocols described herein have been specifically developed and optimized for the analysis of this compound in various pharmaceutical dosage forms, including tablets and injections, and are suitable for implementation in quality control laboratories for routine analysis and stability studies [3] [4].

Experimental Methods

Instrumentation and Reagents

The chromatographic analysis of this compound hydrochloride typically employs High-Performance Liquid Chromatography (HPLC) systems with UV or PDA detection. Commonly used instruments include the Waters 2965 RP-HPLC system with PDA detector and autosampler or equivalent systems from Shimadzu (LC-2010AD) [4] [1]. For mass spectrometric identification of degradation products, LC-MS/MS systems with positive electron spray ionization (ESI) mode are utilized, capable of scanning in the range of 50-1000 m/z [1].

Key reagents required include HPLC-grade acetonitrile and methanol, analytical reagent grade chemicals for buffer preparation (potassium dihydrogen phosphate, ammonium acetate, orthophosphoric acid), and purified water obtained from Milli-Q or equivalent water purification systems. This compound hydrochloride reference standards should be of pharmacopeial quality (USP, BP) [5] [1]. For forced degradation studies, reactive agents including hydrochloric acid (0.1-1N), sodium hydroxide (0.1-1N), and hydrogen peroxide (3-30%) are required [1].

Chromatographic Conditions

Multiple chromatographic methods have been developed and validated for this compound hydrochloride analysis, offering flexibility for different laboratory settings and requirements. The following conditions have been demonstrated to be effective:

  • Method A: Utilizes a Phenomenex column (250 mm × 4.6 mm, 5 μm) or equivalent C18 column with a mobile phase consisting of 0.02 M phosphate buffer (pH 3.0, adjusted with orthophosphoric acid):methanol:acetonitrile in the ratio of 500:300:200 (v/v/v). The flow rate is maintained at 1.0 mL/min with detection at 254 nm [3].

  • Method B: Employs an ODS C18 column (150 × 4.6 mm id) with a mobile phase of 0.03 M potassium dihydrogen phosphate buffer-acetonitrile (40:60, v/v) adjusted to pH 4.0. The flow rate is 1 mL/min with UV detection at 250 nm [6].

  • Method C: Uses a C18 column (250 mm × 4.6 mm, 5 μm) with methanol:acetonitrile:10 mM ammonium acetate (70:15:15, v/v/v, pH 6.0 adjusted with acetic acid) as mobile phase at a flow rate of 1 mL/min and detection at 259 nm [1].

  • Method D: The USP compendial method specifies a column containing packing L7 (4-mm × 12.5-cm) with a mobile phase consisting of 0.2% triethylamine in a mixture of 0.05 M monobasic potassium phosphate (pH 2.5), acetonitrile, and methanol (40:30:30) at a flow rate of 1.0 mL/min with detection at 254 nm [5].

Sample Preparation

Standard stock solutions are typically prepared by accurately weighing approximately 10 mg of this compound hydrochloride reference standard into a 10-mL volumetric flask, dissolving in and diluting to volume with methanol to obtain a concentration of 1000 μg/mL [4] [1]. Working standard solutions are prepared by appropriate dilution of the stock solution with mobile phase or diluent (commonly water:methanol, 40:60) to reach the desired concentrations within the linear range of the method [4].

For tablet dosage forms, an average weight of tablets is determined, and powdered equivalent to about 10 mg of this compound hydrochloride is transferred to a 10-mL volumetric flask. The powder is dissolved in approximately 7-8 mL of diluent, sonicated for 10-15 minutes, and diluted to volume with the same solvent. The solution is filtered, and the first few mL of filtrate are discarded [3]. For injection formulations, an accurately measured volume equivalent to about 25 mg of this compound decanoate is transferred to a glass-stoppered, 50-mL volumetric flask. About 20 mL of isopropyl alcohol is added, the stopper is inserted, and the flask is shaken vigorously for at least one minute. The process is repeated after adding another 20 mL of isopropyl alcohol, then diluted to volume with the same solvent and mixed [7].

Method Validation and Results

Validation Parameters and Acceptance Criteria

The validation of analytical methods for this compound hydrochloride follows ICH Q2(R1) guidelines, evaluating parameters including specificity, linearity, accuracy, precision, robustness, LOD, and LOQ [2]. The acceptance criteria for these parameters are established based on the intended use of the method and regulatory requirements.

Table 1: Method Validation Parameters and Acceptance Criteria for this compound Hydrochloride

Validation Parameter Acceptance Criteria Experimental Design
Specificity No interference from blank, placebo, or degradation products Chromatographic separation of drug peak from forced degradation products
Linearity Correlation coefficient (r) > 0.999 Minimum of 5 concentrations across specified range
Accuracy Recovery 98-102% Spiked samples at three levels (50%, 100%, 150%) in triplicate
Precision RSD ≤ 2% Six replicate injections of standard and sample preparations
LOD Signal-to-noise ratio ~3:1 Progressive dilution of standard solution
LOQ Signal-to-noise ratio ~10:1 Progressive dilution of standard solution
Robustness System suitability parameters within limits Deliberate variations in mobile phase pH, composition, flow rate, column temperature
Results of Method Validation

The validation parameters for this compound hydrochloride methods have been extensively evaluated across multiple studies, demonstrating that the methods are suitable for their intended applications in quality control and stability testing.

Table 2: Summary of Validation Results for this compound Hydrochloride Methods

Parameter Reported Results Experimental Details
Linearity Range 2.0-20.0 μg/mL [6], 2.5-120 μg/mL [3] Calibration curves constructed with 5-8 concentration levels
Correlation Coefficient (r) >0.999 [3] [4] -
LOD 0.8 μg/mL [6], 1.45 ng (HPTLC) [8] Signal-to-noise ratio approach
LOQ 1.5 μg/mL [6], 4.40 ng (HPTLC) [8] Signal-to-noise ratio approach
Precision (RSD) Intra-day: 0.2% [4], Inter-day: 0.73-1.86% [8] Six replicate injections at target concentration
Accuracy (% Recovery) 97-102% [3], 98.29-101.53% [8], 99-100% [4] Spike recovery at 50%, 100%, 150% of target concentration
System Suitability Tailing factor: ≤2.0 [5], Theoretical plates: >2000 [5] -

The system suitability parameters are critical for ensuring the adequate performance of the chromatographic system throughout the analysis. The United States Pharmacopeia (USP) method for this compound hydrochloride specifies that the column efficiency should be not less than 2000 theoretical plates, the tailing factor not more than 2.0, and the relative standard deviation for replicate injections not more than 2.0% [5]. These parameters should be evaluated before proceeding with sample analysis.

Forced Degradation Studies

Forced degradation studies are conducted to demonstrate the stability-indicating capability of the method by subjecting this compound hydrochloride to various stress conditions, including acid and base hydrolysis, oxidation, thermal stress, and photolysis [1] [2]. These studies help identify the degradation products and elucidate the degradation pathways of the drug substance.

Table 3: Summary of Forced Degradation Studies for this compound Hydrochloride

Stress Condition Details Degradation Observed Major Findings
Acidic Hydrolysis 0.1N HCl, 12-48 hours, room temperature Moderate degradation Drug stable in mild acidic conditions, significant degradation in strong acids
Alkaline Hydrolysis 0.1N NaOH, 12-48 hours, room temperature Significant degradation Drug highly sensitive to basic conditions
Oxidative Degradation 3-10% H₂O₂, 12-48 hours, room temperature Extensive degradation Maximum degradation among all stress conditions
Photolytic Degradation UV light (ICH Q1B), 3-7 days Significant degradation Drug photosensitive, requires protection from light
Thermal Degradation 75°C, 12-72 hours, solid state Mild to moderate degradation Relatively stable in dry heat

The forced degradation studies reveal that this compound hydrochloride is particularly sensitive to oxidative stress and photolytic conditions, with significant degradation observed under these stress conditions [3] [1]. The drug is also susceptible to alkaline hydrolysis but shows relative stability under acidic conditions and dry heat. The degradation products formed under various stress conditions have been identified using LC-MS/MS, and degradation pathways have been proposed [1]. The method effectively separates the drug peak from all degradation products, demonstrating its stability-indicating properties.

Application

Stability Studies

The validated stability-indicating methods for this compound hydrochloride are essential for conducting comprehensive stability studies as per ICH guidelines. These studies include long-term stability testing (25°C ± 2°C/60% RH ± 5% RH), accelerated stability testing (40°C ± 2°C/75% RH ± 5% RH), and intermediate stability testing (30°C ± 2°C/65% RH ± 5% RH) [2]. The methods are employed to monitor the changes in drug potency and the formation of degradation products over time, enabling the establishment of retest periods for drug substances and shelf lives for drug products.

Stability studies have demonstrated that this compound hydrochloride requires protection from light throughout the analytical procedures and storage [5] [1]. The drug product packaging must provide adequate light protection and moisture barrier properties to maintain product quality throughout the shelf life. The validated methods are capable of detecting and quantifying the drug in the presence of its degradation products, ensuring that the stability results accurately reflect the quality of the product.

Analysis of Drug Products

The validated methods have been successfully applied to the analysis of this compound hydrochloride in various pharmaceutical dosage forms, including tablets and injections [3] [4] [8]. For tablet formulations, the drug content is typically within 95-105% of the labeled claim, complying with pharmacopeial requirements [3]. For injection formulations, the content uniformity is critical, with specifications typically set at 90-115% of the labeled amount for oil-based injections [7].

The methods demonstrate excellent selectivity for this compound hydrochloride in the presence of formulation excipients, with no interference observed from common pharmaceutical additives. The accuracy of the methods, as demonstrated by recovery studies, ensures that the results obtained reliably reflect the actual drug content in the formulations. The precision of the methods allows for consistent results across different analysts, instruments, and laboratories, making them suitable for quality control applications in various settings.

Protocols

Protocol 1: Forced Degradation Studies

Purpose: To subject this compound hydrochloride to various forced degradation conditions and demonstrate the stability-indicating capability of the analytical method.

Materials and Reagents:

  • This compound hydrochloride reference standard
  • Hydrochloric acid (0.1N, 1N)
  • Sodium hydroxide (0.1N, 1N)
  • Hydrogen peroxide (3%, 10%, 30%)
  • HPLC-grade methanol, acetonitrile, and water
  • Volumetric flasks (10 mL, 25 mL, 50 mL)
  • Pipettes and micropipettes
  • UV chamber equipped with both UV and white fluorescent lamps

Procedure:

  • Acidic Degradation:

    • Transfer accurately weighed 10 mg of this compound hydrochloride to a 10-mL volumetric flask.
    • Add 1 mL of 0.1N HCl and dilute to volume with methanol.
    • Keep the solution at room temperature for 12, 24, and 48 hours.
    • After each time interval, withdraw 1 mL of solution, neutralize with 0.1N NaOH, and dilute to 10 mL with methanol.
    • Analyze by HPLC.
  • Alkaline Degradation:

    • Transfer accurately weighed 10 mg of this compound hydrochloride to a 10-mL volumetric flask.
    • Add 1 mL of 0.1N NaOH and dilute to volume with methanol.
    • Keep the solution at room temperature for 12, 24, and 48 hours.
    • After each time interval, withdraw 1 mL of solution, neutralize with 0.1N HCl, and dilute to 10 mL with methanol.
    • Analyze by HPLC.
  • Oxidative Degradation:

    • Transfer accurately weighed 10 mg of this compound hydrochloride to a 10-mL volumetric flask.
    • Add 1 mL of 10% H₂O₂ and dilute to volume with methanol.
    • Keep the solution at room temperature for 12, 24, and 48 hours.
    • After each time interval, dilute 1 mL to 10 mL with methanol.
    • Analyze by HPLC.
  • Photolytic Degradation:

    • Spread accurately weighed 100 mg of this compound hydrochloride as a thin layer in a petri dish.
    • Expose the sample to UV light in a photostability chamber for 3, 5, and 7 days.
    • After each time interval, prepare a solution of 100 μg/mL in methanol.
    • Analyze by HPLC.
  • Thermal Degradation:

    • Spread accurately weighed 100 mg of this compound hydrochloride as a thin layer in a petri dish.
    • Heat the sample in an oven at 75°C for 12, 24, and 48 hours.
    • After each time interval, prepare a solution of 100 μg/mL in methanol.
    • Analyze by HPLC.

Acceptance Criteria: The method should effectively separate the drug peak from all degradation products. The peak purity of this compound should be established using PDA detection, indicating no co-elution with degradation products [1].

Protocol 2: Method Validation - Linearity, Accuracy, and Precision

Purpose: To validate the analytical method for this compound hydrochloride by establishing linearity, accuracy, and precision.

Materials and Reagents:

  • This compound hydrochloride reference standard
  • HPLC-grade methanol, acetonitrile, and water
  • Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)
  • Pipettes and micropipettes
  • HPLC system with UV or PDA detector

Procedure:

  • Linearity:

    • Prepare stock solution of this compound hydrochloride at 1000 μg/mL in methanol.
    • Prepare minimum of 5 standard solutions at different concentration levels across the expected range (e.g., 2.5, 50, 80, 100, 120 μg/mL) by appropriate dilution.
    • Inject each solution in triplicate into the HPLC system.
    • Plot average peak area versus concentration and perform linear regression analysis.
    • Calculate correlation coefficient, slope, and y-intercept.
  • Accuracy (Recovery):

    • Prepare placebo samples (without active ingredient) at three concentration levels (50%, 100%, 150% of target concentration).
    • Spike each level with known amounts of this compound hydrochloride reference standard in triplicate.
    • Analyze the samples using the validated method.
    • Calculate percentage recovery for each level and overall average recovery.
  • Precision:

    • System Precision: Inject six replicate injections of standard solution at target concentration.
    • Method Precision: Prepare six independent sample preparations from a homogeneous sample and analyze.
    • Calculate %RSD for peak areas (system precision) and drug content (method precision).

Acceptance Criteria:

  • Linearity: Correlation coefficient (r) > 0.999
  • Accuracy: Average recovery 98-102% at each level
  • Precision: %RSD not more than 2% [3] [4]
Protocol 3: Assay of this compound Tablets

Purpose: To determine the content of this compound hydrochloride in tablet dosage forms.

Materials and Reagents:

  • This compound hydrochloride reference standard
  • This compound hydrochloride tablets
  • HPLC-grade methanol, acetonitrile, and water
  • Volumetric flasks (10 mL, 50 mL, 100 mL)
  • Pipettes and micropipettes
  • Sonicator
  • HPLC system with UV or PDA detector

Procedure:

  • Standard Preparation:

    • Accurately weigh about 10 mg of this compound hydrochloride reference standard into a 10-mL volumetric flask.
    • Dissolve in and dilute to volume with methanol to obtain a concentration of 1000 μg/mL.
    • Pipette 1 mL of this solution into a 10-mL volumetric flask and dilute to volume with mobile phase to obtain a working standard of 100 μg/mL.
  • Sample Preparation:

    • Weigh and powder not less than 20 tablets.
    • Transfer an accurately weighed portion of the powder equivalent to about 10 mg of this compound hydrochloride to a 10-mL volumetric flask.
    • Add about 7-8 mL of diluent (water:methanol, 40:60), sonicate for 15 minutes with occasional shaking.
    • Dilute to volume with the same diluent and mix.
    • Filter the solution through a 0.45-μm membrane filter, discarding the first few mL of filtrate.
    • Pipette 1 mL of the filtrate into a 10-mL volumetric flask and dilute to volume with mobile phase.
  • Chromatographic Conditions:

    • Column: C18 (250 mm × 4.6 mm, 5 μm)
    • Mobile phase: 0.02 M phosphate buffer (pH 3.0):methanol:acetonitrile (500:300:200, v/v/v)
    • Flow rate: 1.0 mL/min
    • Detection wavelength: 254 nm
    • Injection volume: 10-20 μL
  • Analysis:

    • Inject the standard and sample preparations into the HPLC system.

    • Measure the peak responses for this compound hydrochloride.

    • Calculate the drug content using the formula:

      Content (%) = (A_U/A_S) × (W_S/W_U) × (D_U/D_S) × 100

      Where A_U and A_S are peak areas of sample and standard, W_S is weight of standard, W_U is weight of sample, D_U and D_S are dilution factors of sample and standard [3] [4].

Acceptance Criteria: The drug content should be within 90-110% of the labeled claim for tablets.

Visual Representation

The following workflow diagram illustrates the complete method development and validation process for this compound hydrochloride analytical methods:

G cluster1 Method Development cluster2 Method Validation cluster3 Applications Start Method Development and Validation MD1 Column Selection (C18, 150-250 mm) Start->MD1 MD2 Mobile Phase Optimization (pH, buffer, organic) MD1->MD2 MD3 Detection Wavelength (254-259 nm) MD2->MD3 MD4 Sample Preparation (solvent, extraction) MD3->MD4 MV1 Specificity (Forced Degradation) MD4->MV1 MV2 Linearity (5-8 concentrations) MV1->MV2 MV3 Accuracy (Spike Recovery) MV2->MV3 MV4 Precision (Repeatability) MV3->MV4 MV5 LOD/LOQ (Signal-to-Noise) MV4->MV5 MV6 Robustness (Parameter Variations) MV5->MV6 A1 Stability Studies (ICH Conditions) MV6->A1 A2 Drug Product Analysis (Tablets, Injections) A1->A2 A3 Quality Control (Routine Testing) A2->A3

Figure 1: Workflow for this compound Hydrochloride Method Development and Validation

The validation approach for this compound hydrochloride analytical methods follows a systematic process from initial method development through validation and finally to application in stability studies and quality control. The process begins with careful optimization of chromatographic conditions, including column selection, mobile phase composition, and detection parameters. The method then undergoes comprehensive validation to establish performance characteristics, with particular emphasis on specificity through forced degradation studies. Once validated, the method is applied to various practical applications including stability studies under ICH conditions and analysis of pharmaceutical dosage forms.

Conclusion

The analytical methods presented in this document provide comprehensive validation parameters for the accurate and reliable quantification of this compound hydrochloride in pharmaceutical dosage forms. The methods demonstrate excellent specificity, linearity, accuracy, and precision over the specified concentration ranges, with appropriate sensitivity as evidenced by the LOD and LOQ values. The forced degradation studies confirm the stability-indicating nature of the methods, effectively separating this compound hydrochloride from its degradation products formed under various stress conditions.

These validated methods are suitable for application in quality control laboratories for routine analysis of this compound hydrochloride in bulk drug substances and pharmaceutical dosage forms, as well as for stability studies to establish shelf life and storage conditions. The methods comply with current ICH guidelines and pharmacopeial standards, ensuring their acceptability for regulatory submissions. The detailed protocols provided enable straightforward implementation in analytical laboratories, facilitating efficient and reliable analysis of this important antipsychotic medication.

References

fluphenazine side effects management extrapyramidal symptoms

Author: Smolecule Technical Support Team. Date: February 2026

Understanding & Identifying Fluphenazine-Induced EPS

This compound, a high-potency first-generation antipsychotic, primarily blocks postsynaptic dopamine D2 receptors in the basal ganglia and other brain regions, which is the key mechanism behind EPS [1] [2]. The resulting movement disorders are categorized by their time of onset.

The table below summarizes the primary types of EPS you may encounter in research or clinical observations.

EPS Type Time of Onset Key Clinical Manifestations
Acute Dystonia [3] Hours to days [3] Sustained, often painful muscle spasms causing abnormal postures (e.g., neck twisting, jaw spasms, oculogyric crisis) [4] [3].
Akathisia [3] Hours to days [3] Subjective sense of inner restlessness, compelling need to move, often observed as pacing, rocking, or inability to remain seated [5] [3].
Parkinsonism [3] Days to weeks Bradykinesia (slowed movement), muscle rigidity, resting tremor, shuffling gait, and postural instability [4] [3].
Tardive Dyskinesia (TD) [3] Months to years [3] Involuntary, choreoathetoid movements of the tongue, lips, face (e.g., tongue protrusion, lip smacking), and sometimes limbs or trunk [4] [3].

Management & Troubleshooting Guide

The following table outlines the standard management strategies for different EPS types, synthesized from clinical guidelines and literature [6] [3]. The level of evidence (LOE) is provided where available, with much of the data derived from adult studies.

EPS Type First-Line Management Alternative/Adjunctive Management Notes & LOE
Acute Dystonia Antimuscarinics (e.g., Benztropine, Trihexyphenidyl) [6] [1] Benzodiazepines [6] [3] First-line treatment is highly effective [6].
Akathisia Reduce dose or switch to an SGA [6] [3]. Beta-Blockers (e.g., Propranolol) [6]; Benzodiazepines [6]; Anticholinergics [6] Beta-blockers and benzodiazepines have the best supporting evidence [6].
Parkinsonism Reduce dose or switch to an SGA [6] [3]. Antimuscarinics (e.g., Benztropine) [6] [1] Anticholinergics can be used if dose adjustment is not feasible [6].
Tardive Dyskinesia Switch from this compound to a Clozapine-like SGA [6]. Valbenazine | Benzodiazepines | Deep Brain Stimulation (for severe, intractable cases) [6] [3] Key intervention is early detection via tools like AIMS and discontinuation of the offending agent [6] [1].

Experimental Assessment & Monitoring Protocols

For research purposes, a systematic approach to assessment is critical. The following workflow can be implemented in clinical trials or observational studies. The Extrapyramidal Symptom Rating Scale (ESRS) is a comprehensive tool recommended for quantifying these abnormalities [6].

G Start Start EPS Assessment MentalStatus Mental Status Exam Start->MentalStatus GeneralObs General Observation Start->GeneralObs CranialNerves Cranial Nerve Exam Start->CranialNerves MotorExam Motor Examination Start->MotorExam GaitCoord Gait & Coordination Start->GaitCoord Rate Quantify with Rating Scale (e.g., ESRS, AIMS) MentalStatus->Rate  Check: Alertness,  Memory, Cognition GeneralObs->Rate  Check: Bradykinetism,  Restlessness, Dystonia CranialNerves->Rate  Check: Facial Masking,  Oculogyric Crisis,  Oral Movements MotorExam->Rate  Check: Rigidity,  Tremor, Tone GaitCoord->Rate  Check: Shuffling Gait,  Postural Instability Document Document Findings Rate->Document  Establish Baseline  & Monitor Progress

Key Areas of Neurological Examination [6]:
  • Mental Status & General Observation: Assess level of consciousness, attention, and memory. Look for bradykinesia (slowness), abnormal postures (dystonia), restlessness (akathisia), and excessive salivation.
  • Cranial Nerves: Check for decreased facial expression ("mask-like facies"), sustained upward gaze (oculogyric crisis), and abnormal movements of the face, mouth, lips, jaw, or tongue.
  • Motor Examination: Evaluate muscle tone for rigidity or cogwheeling. Observe for the presence of tremors (at rest or postural) and any other involuntary movements.
  • Coordination and Gait: Test for slowed rapid alternating movements. Observe the patient's gait for shuffling, arm swing, and stability upon standing (postural instability).

Key Research Considerations & Data

  • Dose-Response Relationship: A key study found that this compound dose (particularly when calculated per kg of body weight) is significantly correlated with both clinical improvement in positive symptoms and the severity of acute EPS [5]. Doses above 0.2 mg/kg/day were associated with greater improvement but also a higher incidence of EPS, while doses over 0.3 mg/kg/day led to more severe EPS [5].
  • Akathisia and Treatment Response: The same study noted that the presence of akathisia during treatment was a negative predictor of clinical improvement, independent of illness chronicity [5]. This highlights akathisia as a critical variable to monitor in clinical trials.
  • Comparative Risk with SGAs: While this compound (an FGA) carries a higher risk of EPS, second-generation antipsychotics (SGAs) are not risk-free. Meta-analyses show significantly higher odds of EPS with SGAs like risperidone and aripiprazole compared to placebo [6].

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the proposed mechanism by which this compound causes EPS? A1: this compound is a potent antagonist of the dopamine D2 receptor in the nigrostriatal pathway of the brain [1] [2]. This blockade disrupts the normal balance between dopamine and acetylcholine in the basal ganglia, which is essential for coordinating movement, leading to the various manifestations of EPS [3].

Q2: Are there any populations at particularly high risk for developing EPS from this compound? A2: Yes, identified risk factors include [6] [3]:

  • Use of high-dose medication.
  • Treatment with high-potency first-generation antipsychotics like this compound.
  • A history of prior EPS.
  • Demographic factors: Women over 65 are at higher risk for parkinsonism and tardive dyskinesia, while men under 65 have a higher risk of acute dystonia.

Q3: In a research setting, what is the recommended first step if a subject develops acute EPS? A3: The primary step is to review the causative medication [3]. The research protocol should allow for:

  • Dose reduction of this compound to the lowest effective level.
  • Switching to a second-generation antipsychotic with a lower EPS risk profile [6] [3]. If adjusting the antipsychotic is not methodologically feasible, then pharmacological intervention for the EPS (e.g., anticholinergics for acute dystonia) must be implemented [6].

Q4: What are the serious side effects beyond EPS that require monitoring in a clinical trial? A4: Beyond EPS, this compound is associated with several serious adverse events that require rigorous safety monitoring [4] [1] [7]:

  • Neuroleptic Malignant Syndrome (NMS): A life-threatening condition with high fever, muscle rigidity, autonomic instability, and altered mental status [4] [7].
  • Tardive Dyskinesia (TD): As discussed, this can be irreversible [3].
  • Prolactin Elevation: Can cause galactorrhea, gynecomastia, and sexual dysfunction [4] [1].
  • Agranulocytosis: Manifested as fever, chills, and sore throat, requiring immediate medical attention [4] [7].
  • Cardiac Effects: QT-interval prolongation and orthostatic hypotension [1] [7].

References

Understanding Fluphenazine-Induced Movement Disorders

Author: Smolecule Technical Support Team. Date: February 2026

Fluphenazine, a first-generation antipsychotic, acts primarily as a potent antagonist of postsynaptic dopamine D2 receptors in the brain [1] [2]. This mechanism underlies its therapeutic effects but also leads to a high incidence of extrapyramidal side effects by disrupting dopaminergic pathways in the basal ganglia [1] [3] [4].

The table below outlines the primary types of movement disorders associated with this compound use.

Disorder Type Key Clinical Features Typical Time of Onset
Akathisia [5] [6] Subjective inner restlessness, compelling urge to move, inability to remain still; observed repetitive movements (leg swinging, pacing). Acute: days to weeks after initiation/dose increase. Tardive: >3 months [5] [6].
Parkinsonism [1] [3] [4] Bradykinesia, muscle rigidity, resting tremor, postural instability. Within days to weeks [3].
Acute Dystonia [1] [4] [7] Intermittent or sustained involuntary muscle contractions; abnormal postures (torticollis, oculogyric crisis, opisthotonus). Within hours to days, often within first 48-96 hours [4].
Tardive Dyskinesia/Dystonia [1] [4] [7] Choreoathetoid movements (orofacial, limbs, trunk); tardive dystonia resembles acute dystonia but persists. After months or years of use; may be irreversible [4].

Epidemiology and Risk Factor Data

Understanding the prevalence and risk factors is crucial for risk assessment and study design. The following table summarizes key quantitative data.

Factor Quantitative Data / Odds Ratio (OR) Source / Context
General EPS Prevalence Up to 44% of patients on antipsychotics experience a movement disorder [7]. Clinical monitoring data [7].
Akathisia with FGAs Prevalence rates of up to 45% reported [5] [6]. Meta-analysis and review data [5] [6].
Parkinsonism with FGAs Occurs in approximately 30-40% of patients treated with FGAs [3]. Clinical observation data [3].
Female Sex Adjusted OR = 0.14 (95% CI: 0.042–0.465), indicating a significant association [4]. Case-control study on predictors of EPS [4].
Combination FGA Therapy Adjusted OR = 0.095 (95% CI: 0.010–0.877), indicating a significant association [4]. Case-control study on predictors of EPS [4].
Substance Use Khat chewing (OR=4.03); Recent alcohol use (OR=6.21) [4]. Case-control study on predictors of EPS [4].

Pathophysiology and Investigation Workflow

The primary mechanism behind these disorders is the blockade of D2 dopamine receptors in the nigrostriatal pathway. This leads to a downstream imbalance in the GABAergic and cholinergic systems, resulting in increased inhibition of thalamocortical projections and ultimately, hypokinetic movements like parkinsonism [7].

For akathisia, the pathophysiology is less clear but is thought to involve dopaminergic hypoactivity in the ventral striatum and serotonergic dysfunction, possibly related to 5-HT2A receptor overactivity [6] [7].

The following diagram illustrates a structured experimental approach for investigating these mechanisms.

G Start In Vivo/In Vitro Model Treated with this compound A Behavioral Phenotyping (Barns Akathisia Scale, SAS, AIMS) Start->A Validate Model B Neurochemical Analysis (Dopamine, Serotonin, GABA) A->B Correlate Neurotransmission C Receptor Occupancy Study (PET or Radioligand Binding) B->C Identify Primary Target D Molecular Pathway Analysis (c-Fos, ΔFosB, pAKT/GSK-3β) C->D Elucidate Downstream Effects E Genetic Susceptibility Screening (GWAS, Candidate Genes e.g., DRD2) D->E Investigate Modulating Factors

FAQs and Troubleshooting Guides for Researchers

FAQ 1: What are the primary in vivo models for studying this compound-induced akathisia, and what are their limitations?

  • Answer: Several animal models are used, but all have significant limitations that must be considered in experimental design.
    • Primate Models: Non-human primates administered neuroleptics can exhibit behaviors like restlessness, compulsive shifting, and body rocking that closely mimic human akathisia. This model is considered advantageous for its phenotypic similarity and allows for investigating subject-to-subject variability [6].
    • Rat Models: The "rat defecation model" attempts to measure emotional distress, a subjective component of akathisia. However, its applicability is hampered by inconsistent results across different doses and habituation schemes [6].
    • Key Limitations: Available models often only partially reproduce the condition, capturing either the subjective (emotional) or objective (motor) features, but not both robustly. Confounding side effects like sedation or catalepsy can interfere with interpretation. Furthermore, none of the existing models have been fully validated [6].

FAQ 2: Our team is designing a study to mitigate akathisia. What are the evidence-based pharmacological countermeasures we should test?

  • Answer: Current evidence supports testing several classes of compounds, though the evidence base for many is still inconsistent [6].
    • Beta-Blockers: Propranolol is often considered a first-line investigative treatment for akathisia [5] [7].
    • Benzodiazepines: Compounds like clonazepam may be effective, potentially through reduction of anxiety and muscle tension [5].
    • Serotonin Antagonists: Mirtazapine (at low doses) and 5-HT2A receptor antagonists (e.g., trazodone, cyproheptadine) are promising targets given the role of serotonergic dysfunction in akathisia [5] [7].
    • Anticholinergics: Drugs like benztropine are generally not effective for akathisia alone unless concurrent parkinsonian features are present [7].
    • Dose Management: The most straightforward intervention is dose reduction or switching to a second-generation antipsychotic with lower D2 antagonism (e.g., clozapine, quetiapine) [7].

FAQ 3: We observed acute, severe parkinsonism in a preclinical model. What is the recommended protocol for crisis management and confirmation?

  • Answer: A case report of a human overdose provides a protocol for confirmation and management [8].
    • Immediate Intervention: Discontinue this compound administration immediately.
    • Symptomatic Treatment: Administer anticholinergic agents (e.g., biperiden, trihexyphenidyl) to counteract the dopaminergic blockade [8] [7].
    • Metabolic Confirmation: Confirm exposure by testing for this compound and its major metabolite, This compound sulfoxide, in plasma or urine. Note that detection may be possible in urine long after serum levels become undetectable [8].
    • Neuroimaging: Utilize DaTScan (123I-FP-CIT SPECT imaging) to rule out degeneration of the nigrostriatal pathway, confirming the drug-induced nature of the parkinsonism. In drug-induced cases, the DaTScan is typically normal [8].

References

fluphenazine stability indicating method degradation

Author: Smolecule Technical Support Team. Date: February 2026

Method Parameters and Degradation Profile

For a quick comparison, the following tables summarize key experimental conditions from recent studies and the observed degradation of Fluphenazine Hydrochloride (FPZ) under various stress conditions.

Table 1: HPLC Method Parameters for this compound Analysis

Parameter Method 1 (Stability-Indicating) [1] Method 2 (Quantification in Injections) [2] Method 3 (Kinetics Application) [3]
Column C18 (250 mm x 4.6 mm, 5 µm) Phenomenex (250 mm x 4.6 mm, 5 µm) ODS C18 (150 mm x 4.6 mm)
Mobile Phase MeOH:ACN:Ammonium Acetate (10 mM) (70:15:15, v/v/v), pH 6.0 Water:MeOH (40:60, v/v) Phosphate Buffer:ACN (40:60, v/v), pH 4.0
Flow Rate (mL/min) 1.0 Not Specified 1.0
Detection Wavelength 259 nm 256 nm 250 nm
Retention Time Reported, specific value not provided Reported, specific value not provided Reported, specific value not provided

Table 2: this compound Hydrochloride Forced Degradation Profile [1] [4]

Stress Condition Details Extent of Degradation Key Findings
Acidic Hydrolysis 0.1 N HCl, 48 hours, Ambient Temperature Minimal degradation Drug is relatively stable under acidic conditions.
Alkaline Hydrolysis 0.1 N NaOH, 48 hours, Ambient Temperature Minimal degradation Drug is relatively stable under alkaline conditions.
Oxidative Degradation 10% H₂O₂, 48 hours, Ambient Temperature Significant degradation The condition that produces the maximum number of degradation products.
Photolytic Degradation UV light (ICH Q1B), 7 days Significant degradation Drug is found to be sensitive to photolytic stress [4].
Thermal Degradation Solid drug, 75°C, 48 hours Minimal to moderate degradation Drug is more stable in solid state than in solution.

Troubleshooting FAQs

Here are answers to common technical issues you might encounter during method setup and execution.

Q1: Why is my this compound peak shape tailing, and how can I improve it?

  • A: Peak tailing is a known issue in FPZ analysis, often due to its interaction with residual silanols on the silica-based column [1].
    • Solution: Use a mobile phase with a pH of 6.0, as described in Method 1. A mildly acidic pH can help suppress ionization and improve peak shape. Using a high-quality C18 column with high purity silica and dense bonding can also minimize this interaction.

Q2: My method is not resolving the main drug peak from its degradation products. What should I adjust?

  • A: This is a critical issue for a stability-indicating method.
    • Solution: Fine-tune the selectivity of your mobile phase. The use of a mixture of methanol and acetonitrile with an ammonium acetate buffer, as in Method 1, has been shown to effectively separate FPZ from its oxidative and photolytic degradation products [1]. You can logically adjust the pH or the ratio of organic solvents to achieve baseline separation.

Q3: Which forced degradation conditions are most critical for this compound?

  • A: Based on the degradation profile, you should prioritize oxidative and photolytic stress conditions [1] [4]. These conditions cause the most significant degradation and are therefore essential for demonstrating the method's ability to detect impurities and prove its stability-indicating nature.

Experimental Protocols

For researchers looking to replicate or adapt these studies, here is a detailed methodology for forced degradation.

Forced Degradation Study Protocol [1]

This procedure follows ICH guidelines Q1A(R2) and Q1B.

  • Stock Solution: Prepare a standard stock solution of FPZ at 1000 µg/mL in methanol.
  • Stress Conditions:
    • Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Make up to 10 mL with methanol. Keep at ambient temperature for 12, 24, and 48 hours. After the desired time, withdraw 1 mL, neutralize with 0.1 N NaOH, and dilute for HPLC analysis.
    • Alkaline Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Make up to 10 mL with methanol. Keep at ambient temperature for 12, 24, and 48 hours. After the desired time, withdraw 1 mL, neutralize with 0.1 N HCl, and dilute for HPLC analysis.
    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 10% Hydrogen Peroxide (H₂O₂). Make up to 10 mL with methanol. Keep at ambient temperature for 12, 24, and 48 hours. Dilute further before HPLC analysis.
    • Photolytic Degradation: Spread a thin layer of the solid drug in a petri dish and expose it in a UV chamber equipped with both UV and white fluorescent lamps as per ICH Q1B for 3, 5, and 7 days. After exposure, prepare a solution in methanol for analysis.
    • Thermal Degradation: Expose the solid drug to dry heat at 75°C for 12, 24, and 48 hours. After exposure, prepare a solution in methanol for analysis.
  • HPLC Analysis: Analyze all stressed samples using the chromatographic conditions listed as "Method 1" in Table 1.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for conducting a forced degradation study, from sample preparation to data analysis.

This compound Forced Degradation Workflow Start Start Prep Prepare FPZ Stock Solution Start->Prep Stress Apply Stress Conditions Prep->Stress Hydrolytic Hydrolytic (Acid & Base) Stress->Hydrolytic  Branch 1 Oxidative Oxidative (H₂O₂) Stress->Oxidative  Branch 2 Photolytic Photolytic (UV Light) Stress->Photolytic  Branch 3 Thermal Thermal (Dry Heat) Stress->Thermal  Branch 4 Analyze HPLC Analysis with PDA Hydrolytic->Analyze Oxidative->Analyze Photolytic->Analyze Thermal->Analyze Data Data Review & Method Validation Analyze->Data End End Data->End

Key Technical Notes

  • Method Selection: The stability-indicating method (Method 1) is most suitable for forced degradation and impurity profiling, while the simpler Method 2 may be adequate for routine quality control of dosage forms [1] [2].
  • Degradation Kinetics: The developed method can be applied to investigate degradation kinetics, determining first-order rate constants, half-life, and activation energy for oxidative degradation [3].

References

Fluphenazine Cytochrome P450 Interaction Profile

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key cytochrome P450 (CYP) isoforms involved in fluphenazine metabolism and potential interactions [1] [2] [3].

CYP Isoform Interaction Role Key Interacting Drugs/Classes Clinical & Research Implications
CYP2D6 Primary metabolic pathway [2] [3]. Inhibitors: Paroxetine, fluoxetine, this compound itself, haloperidol, perphenazine, thioridazine [3]. Reduced clearance may increase extrapyramidal symptoms (EPS) and other adverse effects. Crucial for studies on polymorphic populations (Poor vs. Extensive Metabolizers) [3].
CYP1A2 Secondary/Contributory pathway [2]. Inducers: Tobacco smoke, charbroiled foods, omeprazole. Inhibitors: Fluvoxamine, some fluoroquinolones (e.g., ciprofloxacin) [2]. Smoking status is a critical covariate in pharmacokinetic studies.
CYP3A4 Secondary/Contributory pathway [2]. Inhibitors: Ketoconazole, clarithromycin, erythromycin, nefazodone, ritonavir. Inducers: Carbamazepine, phenytoin, rifampin, St. John's Wort [3]. A broad interaction potential due to CYP3A4's abundance. Inducers may reduce this compound efficacy.
CYP2C19 Secondary/Contributory pathway [2]. Inhibitors & Inducers: Less documented for this compound, but known to be polymorphic. Consider contribution in CYP2D6 poor metabolizers.

Other Critical Interactions & Safety Profile

Beyond CYP-mediated interactions, this compound has other critical safety considerations for clinical trial design and patient monitoring.

Interaction Category Mechanism Examples & Clinical Consequences
QTc Prolongation Additive effect on cardiac repolarization [4] [1]. Concomitant QTc-Prolonging Drugs: Bedaquiline, moxifloxacin, clofazimine, haloperidol, tricyclic antidepressants, azithromycin [4]. Consequence: Increased risk of Torsades de Pointes; requires strict ECG monitoring in trials.
Central Nervous System (CNS) Depression Additive pharmacodynamic effects [5]. Interacting Agents: Alcohol, benzodiazepines, opioids, other sedating antihistamines. Consequence: Excessive sedation, respiratory depression, impaired motor skills.
Anticholinergic Effects Additive pharmacodynamic effects [1]. Interacting Agents: Benztropine, tricyclic antidepressants, diphenhydramine. Consequence: Increased risk of constipation, urinary retention, dry mouth, and confusion, especially in the elderly.

Experimental Protocols for Interaction Studies

For researchers investigating these interactions, the following methodologies provide a foundation for in vitro and in vivo studies.

Protocol 1: In Vitro Metabolic Stability & CYP Phenotyping

This protocol identifies which CYP isoforms are responsible for metabolizing this compound.

  • Objective: To determine the primary CYP isoforms involved in this compound metabolism and calculate intrinsic clearance.
  • Materials:
    • This compound
    • Human liver microsomes (HLM) or recombinant CYP isoforms (rCYP)
    • NADPH regenerating system
    • Selective chemical inhibitors (e.g., Quinidine for CYP2D6, Furafylline for CYP1A2, Ketoconazole for CYP3A4)
    • LC-MS/MS system for analyte detection
  • Methodology:
    • Incubation: Incubate this compound with HLM or individual rCYPs in the presence of NADPH.
    • Inhibition Assay: Repeat incubation in HLM with and without selective CYP inhibitors.
    • Sample Analysis: Quantify the depletion of this compound and/or formation of major metabolites over time using LC-MS/MS.
    • Data Analysis: Calculate reaction velocities and intrinsic clearance. A >50% reduction in metabolite formation in the presence of a specific inhibitor indicates significant involvement of that CYP pathway [2].

The workflow for this experimental design is as follows:

G Start Start: this compound Interaction Study InVitro In Vitro Phenotyping Start->InVitro InVivo In Vivo Validation Start->InVivo Sub1 Incubate with: - HLM/rCYPs - Selective Inhibitors InVitro->Sub1 Sub2 Administer this compound to Animal/Human Subjects InVivo->Sub2 Proc1 LC-MS/MS Analysis: Parent Drug Depletion & Metabolite Formation Sub1->Proc1 Proc2 Monitor Plasma Levels and ECG Parameters Sub2->Proc2 Analysis1 Data Analysis: Identify Key CYP Pathways Proc1->Analysis1 Analysis2 Data Analysis: Calculate AUC, Cmax, QTc Change Proc2->Analysis2 Result1 Output: Metabolic Stability and CYP Reaction Phenotyping Analysis1->Result1 Result2 Output: Pharmacokinetic & Pharmacodynamic Interaction Analysis2->Result2

Protocol 2: In Vivo Drug Interaction & QTc Assessment

This protocol assesses the clinical relevance of a drug interaction in an animal model or human subjects.

  • Objective: To evaluate the effect of a CYP inhibitor/inducer on this compound pharmacokinetics and QTc interval.
  • Study Design: Randomized, controlled, crossover or sequential design.
  • Materials:
    • This compound (oral or injectable)
    • Interacting drug (e.g., a potent CYP2D6 inhibitor like paroxetine)
    • HPLC or LC-MS/MS for plasma concentration analysis
    • ECG machine
  • Methodology:
    • Phase A (Control): Administer this compound alone. Collect serial blood samples for PK analysis and perform simultaneous ECG measurements.
    • Washout Period.
    • Phase B (Interaction): Pre-treat subjects with the interacting drug for a sufficient time to achieve steady-state inhibition/induction. Co-administer this compound with the interacting drug and repeat PK and ECG sampling.
    • Data Analysis: Compare this compound AUC, C~max~, and half-life between phases. Analyze QTc intervals using Fridericia's or Bazett's correction. A significant increase in AUC and QTc indicates a clinically relevant interaction [4] [2].

Troubleshooting Common Research Scenarios

Scenario: Unexpected high plasma concentrations of this compound in a preclinical study.

  • Potential Cause: Co-administration of a CYP2D6 inhibitor or the subject being a CYP2D6 poor metabolizer phenotype.
  • Solution: Review the subject's genotype (if available) and concomitant medication records. In controlled studies, use genotyped subjects or account for polymorphism as a variable.

Scenario: A subject develops significant extrapyramidal symptoms (EPS) during a trial.

  • Potential Cause: Drug interaction leading to elevated this compound levels (e.g., introduction of a CYP2D6 inhibitor) [6].
  • Solution: Implement protocol-mandated checks for new medications. Have a mitigation plan, which may include dose reduction or administration of an anticholinergic agent like benztropine.

Scenario: Unexplained reduction in this compound efficacy in a cohort.

  • Potential Cause: Induction of this compound metabolism by a drug like carbamazepine (CYP3A4 inducer) or by heavy smoking (CYP1A2 inducer).
  • Solution: Screen for and document use of inducing agents and smoking status as standard practice.

Key Takeaways for Researchers

  • Primary Metabolic Pathway: this compound is predominantly metabolized by CYP2D6, making it highly susceptible to interactions with inhibitors of this enzyme and subject to polymorphic metabolism [2] [3].
  • Complex Interaction Profile: Contributions from CYP1A2 and CYP3A4, combined with risks for QTc prolongation and CNS depression, necessitate a comprehensive screening strategy in trial design [4] [2].
  • Critical Monitoring Parameters: Key endpoints for interaction studies include this compound plasma levels (AUC, C~max~), ECG/QTc interval, and the emergence of extrapyramidal symptoms [4] [1].

References

Evidence Summary: Fluphenazine and Anticholinergic Use

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Agent Evidence Summary Key Finding on Anticholinergic Use
Amisulpride [1] Systematic Review (1 RCT, n=36): Compared need for concomitant anticholinergic medication. [1] Significantly higher requirement with fluphenazine (Risk Ratio: 7.82, 95% CI 1.07 to 57.26). [1]
Atypical Antipsychotics (collectively) [2] Meta-analysis (4 RCTs, n=202): Compared this compound to risperidone, quetiapine, and olanzapine. [2] More patients on this compound required additional anticholinergic medications. [2]
Low-Potency Antipsychotics [2] Meta-analysis (7 RCTs, n=1,567): Compared this compound to other typical antipsychotics. [2] Higher incidence of EPS with this compound, implying greater need for anticholinergic management. [2]

Mechanistic Basis for Anticholinergic Requirement

The need for anticholinergic medication is directly linked to this compound's high potency in blocking dopamine D2 receptors in the nigrostriatal pathway of the brain. This action can lead to an imbalance with cholinergic activity, resulting in extrapyramidal symptoms (EPS) [3] [4]. Anticholinergic drugs correct this imbalance.

G A This compound Administration B High-Potency D2 Receptor Blockade in Nigrostriatal Pathway A->B C Altered Dopamine/Acetylcholine Balance in Basal Ganglia B->C D Onset of Extrapyramidal Symptoms (EPS) C->D E Administer Anticholinergic Medication (e.g., Benztropine) E->D Manages

Experimental and Clinical Protocols

For researchers designing studies or analyzing clinical data, consider these protocols related to anticholinergic use:

  • Defining the Metric: In clinical trials, the requirement for anticholinergic medication is often a predefined secondary outcome measure. The typical metric is the proportion of patients in each treatment group who receive a concomitant anticholinergic drug during the trial period [1] [2].
  • Standardized Assessment: The Abnormal Involuntary Movement Scale (AIMS) is a well-studied tool for the systematic assessment of extrapyramidal symptoms and tardive dyskinesia in patients on antipsychotics [4].
  • Dosing Considerations: this compound decanoate, a long-acting injectable, is a common formulation. Note that oral this compound hydrochloride at 10 mg/day is approximately equivalent to 12.5 mg of this compound decanoate given every 3 weeks [5] [6] [7].

Important Safety and Contextual Notes

  • High EPS Incidence: A 1976 study found that 65% of patients on this compound (both oral and depot forms) required benztropine for EPS management [3].
  • Comparative Cost: this compound decanoate remains in use partly due to low cost, but its side effect profile is generally less favorable than second-generation antipsychotic LAIs [3].
  • Black-Box Warning: this compound, like other antipsychotics, carries a warning for increased mortality in elderly patients with dementia-related psychosis [4] [7].

References

optimizing fluphenazine decanoate injection intervals

Author: Smolecule Technical Support Team. Date: February 2026

Dosing Intervals & Pharmacokinetics

What is the standard dosing range and interval for fluphenazine decanoate?

The typical maintenance dosing for this compound decanoate is 12.5 mg to 100 mg, administered via deep intramuscular injection [1] [2] [3]. The most common injection frequency in clinical practice is every 2 weeks [4] [2]. However, official labeling and clinical studies support a wider range of every 2 to 4 weeks, with some evidence for intervals up to 5 or 6 weeks in stable patients [1] [2] [3].

How is the dose calculated when converting from oral this compound?

A standard conversion guide is provided below. The estimated monthly LAI dose is approximately 1.25 times the total daily oral dose [4].

Oral Dose (this compound Daily) LAI/IM Dose (this compound Decanoate)
10 - 20 mg 25 mg every 2 weeks [2]

Table: Dose conversion from oral to long-acting injectable (LAI) this compound [2].

What are the key pharmacokinetic parameters that influence injection intervals?

The pharmacokinetic profile of this compound decanoate is characterized by significant variability, which is a critical consideration for dosing interval studies.

Parameter Details Implication for Dosing
Elimination Half-life 7 to 10 days (Decanoate) [5] [6] Supports dosing intervals of multiple weeks.
Time to Peak Plasma Level 1 to 8 hours post-injection; high inter-patient variability [4] Rapid onset of action after injection.
Therapeutic Plasma Range Trough level of 1 to 4 ng/mL (recommended target) [2] Key for Therapeutic Drug Monitoring (TDM) to guide interval and dose optimization.
Inter-patient Variability Wide variation in C~max~, AUC, and clearance observed [7] Necessitates individualized dosing rather than fixed regimens.

Table: Key pharmacokinetic parameters of this compound decanoate [4] [2] [7].

Optimization & Experimental Protocols

What is the clinical evidence for different injection intervals?

A Cochrane Review protocol aims to evaluate the benefits and harms of different administration intervals (less than 4 weeks, 4 weeks, and more than 4 weeks) for outcomes like relapse, symptoms, and side effects [1]. Current evidence is based on clinical observation and pharmacokinetic principles rather than definitive comparative trials.

What methodologies are used to optimize intervals in clinical studies?

The following workflow outlines a systematic approach for designing studies on injection interval optimization:

cluster_0 Intervention Arms Start Patient Cohort Selection Step1 Initiation & Loading Dose Start->Step1 Step2 Stabilization & TDM Step1->Step2 Step3 Randomization to Interval Arm Step2->Step3 Step4 Blinded Monitoring Phase Step3->Step4 A Arm A: q2-3 weeks Step3->A B Arm B: q4 weeks Step3->B C Arm C: q5-6 weeks Step3->C Step5 Outcome Assessment & Analysis Step4->Step5

Diagram: Proposed workflow for a randomized controlled trial on injection interval optimization.

Key methodological components include:

  • Therapeutic Drug Monitoring (TDM): Measuring trough plasma levels before the next injection is critical. The target range of 1 to 4 ng/mL can guide dose and interval adjustments to prevent sub-therapeutic levels or excessive accumulation [2].
  • Systematic Titration: Studies often use a loading dose strategy (e.g., 12.5-25 mg weekly for 3 weeks) to rapidly achieve steady state, followed by a transition to a longer maintenance interval [2].
  • Outcome Measures: Primary endpoints typically include relapse rate, symptom stability (using scales like PANSS), and emergence of side effects [1].

Troubleshooting & Safety

How should a missed dose be managed?

The management strategy depends on the established maintenance interval [2]:

  • For 2 or 3-week intervals: If the last dose was 4-6 weeks ago, administer the maintenance dose. If beyond 6 weeks, restart the loading regimen.
  • For 4-week intervals (after at least 2 stable doses): The next dose can be administered up to 8 weeks after the last injection.

What are the primary safety concerns and side effects?

This compound is a first-generation antipsychotic with a side effect profile that is comparable to other FGAs but likely less favorable than second-generation antipsychotics (SGAs) [4]. Key concerns include:

  • High incidence of Extrapyramidal Symptoms (EPS): A 1976 study found 65% of patients required benztropine for EPS management [4]. This is a major tolerability issue.
  • Other Effects: Sedation, anticholinergic effects (dry mouth, constipation), and potential for QTc prolongation, though robust data on cardiac effects is limited [4] [6].

Key Takeaways for Researchers

  • Individualization is Paramount: Wide pharmacokinetic variability means fixed dosing intervals are suboptimal. TDM is a crucial tool for optimization.
  • Intervals are Flexible: While 2 weeks is common, evidence supports extending to 4-6 weeks in stable patients, which may improve acceptability and reduce healthcare contacts.
  • Tolerability is a Major Limitation: The high burden of EPS remains a significant challenge compared to some newer agents, a key consideration for drug development.

References

minimizing fluphenazine sedation drowsiness

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the neurobiological basis for fluphenazine-induced sedation? this compound antagonizes histamine H1 receptors and alpha-1 adrenergic receptors, which is strongly linked to sedation and drowsiness [1] [2]. Its antidopaminergic activity in the mesolimbic pathway treats positive symptoms of psychosis but can also contribute to reduced alertness.

  • How does the sedative profile of this compound compare to other antipsychotics? A Cochrane review of randomized trials provides a direct comparison of adverse events between this compound and low-potency antipsychotics. This compound was associated with significantly less sedation and drowsiness [3].

  • What experimental strategies can minimize sedation in preclinical models? Key approaches include establishing a minimum effective dose to avoid excessive receptor blockade, considering divided dosing to lower peak plasma concentrations, and exploring the addition of agents to counteract sedation (e.g., cautious use of stimulants in animal models, noting potential confounds).

  • Which receptors should be profiled to predict a compound's sedative potential? In vitro binding assays should prioritize determining affinity (Ki) for the histamine H1 receptor and the alpha-1 adrenergic receptor. High affinity for these targets is a strong predictor of sedative properties [2].

Comparative Adverse Event Profile

The table below summarizes key findings from a meta-analysis comparing this compound with low-potency antipsychotics (e.g., chlorpromazine) [3].

Adverse Event This compound (Event Rate) Low-Potency Antipsychotic (Event Rate) Relative Risk (RR) [95% CI] Quality of Evidence
Sedation 20% 64% RR 0.31 [0.13 to 0.77] High
Drowsiness 18% 25% RR 0.67 [0.53 to 0.86] Moderate
At least one Movement Disorder 15% 10% RR 2.11 [1.41 to 3.15] Low
Akathisia 15% 6% RR 2.28 [1.58 to 3.28] Moderate
Dizziness 8% 17% RR 0.49 [0.32 to 0.73] Moderate
Dry Mouth 11% 18% RR 0.63 [0.45 to 0.89] Moderate

Experimental Protocols for Investigation

1. Protocol for Dose-Response and Sedation Assessment in Animal Models

  • Objective: To determine the relationship between this compound dose, plasma levels, and markers of sedation to establish a therapeutic window.
  • Materials: this compound (oral or injectable), animal model (e.g., rodents), equipment for behavioral tests (e.g., open field, locomotor activity boxes).
  • Methodology:
    • Dose Administration: Administer this compound across a range of doses. Include a vehicle control group.
    • Behavioral Monitoring: Assess locomotor activity and exploratory behavior at predetermined time points post-administration to quantify sedation.
    • Plasma Level Analysis: Collect blood samples at peak effect times to measure drug concentrations.
    • Data Analysis: Correlate plasma concentration with the degree of behavioral suppression to define the sedative threshold.

2. Protocol for Receptor Binding Affinity Assay

  • Objective: To quantitatively evaluate the affinity of this compound for histamine H1 and alpha-1 adrenergic receptors.
  • Materials: Cell membranes expressing human cloned receptors, radiolabeled ligand, unlabeled this compound, filtration apparatus.
  • Methodology:
    • Incubation: Incubate the receptor preparation with a fixed concentration of a radiolabeled ligand and increasing concentrations of unlabeled this compound.
    • Separation & Measurement: Separate bound from free ligand via rapid filtration and measure the radioactivity.
    • Data Calculation: Use competitive binding curves to calculate the inhibition constant (Ki), which quantifies receptor affinity. A lower Ki indicates stronger binding [2].

Mechanistic and Experimental Pathways

The following diagram illustrates the primary mechanisms behind this compound-induced sedation and the core experimental workflow for its investigation.

cluster_mechanism Mechanism of Sedation cluster_workflow Experimental Workflow This compound This compound H1 Histamine H1 Receptor This compound->H1 Antagonism Alpha1 α1-Adrenergic Receptor This compound->Alpha1 Antagonism Sedation Sedation H1->Sedation Reduced Activity Alpha1->Sedation Reduced Activity Start Define Hypothesis InVivo In Vivo Dosing & Behavioral Assay Start->InVivo InVitro In Vitro Receptor Binding Assay Start->InVitro PK Pharmacokinetic Analysis InVivo->PK Analyze Analyze Data & Establish Correlation InVitro->Analyze PK->Analyze

Key Takeaways for Research and Development

  • Receptor Profile is Key: this compound's sedative effects are mechanistically linked to its off-target activity at H1 and α1-adrenergic receptors, not its primary dopamine D2 antagonism [1] [2].
  • A Trade-Off in Side Effects: While this compound may be preferable when sedation is a major concern, it carries a higher risk of movement disorders (extrapyramidal symptoms) compared to many low-potency antipsychotics [3].
  • Focus on the Therapeutic Window: The core research goal should be to define the precise dosing that maintains efficacy (D2 blockade in the mesolimbic pathway) while minimizing sedation (H1/α1 blockade), as plasma levels are highly variable between individuals [4] [1].

References

Efficacy and Safety Comparison: Fluphenazine vs. Low-Potency Antipsychotics

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the findings from a Cochrane systematic review that included seven randomized controlled trials (RCTs) with 1,567 participants, providing the most direct comparative evidence [1] [2].

Comparison Aspect Fluphenazine (High-Potency FGA) Low-Potency Antipsychotics Relative Effect & Evidence Quality

| Overall Efficacy | 55% response rate | 55% response rate | RR 1.06 (CI 0.75 to 1.50); No significant difference (Moderate quality evidence) [1]. | | Treatment Acceptability | 36% left studies early | 36% left studies early | RR 1.00 (CI 0.88 to 1.14); No significant difference (Moderate quality evidence) [1]. | | Key Adverse Events: Movement Disorders | | | | | • At least one movement disorder | 15% | 10% | RR 2.11 (CI 1.41 to 3.15); Significantly higher with this compound (Low quality evidence) [1]. | | • Akathisia | 15% | 6% | RR 2.28 (CI 1.58 to 3.28); Significantly higher with this compound [1]. | | • Dystonia | 5% | 2% | RR 2.66 (CI 1.25 to 5.64); Significantly higher with this compound [1]. | | • Rigor | 27% | 12% | RR 2.18 (CI 1.20 to 3.97); Significantly higher with this compound [1]. | | • Tremor | 15% | 6% | RR 2.53 (CI 1.37 to 4.68); Significantly higher with this compound [1]. | | Key Adverse Events: Other Effects | | | | | • Sedation | 20% | 64% | RR 0.31 (CI 0.13 to 0.77); Significantly higher with low-potency drugs (High quality evidence) [1]. | | • Dizziness | 8% | 17% | RR 0.49 (CI 0.32 to 0.73); Significantly higher with low-potency drugs [1]. | | • Dry Mouth | 11% | 18% | RR 0.63 (CI 0.45 to 0.89); Significantly higher with low-potency drugs [1]. | | • Nausea/Vomiting | 4% / 3% | 15% / 8% | RR 0.25 (CI 0.14 to 0.45) / RR 0.36 (CI 0.18 to 0.72); Significantly higher with low-potency drugs [1]. |

Experimental Protocol of the Key Cochrane Review

For professionals evaluating the quality of this evidence, the methodology of the primary systematic review is detailed below [1].

  • Objective: To review the effects of the high-potency antipsychotic this compound compared to those of low-potency antipsychotics for people with schizophrenia.
  • Data Sources: The researchers searched the Cochrane Schizophrenia Group's Trials Register in November 2010.
  • Study Selection: Included were all RCTs comparing this compound with first-generation low-potency antipsychotic drugs for people with schizophrenia or schizophrenia-like psychosis.
  • Data Extraction & Analysis: Two reviewers independently extracted data. For dichotomous data (e.g., response rates), they calculated risk ratios (RR) and their 95% confidence intervals (CI) on an intention-to-treat basis using a random-effects model.
  • Outcomes Measured:
    • Primary: Response to treatment.
    • Secondary: Leaving the study early, relapse, changes in global state, and various adverse effects.

The following diagram illustrates the workflow of this systematic review.

Start Research Question: This compound vs. Low-Potency Antipsychotics A Search Cochrane Schizophrenia Group Trials Register (2010) Start->A B Inclusion Criteria: RCTs, Schizophrenia/Schizophrenia-like Psychosis A->B C 7 RCTs Included n = 1,567 participants B->C D Independent Data Extraction by Two Reviewers C->D E Statistical Analysis: Risk Ratios (RR) with 95% CI Random-Effects Model D->E F Synthesis of Evidence: Efficacy, Acceptability, Adverse Effects E->F

Mechanisms of Action and Side Effect Profiles

The divergent side effect profiles are rooted in the distinct pharmacological mechanisms of these drug classes.

  • This compound (High-Potency): It is a potent antagonist of postsynaptic dopamine D2 receptors, particularly in the mesolimbic pathway, which underlies its efficacy against positive psychotic symptoms [3] [4]. However, its high potency and strong D2 blockade in the nigrostriatal pathway are responsible for the high incidence of extrapyramidal symptoms (EPS) like akathisia, dystonia, and parkinsonism [3] [5].
  • Low-Potency Antipsychotics: While also D2 antagonists, they are characterized by broader antagonism at other receptor types, including muscarinic cholinergic, histaminic (H1), and alpha-1 adrenergic receptors [3]. This broader activity is the primary reason for their different side effect profile, which features sedation, dizziness, dry mouth, and orthostatic hypotension more prominently [1] [3].

The diagram below maps these mechanisms to their respective therapeutic and adverse effects.

Interpretation and Research Gaps

  • Key Conclusion: For researchers and clinicians, the core finding is that while efficacy is comparable, the choice between high- and low-potency FGAs should be guided by their distinct adverse effect profiles and patient-specific factors, including tolerance to specific side effects [1] [2].
  • Limitations and Modern Context: The evidence base, largely from a 2014 Cochrane review, is dated. The authors noted the moderate to low quality of included studies and poor reporting of trial design [1]. In contemporary practice, the use of this compound and other FGAs has declined with the advent of second-generation antipsychotics (SGAs), which generally have a lower risk of EPS [3] [5]. This compound's long-acting injectable (LAI) formulation remains in use, often due to its low cost, though its prescribing is influenced by healthcare inequities and resource limitations rather than evidence of superior efficacy [5].

References

fluphenazine vs quetiapine comparative effectiveness

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety: Quetiapine vs. Fluphenazine

Comparison Aspect Quetiapine (SGA) This compound (FGA) Significance & Notes
Overall Efficacy No statistically significant difference from this compound [1] [2] [3] No statistically significant difference from quetiapine [1] [2] [3] Based on BPRS and CGI scores in therapy-resistant schizophrenia.
Response Rate 25% (3 of 12 subjects) [1] 15% (2 of 13 subjects) [1] Difference was not statistically significant.
Study Completion 58% [1] 31% [1] Trend favoring quetiapine; 89% of this compound discontinuations were due to lack of efficacy.

| Key Side Effects | • Sedation/Somnolence: Common [4]Metabolic: Weight gain, increased blood sugar/cholesterol [4]Sexual Function: Less dysfunction, improves orgasm quality [5] | • Extrapyramidal Symptoms (EPS): Dystonia, involuntary movements, tremor [4]Prolactin Elevation: High levels (24.4 mg/dl) [5]Anticholinergic Use: More frequently required [3] | this compound's side effect profile is dominated by movement disorders. | | Prolactin Impact | Low (8.2 mg/dl) – normalizes levels [5] | High (24.4 mg/dl) – elevates levels [5] | High prolactin can cause menstrual problems, galactorrhea, and gynecomastia. | | Sexual Dysfunction | 50% of patients reported dysfunction [5] | 78% of patients reported dysfunction [5] | Quetiapine associated with greater benefit in sexual functioning. |


Experimental Data and Methodologies

The comparative data in the table above is primarily derived from rigorous clinical trial designs. Here are the methodologies of the key studies cited.

Primary 12-Week RCT (Conley et al., 2005)

This study provides the core efficacy and tolerability data [1].

  • Design: A 12-week, double-blind, randomized controlled trial.
  • Population: 38 patients with stringently defined therapy-resistant schizophrenia.
  • Interventions:
    • Quetiapine: Fixed dose of 400 mg/day.
    • This compound: Fixed dose of 12.5 mg/day.
  • Primary Outcomes:
    • Change in Brief Psychiatric Rating Scale (BPRS) and Clinical Global Impression (CGI) scores.
    • Study completion rates and reasons for discontinuation.
  • Additional Measures:
    • Treatment response: Defined as a ≥20% decrease in total BPRS score.
    • Safety: Assessed using the Simpson Angus Scale (SAS) for extrapyramidal symptoms (EPS).
Sexual Functioning Sub-study (Kelly et al., 2006)

This study explores a critical side effect impacting quality of life and adherence [5].

  • Design: A 12-week, double-blind, randomized controlled trial (subset of the main RCT).
  • Population: 27 patients with schizophrenia from the main study.
  • Interventions: Same as main RCT (Quetiapine 400 mg/day, this compound 12.5 mg/day).
  • Primary Outcomes:
    • Changes in Sexual Function Questionnaire (CSFQ) scores.
    • Prolactin levels measured at baseline and endpoint.
    • Prolactin-Related Adverse Event Questionnaire (PRAEQ) for hormonal problems.
Cochrane Systematic Review (Sampford et al., 2016)

This review synthesizes evidence from multiple studies for a broader perspective [2] [3].

  • Design: Systematic review and meta-analysis.
  • Search Method: Comprehensive search of the Cochrane Central Register of Studies.
  • Selection Criteria: Included all RCTs comparing oral this compound with any other oral atypical antipsychotic (including quetiapine).
  • Data Analysis:
    • For dichotomous data (e.g., response rates), the Risk Ratio (RR) with 95% confidence intervals was calculated.
    • For continuous data, the Mean Difference (MD) was used.
    • The quality of evidence was rated using the GRADE approach.

Mechanisms of Action and Safety Pathways

The differing side effect profiles of these drugs can be understood through their distinct mechanisms of action, as illustrated below.

G cluster_fga This compound (FGA) cluster_sga Quetiapine (SGA) Antipsychotic Antipsychotic Drug FGA_MOA High affinity for D₂ dopamine receptors in mesolimbic pathway Antipsychotic->FGA_MOA SGA_MOA Transient D₂ blockade & significant 5-HT₂A serotonin receptor antagonism Antipsychotic->SGA_MOA FGA_Efficacy Reduces Positive Symptoms FGA_MOA->FGA_Efficacy Therapeutic Effect FGA_SE_1 High D₂ blockade in nigrostriatal pathway FGA_MOA->FGA_SE_1 Off-Target Effect FGA_SE_2 High D₂ blockade in tuberoinfundibular pathway FGA_MOA->FGA_SE_2 Off-Target Effect FGA_Outcome1 Extrapyramidal Symptoms (EPS) Tremor, Dystonia, Dyskinesia FGA_SE_1->FGA_Outcome1 FGA_Outcome2 Hyperprolactinemia Galactorrhea, Sexual Dysfunction FGA_SE_2->FGA_Outcome2 SGA_Efficacy Reduces Positive Symptoms SGA_MOA->SGA_Efficacy Therapeutic Effect SGA_SE_1 Lower EPS risk SGA_MOA->SGA_SE_1 SGA_SE_2 Transient D₂ blockade avoids sustained prolactin elevation SGA_MOA->SGA_SE_2 SGA_SE_3 Histamine (H₁) & Alpha-1 adrenergic receptor blockade SGA_MOA->SGA_SE_3 SGA_Outcome1 Minimal EPS SGA_SE_1->SGA_Outcome1 SGA_Outcome2 Minimal Prolactin Change SGA_SE_2->SGA_Outcome2 SGA_Outcome3 Sedation, Weight Gain, Orthostatic Hypotension SGA_SE_3->SGA_Outcome3

Diagram: Comparative Mechanisms of Action and Adverse Outcome Pathways for this compound and Quetiapine. This diagram illustrates how the shared antipsychotic efficacy of both drugs arises from dopamine D₂ receptor antagonism in the mesolimbic pathway. Their distinct side effect profiles are determined by their receptor affinity and selectivity: this compound's high affinity for D₂ receptors in other brain pathways leads to EPS and hyperprolactinemia, while Quetiapine's transient D₂ blockade and action on serotonin, histamine, and adrenergic receptors result in a lower risk of EPS but higher risk of metabolic and sedative side effects.


Interpretation and Clinical Relevance

  • Balancing Efficacy and Tolerability: The core clinical takeaway is that while both drugs are effective, the choice depends on individual patient tolerance and risk factors. Quetiapine may be preferable for patients particularly concerned about movement disorders or sexual health, despite its own risks of weight gain and sedation [1] [5] [4].
  • Considerations for Adherence: The trend toward higher study completion rates with quetiapine suggests that its tolerability profile may lead to better long-term treatment adherence, a critical factor in managing a chronic condition like schizophrenia [1].
  • Limitations of Evidence: It is important to note that the Cochrane review assessing this comparison graded the available evidence as being of "very low quality" due to the small size, short duration, and risk of bias in the included studies [2] [3]. Therefore, these findings should be interpreted with caution.

References

fluphenazine vs pimozide chronic schizophrenia

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Profile Comparison

The table below summarizes key findings from comparative studies on fluphenazine and pimozide.

Aspect This compound Pimozide
Overall Efficacy Effective as a comparator in maintenance therapy [1] [2] At least as effective as this compound in continuation therapy [2]; No significant difference in relapse rates [1]
Key Positive Findings - Associated with fewer unwanted effects in one study [2]
Key Adverse Findings - High incidence of tardive dyskinesia (3/4 of patients in one study) [1]; Significant weight loss (avg. 5.4 kg) [1]
Impact on Activity Levels No significant difference from pimozide in activating chronic, inert patients [3] No significant difference from this compound in activating chronic, inert patients [3]

Mechanisms of Action

Both this compound and pimozide are typical (first-generation) antipsychotics. Their primary mechanism is the antagonism of dopamine D2 receptors in the brain, which is considered the common target for antipsychotic drugs [4] [5].

  • Dopamine Supersensitivity in Schizophrenia: Research suggests that multiple genetic and environmental risk factors for schizophrenia converge on a final common pathway of dopamine supersensitivity. This is reflected in elevated levels of the high-affinity state of the dopamine D2 receptor (D2High) [4].
  • Shared Primary Target: Both drugs exert their antipsychotic effects primarily by blocking D2 receptors. While they may also bind to other receptors, the correlation between clinical potency and D2 receptor affinity is the most consistent [4].

The following diagram illustrates the shared primary mechanism and key differential effects of these two antipsychotics.

Start Schizophrenia Risk Factors DopaminePathway Final Common Pathway: Dopamine Supersensitivity (Elevated D2High Receptors) Start->DopaminePathway This compound This compound DopaminePathway->this compound Pimozide Pimozide DopaminePathway->Pimozide D2Receptor Blocks Dopamine D2 Receptors This compound->D2Receptor FluphenSide1 Blocks Neuronal Voltage-Gated Sodium Channels This compound->FluphenSide1 Pimozide->D2Receptor PimoSide1 Higher incidence of Tardive Dyskinesia Pimozide->PimoSide1 PimoSide2 Significant Weight Loss Pimozide->PimoSide2 Effect1 Antipsychotic Effect D2Receptor->Effect1 Effect2 Risk of Extrapyramidal Side Effects (EPS) D2Receptor->Effect2

Key Experimental Data and Methodologies

Here is a detailed look at the design and protocols of the pivotal studies comparing these two drugs.

Study Focus & Reference Study Design & Duration Participant Profile Key Experimental Protocol & Interventions

| Maintenance Therapy & Side Effects [1] | Double-blind trial; 9 months | 28 male chronic schizophrenic in-patients | Intervention 1: Oral pimozide, administered once weekly. Intervention 2: this compound decanoate (depot), administered mostly once fortnightly. Assessments: Relapse rates, tardive dyskinesia assessment, weight monitoring, plasma drug and prolactin levels. | | Continuation Therapy [2] | Controlled, comparative trial; duration not specified | Schizophrenic patients discharged from hospital | Intervention 1: Oral pimozide. Intervention 2: Depot injections of this compound decanoate. Assessment: Clinical effectiveness and unwanted effects in a community-setting. | | Activity Level Measurement [3] | Double-blind crossover trial | 20 chronic inert male schizophrenic patients | Intervention: Patients received both pimozide and this compound in different phases. Assessment Methods: Nursing observations, psychiatric rating, and an operant conditioning method to measure patient activity levels. |

Key Takeaways for Professionals

  • Historical Context is Critical: The most direct comparative data is several decades old. Treatment paradigms and the understanding of side effects have evolved significantly since then.
  • Pimozide's Safety Signal: The high incidence of tardive dyskinesia and significant weight loss associated with pimozide in one study is a severe adverse effect that requires careful risk-benefit analysis [1].
  • This compound's Additional Mechanism: this compound's action as a blocker of neuronal voltage-gated sodium channels is a distinct secondary mechanism that is not shared by all antipsychotics and may contribute to its overall clinical profile [6].

References

Fluphenazine Extrapyramidal Side Effects Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparison Key Findings on Extrapyramidal Side Effects (EPS) Supporting Data / Source
Fluphenazine vs. Atypical Antipsychotics Switching to risperidone did not reduce EPS rates but caused more weight gain and prolactin elevation. Atypical APs generally have lower EPS due to 5-HT2A receptor antagonism. RCT: No significant difference in new-onset EPS or tardive dyskinesia between groups staying on this compound/haloperidol vs. switching to risperidone [1].
This compound Enanthate vs. Decanoate This compound Enanthate caused more frequent and severe EPS, particularly akathisia, compared to the decanoate formulation. Comparative Study: 61% of patients had EPS; 22% were clinically significant. Enanthate formulation produced more significant EPS [2].
Typical vs. Atypical Antipsychotics (Mechanism) Typical APs (e.g., this compound): High EPS risk due to potent D2 antagonism in nigrostriatal pathway. Atypical APs: Lower EPS due to 5-HT2A antagonism and faster D2 dissociation. Expert Review: High D2 occupancy (>80%) linked to EPS. Atypical APs have lower D2 occupancy, 5-HT2A blockade, and faster D2 dissociation, reducing EPS risk [3].

Detailed Experimental Data and Methodologies

For research and development purposes, the experimental designs from the key studies cited are detailed below.

Randomized Controlled Trial: Switching to Risperidone [1]
  • Objective: To compare the effectiveness and safety of staying on long-acting injectable this compound or haloperidol versus switching to long-acting injectable risperidone.
  • Methods:
    • Design: Open-label, randomized controlled trial.
    • Participants: 62 adult outpatients with schizophrenia or schizoaffective disorder stabilized on this compound decanoate (n=22) or haloperidol decanoate (n=40).
    • Intervention: Patients were randomly assigned to either stay on their current medication or switch to risperidone microspheres.
    • Duration: 6-month protocol-driven treatment, with an additional 6-month naturalistic follow-up.
    • Outcome Measures: Primary outcome was time to treatment discontinuation. Secondary outcomes included psychopathology, hospitalizations, and side effects (including new-onset EPS and tardive dyskinesia), assessed using standardized scales and clinical reports.
  • Key Findings: No significant difference was found in the rate of new-onset EPS or tardive dyskinesia between the two groups.
Comparative Study: this compound Enanthate vs. Decanoate [2]
  • Objective: To compare the incidence and severity of EPS between two long-acting injectable formulations of this compound.
  • Methods:
    • Design: Comparative study.
    • Participants: 49 schizophrenic outpatients stabilized on oral antipsychotics.
    • Intervention: Patients received either 12.5 mg or 18.75 mg of this compound enanthate or this compound decanoate.
    • Assessment: Patients were examined for EPS one and two weeks after the injection.
    • Outcome Measures: Presence and clinical significance of extrapyramidal symptoms.
  • Key Findings: EPS were common, but the enanthate formulation was associated with more clinically significant symptoms, especially akathisia.

Mechanisms of Action and Pathways to EPS

The differential risk of EPS between typical and atypical antipsychotics is rooted in their distinct mechanisms of action, particularly their interaction with dopamine and serotonin receptors in the brain. The following diagram illustrates the key pathways and mechanisms.

G Start Antipsychotic Drug FGA First-Generation (e.g., this compound) Start->FGA SGA Second-Generation (e.g., Risperidone, Clozapine) Start->SGA D2_Block_FGA Potent D2 Receptor Antagonism FGA->D2_Block_FGA D2_Block_SGA D2 Receptor Antagonism SGA->D2_Block_SGA 5HT2A_Block 5-HT2A Receptor Antagonism SGA->5HT2A_Block Mesolimbic Mesolimbic Pathway D2_Block_FGA->Mesolimbic Nigrostriatal Nigrostriatal Pathway D2_Block_FGA->Nigrostriatal D2_Block_SGA->Mesolimbic Reduced EPS Reduced EPS Risk 5HT2A_Block->Reduced EPS Balances Dopamine Release Therapeutic Effect Therapeutic Effect (Reduced Psychosis) Mesolimbic->Therapeutic Effect EPS Extrapyramidal Side Effects (EPS) Nigrostriatal->EPS Dopamine Blockade Disrupts Motor Control

The core mechanism involves dopamine D2 receptor blockade [3] [4]. All effective antipsychotics share this property in the mesolimbic pathway, which is responsible for reducing positive psychotic symptoms. However, This compound is a high-potency typical antipsychotic that binds tightly to D2 receptors in the nigrostriatal pathway. This blockade disrupts the normal dopamine-mediated regulation of movement, leading to EPS [4].

In contrast, atypical antipsychotics like risperidone and clozapine have a more complex pharmacology. They also block D2 receptors, but they simultaneously antagonize serotonin 5-HT2A receptors [3] [5]. This serotonergic blockade increases dopamine release in the striatum, which partially counteracts the D2 blockade and helps to normalize motor function, thereby reducing the incidence and severity of EPS [3].

References

fluphenazine versus haloperidol Tourette syndrome

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Side Effect Comparison

The table below summarizes key comparative data for fluphenazine and haloperidol in Tourette syndrome treatment, integrating results from clinical studies and pharmacological profiles.

Aspect This compound Haloperidol
Efficacy in TS Effective for tic suppression [1]. Effective for tic suppression [1].
Comparative Efficacy Direct comparison showed similar efficacy to haloperidol for tic suppression [1]. Direct comparison showed similar efficacy to this compound for tic suppression [1].
Side Effect Profile Fewer adverse effects than haloperidol in direct comparison; considered an effective alternative [1]. Side effects often nullified therapeutic benefits; high incidence of adverse effects [1].
Common Side Effects Extrapyramidal Symptoms (EPS), sedation, anticholinergic effects (dry mouth, constipation) [2] [3]. Extrapyramidal Symptoms (EPS), sedation, high fever/rigidity (NMS), restlessness (akathisia) [4].
Typical Dosing (for TS) Not fully established; general oral psychosis dosing: 2.5-10 mg/day, divided [2]. Weight-based: 0.05-0.075 mg/kg/day or start at 0.25-0.5 mg daily; maintenance: 1-4 mg/day [4].

Supporting Clinical Trial Data

A key retrospective review directly compared haloperidol, this compound, and clonidine in patients with Tourette syndrome [1].

  • Haloperidol Outcomes: Improved tic symptoms in 50 out of 60 patients (83%). However, a high burden of side effects frequently outweighed these benefits.
  • This compound Outcomes: Effectively suppressed tics in 24 out of 31 patients (77%). When directly compared in 23 patients, this compound demonstrated comparable efficacy with fewer adverse effects than haloperidol.
  • Conclusion: The study authors concluded that This compound can be considered an alternative to other neuroleptic drugs for TS, offering a potentially more favorable tolerability profile [1].

Mechanisms of Action and Side Effects

Both this compound and haloperidol are first-generation (typical) antipsychotics. Their primary therapeutic mechanism for tic suppression is the blockade of postsynaptic dopamine D2 receptors in the brain's mesolimbic pathway [2] [4]. This action reduces the excessive dopaminergic activity thought to contribute to tics.

However, blocking D2 receptors in other brain pathways leads to their well-known side effects, particularly extrapyramidal symptoms (EPS). The following diagram illustrates the relationship between receptor blockade and clinical effects.

g cluster_pathways Neural Pathways & Effects Antipsychotic Drug Antipsychotic Drug Dopamine D2\nReceptor Blockade Dopamine D2 Receptor Blockade Antipsychotic Drug->Dopamine D2\nReceptor Blockade Mesolimbic Pathway Mesolimbic Pathway Dopamine D2\nReceptor Blockade->Mesolimbic Pathway Nigrostriatal Pathway Nigrostriatal Pathway Dopamine D2\nReceptor Blockade->Nigrostriatal Pathway Tuberoinfundibular Pathway Tuberoinfundibular Pathway Dopamine D2\nReceptor Blockade->Tuberoinfundibular Pathway Therapeutic Effect:\nTic Suppression Therapeutic Effect: Tic Suppression Mesolimbic Pathway->Therapeutic Effect:\nTic Suppression Adverse Effect:\nExtrapyramidal Symptoms (EPS) Adverse Effect: Extrapyramidal Symptoms (EPS) Nigrostriatal Pathway->Adverse Effect:\nExtrapyramidal Symptoms (EPS) Adverse Effect:\nHyperprolactinemia Adverse Effect: Hyperprolactinemia Tuberoinfundibular Pathway->Adverse Effect:\nHyperprolactinemia

While their core mechanism is shared, this compound is classified as a high-potency typical antipsychotic, whereas haloperidol is a highly potent typical antipsychotic [2] [4]. Both carry significant risk for EPS due to their potent D2 blockade without significant serotonin receptor activity.

Dosing and Clinical Management

  • This compound Dosing: For psychosis, oral dosing starts at 2.5 to 10 mg per day, divided every 6-8 hours [2]. Specific dosing for Tourette syndrome is not well-established in the available literature, so treatment is typically initiated at the lower end of the dosage range and carefully titrated.
  • Haloperidol Dosing: For Tourette syndrome, dosing is weight-based at 0.05 to 0.075 mg/kg per day. Guidelines recommend starting at 0.25 to 0.5 mg daily, with a maintenance dose ranging from 1 to 4 mg per day, administered in divided doses [4].

For both medications, careful monitoring for side effects is crucial. This includes using tools like the Abnormal Involuntary Movement Scale (AIMS) to screen for EPS and tardive dyskinesia, as well as monitoring for hyperprolactinemia and cardiac effects [2].

Key Experimental Protocols

For researchers, understanding the methodology of comparative trials is essential. The following workflow outlines the design of a typical clinical study comparing these two agents.

g Patient Cohort\n(Chronic Schizophrenia or TS) Patient Cohort (Chronic Schizophrenia or TS) Randomization Randomization Patient Cohort\n(Chronic Schizophrenia or TS)->Randomization Group A:\nHaloperidol Decanoate Group A: Haloperidol Decanoate Randomization->Group A:\nHaloperidol Decanoate Group B:\nthis compound Decanoate Group B: This compound Decanoate Randomization->Group B:\nthis compound Decanoate Double-Blind Treatment Period\n(20 weeks to 8 months) Double-Blind Treatment Period (20 weeks to 8 months) Group A:\nHaloperidol Decanoate->Double-Blind Treatment Period\n(20 weeks to 8 months) Group B:\nthis compound Decanoate->Double-Blind Treatment Period\n(20 weeks to 8 months) Outcome Assessment Outcome Assessment Double-Blind Treatment Period\n(20 weeks to 8 months)->Outcome Assessment Efficacy Scales\n(CPRS, Tic Severity) Efficacy Scales (CPRS, Tic Severity) Outcome Assessment->Efficacy Scales\n(CPRS, Tic Severity) Side Effect Monitoring\n(EPS, Weight, Lab Tests) Side Effect Monitoring (EPS, Weight, Lab Tests) Outcome Assessment->Side Effect Monitoring\n(EPS, Weight, Lab Tests) Use of Rescue Meds\n(e.g., Anticholinergics) Use of Rescue Meds (e.g., Anticholinergics) Outcome Assessment->Use of Rescue Meds\n(e.g., Anticholinergics)

Key Methodological Details:

  • Study Design: Double-blind, randomized, parallel-group design is standard [5] [6].
  • Dosing & Potency: Studies often use a defined potency ratio for depot formulations (e.g., haloperidol decanoate to this compound decanoate at approximately 1.4:1 or 3:1) [5] [6].
  • Outcome Measures:
    • Efficacy: Measured using standardized scales like the Comprehensive Psychopathological Rating Scale (CPRS) sub-scales for schizophrenic symptoms or specific tic severity scales [5].
    • Tolerability: Systematically track the incidence and severity of EPS, consumption of antiparkinsonian medication (e.g., benztropine, orphenadrine), weight change, and other adverse events [5] [1].

Conclusion for Clinical and Research Decisions

For researchers and clinicians focusing on Tourette syndrome, the evidence indicates:

  • Efficacy: Both this compound and haloperidol are effective for tic suppression.
  • Tolerability: this compound presents a clinically significant advantage with a better-tolerated side effect profile, making it a valuable alternative when side effects limit the use of haloperidol [1].
  • Considerations: The choice between them should be guided by an individual's risk profile for specific side effects, cost considerations, and formulation needs (e.g., availability of long-acting injectables).

References

fluphenazine validation ICH guidelines HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Fluphenazine HPLC Methods

The table below compares the core parameters of two modern, stability-indicating RP-HPLC methods for quantifying this compound.

Parameter Method 1 (Solid Dosage Form) [1] [2] Method 2 (Forced Degradation & Kinetics) [3] [4]
Detection Wavelength 254 nm [1] [2] 250 nm [4]
Mobile Phase Phosphate buffer (pH 3.0) : Methanol : Acetonitrile (500:300:200 v/v/v) [1] [2] Phosphate buffer (pH 4.0) : Acetonitrile (40:60, v/v) [4]
Linearity Range 2.5 - 120 μg/mL [1] [2] 2.0 - 20.0 μg/mL [4]
Correlation Coefficient > 0.999 [1] [2] Not explicitly stated (Method is validated) [4]
Accuracy > 97% [1] [2] Compared favorably with official methods [4]
Key Stress Findings Sensitive to photolytic and oxidative stress conditions [1] [2] Major degradation under oxidative stress; kinetics studied [3] [4]

Experimental Protocols and Data

Here is a detailed breakdown of the experimental methodologies and supporting data from the research.

Method Development and Chromatographic Conditions

Both methods use a reversed-phase C18 column at ambient temperature but differ in their mobile phase composition to achieve optimal separation of this compound from its degradation products.

  • Method 1: This method uses a complex, isocratic mobile phase system. The 0.02 M phosphate buffer is adjusted to pH 3.0 with orthophosphoric acid and then mixed with methanol and acetonitrile in a specific ratio. A flow rate of 1 mL/min is used [1] [2].
  • Method 2: This method employs a simpler, isocratic mobile phase of pH-adjusted phosphate buffer and acetonitrile. The pH of the 0.03 M potassium dihydrogen phosphate buffer is adjusted to 4.0. The flow rate is also 1 mL/min [4].
Forced Degradation (Stress) Studies

Forced degradation studies are critical for demonstrating the method's stability-indicating properties. The following diagram illustrates a typical workflow based on ICH guidelines.

Start This compound HCl Sample Acid Acidic Hydrolysis (e.g., 0.1N HCl) Start->Acid Base Alkaline Hydrolysis (e.g., 0.1N NaOH) Start->Base Oxidative Oxidative Stress (e.g., H₂O₂) Start->Oxidative Photolytic Photolytic Stress (UV Light) Start->Photolytic Thermal Thermal Stress (Dry Heat) Start->Thermal Analyze HPLC Analysis Acid->Analyze Base->Analyze Oxidative->Analyze Photolytic->Analyze Thermal->Analyze Profile Degradation Profile Analyze->Profile

Key Findings from Stress Studies:

  • Oxidative Stress: this compound is highly susceptible to oxidation, consistently producing the most significant degradation [3] [4]. One study calculated the first-order degradation kinetics, including the rate constant and half-life [4].
  • Photolytic Stress: The drug is also sensitive to light, confirming the need for protective packaging and handling [1] [2].
  • Other Conditions: Degradation under acidic, alkaline, and thermal stress is generally less pronounced, but the method must still resolve any resulting degradation products [3].
Method Validation as per ICH Guidelines

The methods were validated according to ICH Q2(R1), demonstrating acceptable performance for intended use [1] [3].

  • Specificity: Confirmed by the clear separation of the this compound peak from all degradation products generated during stress studies [1] [3].
  • Linearity: The linear response over the specified ranges was demonstrated with a high correlation coefficient (>0.999) [1] [2].
  • Precision: Both intra-day and inter-day precision were established, with relative standard deviation (RSD) values typically less than 2%, indicating high repeatability [5] [6].
  • Accuracy: Recovery studies at different concentration levels (50%, 100%, 150%) showed results close to 100%, proving the method's accuracy [5].

Advanced Considerations for Professionals

  • Greenness Assessment: Modern method development now often includes an evaluation of environmental impact. One study used four greenness assessment tools (Eco-Scale, AGP, AGREE, GAPI) to evaluate an HPLC method for this compound in combination with another drug, balancing analytical performance with sustainability [7].
  • Application to Degradation Kinetics: Stability-indicating methods can be used beyond simple quantification. As shown, they enable the study of degradation kinetics, which is vital for determining the shelf-life of a drug product [4].

References

fluphenazine specificity testing excipient interference

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Fluphenazine Measurement

The table below summarizes two high-performance liquid chromatography (HPLC) methods with coulometric detection identified in the search results, which are relevant for assessing specificity and sensitivity.

Method Feature HPLC with Coulometric Detection (Plasma) [1] HPLC with Coulometric Detection (Plasma) [2]
Analyte This compound This compound and this compound Decanoate
Sample Volume 1 mL plasma Information not specified in excerpt
Sample Preparation Simple one-step extraction Information not specified in excerpt
Key Specificity Feature No interference from known metabolites; distinct retention times Simultaneous measurement of parent drug and prodrug
Limit of Detection 10 pg/mL Information not specified in excerpt
Quantification Range 25 to 1,000 pg/mL Information not specified in excerpt
Linearity Linear (overall CV <5%) Information not specified in excerpt

Detailed Experimental Protocols

Here is a more detailed look at the experimental protocols for the methods described above, which provide a template for designing specificity tests.

1. Ultrasensitive Measurement of this compound in Plasma [1]

  • Sample Preparation: A straightforward, one-step extraction technique is used to isolate this compound from a 1 mL plasma sample.
  • Chromatography and Detection: The extracted sample is analyzed using High-Performance Liquid Chromatography (HPLC) coupled with coulometric detection.
  • Specificity and Validation: The method demonstrates a clear lack of interference from known this compound metabolites, as they elute at retention times distinct from the parent drug. The standard curve was linear from 25 to 1000 pg/mL, with a coefficient of variation (CV) of less than 5%, indicating high precision. This method was sensitive enough to track plasma concentrations for two days after a single 10 mg oral dose.

2. Simultaneous Measurement of this compound and its Prodrug [2]

  • Methodology: This study also employs HPLC with coulometric detection.
  • Key Advancement: Its primary advantage for specificity testing is its capability for the simultaneous measurement of both the active drug (this compound) and its prodrug, this compound decanoate, from a single plasma sample. This is crucial for distinguishing the analyte from the formulation's primary component in long-acting injectables.

The sample preparation and analysis workflow for these methods can be summarized as follows:

Start Start: Plasma Sample Prep Sample Preparation (One-step extraction) Start->Prep Analysis HPLC Analysis with Coulometric Detection Prep->Analysis Detect Analyte Detection & Quantification Analysis->Detect Specificity Specificity Confirmation Detect->Specificity

Research Recommendations

To obtain the specific data you need on excipient interference, I suggest the following approaches:

  • Refine Literature Search: Search for "forced degradation studies" or "method validation" for this compound in specific dosage forms (e.g., "this compound decanoate injection"). This can yield data on how the drug behaves in the presence of its formulation excipients under stress conditions.
  • Investigate Novel Formulations: Recent research into novel delivery systems, such as microneedle arrays, discusses the compatibility of this compound with various polymeric excipients, which may offer indirect evidence of specificity challenges [3].
  • Consult Pharmacopoeias: Standards like the United States Pharmacopeia (USP) often contain monographs for established drugs, which include validated compendial methods. These methods are required to demonstrate specificity in the presence of excipients and degradation products.

References

Validation Data for Fluphenazine Analytical Methods

Author: Smolecule Technical Support Team. Date: February 2026

Method Parameter Result Key Experimental Conditions

| Stability-Indicating RP-HPLC [1] | Linearity | Range: 2.5 - 120 µg/mL Correlation Coefficient (r): > 0.999 | Column: Not specified in excerpt. Mobile Phase: 0.02 M Phosphate buffer (pH 3.0) : Methanol : Acetonitrile (500:300:200, v/v/v) Detection: 254 nm [1] | | | Accuracy | > 97% recovery | | | Stability-Indicating HPLC [2] | Linearity | Range: 10 - 60 µg/mL | Column: Hibar C18 (250 mm x 4.6 mm, 5 µm) Mobile Phase: Methanol : Acetonitrile : 10 mM Ammonium Acetate (70:15:15, v/v/v, pH 6.0) Detection: 259 nm [2] | | | Precision (Intra-day & Inter-day) | RSD ≤ 1.77% | | | | Accuracy | Recovery: 98.29 - 101.53% | | | HPTLC [3] | Linearity | Range: 100 - 500 ng/µL Correlation Coefficient (r): 0.998 | Stationary Phase: Pre-coated Silica gel F254 HPTLC plates Mobile Phase: Methanol : Water (9:1, v/v) Detection: Densitometry at 306 nm [3] | | | Precision (Intra-assay & Inter-assay) | RSD: 0.73 - 1.86% | | | | Accuracy | Recovery: 98.29 - 101.53% | |

Experimental Protocols Overview

The following workflow generalizes the methodology used in the stability-indicating HPLC studies [1] [2].

start Method Development step1 Chromatographic Setup (Column, Mobile Phase, Detection) start->step1 step2 Forced Degradation Studies (Per ICH Guidelines) step1->step2 sub1 • Hydrolytic (Acid/Base) • Oxidative • Photolytic • Thermal step2->sub1 step3 Method Validation (Per ICH Q2(R1)) sub2 • Specificity • Linearity • Accuracy • Precision • Robustness step3->sub2 step4 Analysis of Samples sub1->step3 sub2->step4

  • Chromatographic Setup: Methods used Reverse-Phase (RP) chromatography. The specific column, mobile phase composition, pH, and flow rate (typically 1.0 mL/min for HPLC) are critical for separation [1] [2].
  • Forced Degradation: To prove the method is "stability-indicating," drug substances are stressed under various conditions (e.g., acid, base, oxidation, light, heat) to create degradation products. The method must effectively separate the main drug from these products [2].
  • Method Validation: The optimized method is rigorously tested according to International Council for Harmonisation (ICH) guidelines [1] [2].
    • Linearity: Solutions of known concentration are analyzed to demonstrate a proportional response over a specified range.
    • Accuracy: Typically assessed by a recovery study, where known amounts of standard are added to a sample, and the percentage recovered is calculated.
    • Precision: Measured by repeatability (intra-day) and intermediate precision (inter-day, different analysts), expressed as % Relative Standard Deviation (%RSD).

What the Data Reveals and Next Steps

The tabulated data shows that modern analytical methods for fluphenazine are highly linear, accurate, and precise, meeting regulatory standards for quality control. The forced degradation studies indicate that this compound is particularly susceptible to oxidative and photolytic degradation [1] [2].

Since a direct product comparison was not found, here are suggestions for your further research:

  • Search for Head-to-Head Clinical Trials: Look for recent meta-analyses or clinical studies that directly compare the efficacy, side-effect profile, and cost-effectiveness of this compound with other first- and second-generation antipsychotics.
  • Explore Formulation Comparisons: You could compare the analytical methods and stability profiles of different this compound formulations (e.g., oral tablets versus long-acting injectables) [4] [3].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Dark brown viscous oil

XLogP3

4.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

437.17486812 g/mol

Monoisotopic Mass

437.17486812 g/mol

Boiling Point

268-274 °C at 5.00E-01 mm Hg
BP: 250-252 °C at 0.3 mm Hg; 268-274 °C at 0.5 mm Hg

Heavy Atom Count

30

LogP

4.36
4.36 (LogP)
log Kow = 4.36
4.2

Decomposition

When heated to decomposition it emits very toxic fumes of /hydrogen fluoride/, /nitroge and sulfur/ oxides.

Appearance

Solid powder

Melting Point

224-226 (Salt)
Crystals from absolute alcohol. MP: 235-237 °C, also reported as 224.5-226 °C /Fluphenazine dihydrochloride/
Pale yellow-orange, viscous liquid. Slowly crystallizes at room temperature. MP: 30-32 °C. Very soluble in chloroform, ether, cyclohexane, methanol, ethanol. Insoluble in water /Fluphenazine decanoate/
< 25 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S79426A41Z

GHS Hazard Statements

Aggregated GHS information provided by 202 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For management of manifestations of psychotic disorders.

Livertox Summary

Fluphenazine is a phenothiazine and antipsychotic agent which is no longer in common use. Fluphenazine can cause mild and transient serum enzyme elevations and has been linked to rare instances of clinically apparent cholestatic liver injury.

Drug Classes

Antipsychotic Agents

Therapeutic Uses

Antipsychotic Agents, Phenothiazine; Dopamine Antagonists
Fluphenazine hydrochloride is indicated in the management of manifestations of psychotic disorders. /Included in US product label/
Fluphenazine hydrochloride has not been shown effective in the management of behavioral complications in patients with mental retardation. /Included in US product label/
Variability in response to antipsychotic drug treatment may be caused by variable patient compliance, interactions with other drugs, pharmacokinetic variations and variations in concentration-response relationships at the receptor level. Pharmacokinetic variations may in some cases be compensated by individual dosage adjustments based on plasma drug level measurements. The interpatient variability in response to certain time-course of drug concentrations at the receptor site could hitherto only be assessed by clinical judgement. New methods for in vivo assessment of receptor occupancy hold promise for possible measurement of parameters accounting for at least part of the interindividual variation in drug response at the receptor level. Monitoring of fluphenazine, perphenazine, thiothixene and sulpiride plasma levels by specific chemical assay methods seems to offer some guidance to individualization of drug doses. Definite therapeutic plasma level ranges have not been established for chlorpromazine and haloperidol. However, monitoring plasma levels of chlorpromazine or haloperidol might be of value when drug-induced toxicity is suspected, and as a means of controlling patient compliance.
For more Therapeutic Uses (Complete) data for Fluphenazine (6 total), please visit the HSDB record page.

Pharmacology

Fluphenazine is a trifluoro-methyl phenothiazine derivative intended for the management of schizophrenia and other psychotic disorders. Fluphenazine has not been shown effective in the management of behaviorial complications in patients with mental retardation.
Fluphenazine is a phenothiazine with antipsychotic activity. Fluphenazine exerts its actions by blocking postsynaptic dopamine D2 receptors in the limbic, cortical system and basal ganglia. This prevents the actions of dopamine, thereby reducing the hallucinations and delusions that are associated with schizophrenia.

MeSH Pharmacological Classification

Antipsychotic Agents

ATC Code

N - Nervous system
N05 - Psycholeptics
N05A - Antipsychotics
N05AB - Phenothiazines with piperazine structure
N05AB02 - Fluphenazine

Mechanism of Action

Fluphenazine blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain; depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis.
Agranulocytosis and the release of transaminase enzymes from liver cells are known consequences of neuroleptic drug use. These effects are most common with low potency neuroleptic drugs. It has been hypothesized that these effects are due to the direct toxic action of these drugs on blood and liver cells. The purpose of this study is to compare the cytotoxic effects of eight neuroleptic drugs in five different biological test systems. In all of the test systems, thioridazine, chlorpromazine, trifluoperazine, fluphenzine and thiothixene (group one drugs) were the most toxic drugs and molindone was the least toxic. Thioridazine was between 25 and 84 times more toxic than molindone. Loxapine was significantly more toxic than molindone, but less toxic than the group one drugs. Haloperidol was intermediate in toxicity between the group one drugs and loxapine. /It was/ concluded that the difference in cytotoxicity of the neuroleptic drugs observed in these experiments accounts in part for the increase in agranulocytosis and hepatotoxicity with thioridazine and chlorpromazine and for the lower incidence of these side effects with less toxic drugs. The possibility that tardive dyskinesia may be due to the cytotoxic effects of neuroleptic drugs is discussed and an experiment to test this hypothesis is suggested.
The principal pharmacologic effects of fluphenazine are similar to those of chlorpromazine. Fluphenazine is more potent on a weight basis than chlorpromazine. Fluphenazine has weak anticholinergic and sedative effects and strong extrapyramidal effects. Fluphenazine has weak antiemetic activity.
The development of phenothiazine derivatives as psychopharmacologic agents resulted from the observation that certain phenothiazine antihistaminic compounds produced sedation. In an attempt to enhance the sedative effects of these drugs, promethazine and chlorpromazine were synthesized. Chlorpromazine is the pharmacologic prototype of the phenothiazines. The pharmacology of phenothiazines is complex, and because of their actions on the central and autonomic nervous systems, the drugs affect many different sites in the body. Although the actions of the various phenothiazines are generally similar, these drugs differ both quantitatively and qualitatively in the extent to which they produce specific pharmacologic effects. /Phenothiazine General Statement/
In the CNS, phenothiazines act principally at the subcortical levels of the reticular formation, limbic system, and hypothalamus. Phenothiazines generally do not produce substantial cortical depression; however, there is minimal information on the specific effects of phenothiazines at the cortical level. Phenothiazines also act in the basal ganglia, exhibiting extrapyramidal effects. The precise mechanism(s) of action, including antipsychotic action, of phenothiazines has not been determined, but may be principally related to antidopaminergic effects of the drugs. There is evidence to indicate that phenothiazines antagonize dopamine-mediated neurotransmission at the synapses. There is also some evidence that phenothiazines may block postsynaptic dopamine receptor sites. However, it has not been determined whether the antipsychotic effect of the drugs is causally related to their antidopaminergic effects. Phenothiazines also have peripheral and/or central antagonistic activity against alpha-adrenergic, serotonergic, histaminic (H1-receptors), and muscarinic receptors. Phenothiazines also have some adrenergic activity, since they block the reuptake of monoamines at the presynaptic neuronal membrane, which tends to enhance neurotransmission. The effects of phenothiazines on the autonomic nervous system are complex and unpredictable because the drugs exhibit varying degrees of alpha-adrenergic blocking, muscarinic blocking, and adrenergic activity. The antipsychotic activity of phenothiazines may be related to any or all of these effects, but it has been suggested that the drugs' effects on dopamine are probably most important. It has also been suggested that effects of phenothiazines on other amines (eg, gamma-aminobutyric acid [GABA]) or peptides (eg, substance P, endorphins) may contribute to their antipsychotic effect. Further study is needed to determine the role of central neuronal receptor antagonism and of effects on biochemical mediators in the antipsychotic action of the phenothiazines and other antipsychotic agents. /Phenothiazine General Statement/
For more Mechanism of Action (Complete) data for Fluphenazine (17 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Vapor Pressure

1.11X10-10 mm Hg at 25 °C (est)

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

69-23-8

Absorption Distribution and Excretion

Fluphenazine hydrochloride is rapidly absorbed from the GI tract and from parenteral sites. Following oral or im administration of fluphenazine hydrochloride, the onset of action usually occurs within 1 hour; the duration of action is 6-8 hours. Following administration of a single dose of fluphenazine hydrochloride in one limited study, peak serum fluphenazine concentrations were reached within 1.5-2 or 0.5 hours following im or oral administration, respectively.
Esterification of fluphenazine slows the rate of release of the drug from fatty tissues, thus prolonging the drug's duration of action; administration of the esters in a sesame oil vehicle further delays their rate of release. Following im administration of fluphenazine decanoate in sesame oil, the onset of action occurs within 24-72 hours; the duration of action is usually 1-6 weeks, with an average of 2 weeks.
Phenothiazines are highly bound to plasma proteins.
The distribution and metabolic fate of fluphenazine have not been fully elucidated. Fluphenazine reportedly crosses the blood-brain barrier; radioactivity was present in CSF following im administration of radiolabeled fluphenazine decanoate in 2 individuals.
For more Absorption, Distribution and Excretion (Complete) data for Fluphenazine (7 total), please visit the HSDB record page.

Metabolism Metabolites

In dogs and rhesus monkeys, the major fecal metabolite, 7-hydroxyfluphenazine, was isolated and identified by mass spectrometric and NMR measurements, involving synthetic 7- and 8-hydroxyfluphenazines. 7-hydroxyfluphenazine is present in bile of treated dogs and rhesus monkeys as glucuronide.
Degradation of piperazine ring in fluphenazine in vivo leads to formation of gamma-(phenothiazinyl-10)-propylamine and of its ring substituted analogs CF3-gamma-(phenothiazinyl-10)-propylamine and C1-gamma-(phenothiazinyl-10)-propylamine.
Fluphenazine and its principal metabolites, fluphenazine sulfoxide, 7-hydroxyfluphenazine and fluphenazine conjugates were identified in human plasma, urine and feces, following im and oral administration of 25 mg of (14)C-fluphenazine dihydrochloride to patients.
Adult and newborn rats were treated with psychotropic drugs; neuroleptics (fluphenazine, benperidol, pimozide, thiotixen), an ataractic (oxazepam) and an anti- depressant (protriptyline) for periods up to one year or longer. The body weight was monitored, and brain weight, total cerebral lipid content, content of individual phospholipids, incorporation of (32)P into individual phospholipids, and the fatty acids composition of phosphatidylethanolamine were measured. The prolonged treatment with neuroleptics and an antidepressant, but not with oxazepam, produced profound, often biphasic or multiphasic changes in the biochemistry of phospholipids. These changes should be taken into account in discussion of the mechanism of action and side-effects of prolonged treatment with antidepressants and neuroleptics.
For more Metabolism/Metabolites (Complete) data for Fluphenazine (6 total), please visit the HSDB record page.
Fluphenazine has known human metabolites that include 10-{3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-2-(trifluoromethyl)-10H-5'-phenothiazin-5-one.

Associated Chemicals

Fluphenazine decanoate; 5002-47-1
Fluphenazine hydrochloride; 146-56-5
Fluphenazine enanthate; 2746-81-8
Fluphenazine dimaleate; 3093-66-1

Wikipedia

Fluphenazine

Drug Warnings

/Fluphenazine/ should never be given intravenously.
... Extrapyramidal reactions ... fairly common, usually 3 types ... Parkinsonian-like syndrome ... dystonia and dyskinesia, including torticollis, tics, and other involuntary muscle movements ... akathisia, shown by restlessness ... hyperreflexia, reported in newborn ... ./Phenothiazines/
12 patients, 24-62 yr old, developed tardive dyskinesia after receiving fluphenazine from 1-2 months to 10 years. First signs of tardive dyskinesia are reversible and length of time symptoms persist prior to discontinuing is more important than age.
Inappropriate antidiuretic hormone secretion most likely related with fluphenazine enanthate therapy in schizophrenic patient 2 days following im dose of 50 mg patient was admitted to hospital. /Fluphenazine Enanthate/
For more Drug Warnings (Complete) data for Fluphenazine (47 total), please visit the HSDB record page.

Biological Half Life

... The mean terminal half-life of fluphenazine (+ or - SD) was 16.4 + or - 13.3 hr. ...
Plasma half-life of fluphenazine after a single dose was 14.7 hours in 1 patient given hydrochloride by mouth and 14.9 and 15.3 hours in 2 patients given hydrochloride by intramuscular injection. Half-life was 3.6 and 3.7 days in 2 patients given enanthate intramuscularly and 9.6 and 6.8 days in 2 patients given the decanoate intramuscularly.

Use Classification

Pharmaceuticals

Methods of Manufacturing

Fluphenazine may be prepared by condensing 2-(trifluoromethyl)-10-(3-chloropropyl)phenothiazine with 1-piperazineethanol in toluene with the aid of sodamide. ... The starting phenothiazine compound may be prepared by heating 3-(trifluoromethyl)diphenylamine with sulfur and condensing the resulting 2-(trifluoromethyl)phenothiazine with 1-bromo-3-chloropropane.
Fluphenazine may be prepared by condensing 2-(trifluoromethyl)-10-(3-chloropropyl)phenothiazine with 1-piperazineethanol in toluene with the aid of sodamide. Reaction of the purified base with a double molar quantity of hydrogen chloride yields ... /the hydrochloride salt/. ... The starting phenothiazine compound may be prepared by heating 3-(trifluoromethyl)diphenylamine with sulfur and condensing the resulting 2-(trifluoromethyl)phenothiazine with 1-bromo-3-chloropropane. /Fluphenazine hydrochloride/
Fluphenazine is esterified with decanoyl chloride in the presence of pyridine. /Fluphenazine decanoate/
Fluphenazine is esterified through reaction with enanthoyl chloride in the presnece of pyridine. /Fluphenazine enanthate/

Analytic Laboratory Methods

Thin-layer chromatographic method to identify fluphenazine, using a 2-solvent system of benzene & dioxane concentrated ammonia is presented.
Fluorometric determination of fluphenazine employing in situ photochemical oxidation.
Determination of sulfoxide in degraded phenothiazine formulations by difference spectrophotometry. /Phenothiazine formulations/
In presence of suitable oxidizing agent, phenothiazines develop characterisitic color that can be used for qualitative determination. /Phenothiazines/
TLC of basic drugs /including thioridazine/ on silica gel.

Clinical Laboratory Methods

Determination of fluphenazine in human plasma by radioimmunoassay.
Determination of fluphenazine in plasma by ion-pair partition chromatography.

Storage Conditions

Commercially available preparations of fluphenazine should be protected from light and stored at room temperature; oral preparations should be stored in tightly closed containers. Freezing of the oral solution and injections should be avoided. Slight yellowish discoloration of fluphenazine hydrochloride injection will not affect potency or efficacy, but the injection should not be used if markedly discolored or if a precipitate is present.
At the time of manufacture, air in the vials of the commercially available fluphenazine decanoate and fluphenazine hydrochloride injections is replaced with nitrogen to avoid oxidation and discoloration.
Store in tight, light-resistant container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.

Interactions

An increase in insulin dosage or decrease in chlorpromazine dosage may be necessary to maintain control of blood glucose levels in patients receiving insulin ... Other phenothiazines that may increase blood glucose levels include fluphenazine ... .
Concurrent use of imipramine and chlorpromazine may result in increased serum levels of either drug. ... Chlorpromazine inhibits the metabolism of imipramine and nortriptyline. Similar precaution should be observed when other ... phenothiazines are used concurrently ... . /Phenothiazines/
A drug interaction involving ascorbic acid and fluphenazine hydrochloride was reported in a 23 yr old male manic depressive patient. During 13 days patient received replacement ascorbic acid steady state fluphenazine hydrochloride plasma levels declined 25% from baseline. This reduction was associated with escalation of manic behavior. Mechanism by which ascorbic acid replacement lowers fluphenazine hydrochloride plasma levels might involve not only liver enzyme induction but also interactions at the absorptive phase. /Fluphenazine hydrochloride/
QT interval-prolonging medications, including cisapride, erythromycin, and quinidine /may produce/ additive QT interval prolongation increasing the risk of developing cardiac arrhythmias when /concurrently administered with phenothiazines/. /Phenothiazines/
For more Interactions (Complete) data for Fluphenazine (31 total), please visit the HSDB record page.

Stability Shelf Life

Light sensitive. /Fluphenazine Decanoate/
Unstable in strong light, but stable in air at room temperature. /Fluphenazine Enanthate/

Dates

Last modified: 08-15-2023

Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function

Susanne Gerndt, Cheng-Chang Chen, Yu-Kai Chao, Yu Yuan, Sandra Burgstaller, Anna Scotto Rosato, Einar Krogsaeter, Nicole Urban, Katharina Jacob, Ong Nam Phuong Nguyen, Meghan T Miller, Marco Keller, Angelika M Vollmar, Thomas Gudermann, Susanna Zierler, Johann Schredelseker, Michael Schaefer, Martin Biel, Roland Malli, Christian Wahl-Schott, Franz Bracher, Sandip Patel, Christian Grimm
PMID: 32167471   DOI: 10.7554/eLife.54712

Abstract

Ion selectivity is a defining feature of a given ion channel and is considered immutable. Here we show that ion selectivity of the lysosomal ion channel TPC2, which is hotly debated (Calcraft et al., 2009; Guo et al., 2017; Jha et al., 2014; Ruas et al., 2015; Wang et al., 2012), depends on the activating ligand. A high-throughput screen identified two structurally distinct TPC2 agonists. One of these evoked robust Ca
-signals and non-selective cation currents, the other weaker Ca
-signals and Na
-selective currents. These properties were mirrored by the Ca
-mobilizing messenger, NAADP and the phosphoinositide, PI(3,5)P
, respectively. Agonist action was differentially inhibited by mutation of a single TPC2 residue and coupled to opposing changes in lysosomal pH and exocytosis. Our findings resolve conflicting reports on the permeability and gating properties of TPC2 and they establish a new paradigm whereby a single ion channel mediates distinct, functionally-relevant ionic signatures on demand.


In vitro and in vivo identification of clinically approved drugs that modify ACE2 expression

Sanju Sinha, Kuoyuan Cheng, Alejandro A Schäffer, Kenneth Aldape, Eyal Schiff, Eytan Ruppin
PMID: 32729248   DOI: 10.15252/msb.20209628

Abstract

The COVID-19 pandemic caused by SARS-CoV-2 has is a global health challenge. Angiotensin-converting enzyme 2 (ACE2) is the host receptor for SARS-CoV-2 entry. Recent studies have suggested that patients with hypertension and diabetes treated with ACE inhibitors (ACEIs) or angiotensin receptor blockers have a higher risk of COVID-19 infection as these drugs could upregulate ACE2, motivating the study of ACE2 modulation by drugs in current clinical use. Here, we mined published datasets to determine the effects of hundreds of clinically approved drugs on ACE2 expression. We find that ACEIs are enriched for ACE2-upregulating drugs, while antineoplastic agents are enriched for ACE2-downregulating drugs. Vorinostat and isotretinoin are the top ACE2 up/downregulators, respectively, in cell lines. Dexamethasone, a corticosteroid used in treating severe acute respiratory syndrome and COVID-19, significantly upregulates ACE2 both in vitro and in vivo. Further top ACE2 regulators in vivo or in primary cells include erlotinib and bleomycin in the lung and vancomycin, cisplatin, and probenecid in the kidney. Our study provides leads for future work studying ACE2 expression modulators.


Based on Principles and Insights of COVID-19 Epidemiology, Genome Sequencing, and Pathogenesis: Retrospective Analysis of Sinigrin and Prolixin

Jilan Nazeam, Esraa Z Mohammed, Mariam Raafat, Mariam Houssein, Asmaa Elkafoury, Dina Hamdy, Lina Jamil
PMID: 32804597   DOI: 10.1177/2472555220950236

Abstract

Severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) is the causative pathogen of pandemic coronavirus disease 2019 (COVID-19). So far, no approved therapy has been developed to halt the spread of the pathogen, and unfortunately, the strategies for developing a new therapy will require a long time and very extensive resources. Therefore, drug repurposing has emerged as an ideal strategy toward a smart, versatile, quick way to confine the lethal disease. In this endeavor, natural products have been an untapped source for new drugs. This review represents the confederated experience of multidisciplinary researchers of 99 articles using several databases: Google Scholar, Science Direct, MEDLINE, Web of Science, Scopus, and PubMed. To establish the hypothesis, a Bayesian perspective of a systematic review was used to outline evidence synthesis. Our docking documentation of 69 compounds and future research agenda assumptions were directed toward finding an effective and economic anti-COVID-19 treatment from natural products. Glucosinolate, flavones, and sulfated nitrogenous compounds demonstrate direct anti-SARS-CoV-2 activity through inhibition protease enzymes and may be considered potential candidates against coronavirus. These findings could be a starting point to initiate an integrative study that may encompass interested scientists and research institutes to test the hypothesis in vitro, in vivo, and in clinics after satisfying all ethical requirements.


Maintenance Treatment With Long-Acting Injectable Antipsychotics for People With Nonaffective Psychoses: A Network Meta-Analysis

Giovanni Ostuzzi, Federico Bertolini, Cinzia Del Giovane, Federico Tedeschi, Chiara Bovo, Chiara Gastaldon, Michela Nosé, Filippo Ogheri, Davide Papola, Marianna Purgato, Giulia Turrini, Christoph U Correll, Corrado Barbui
PMID: 33596679   DOI: 10.1176/appi.ajp.2020.20071120

Abstract

This study compared relapse prevention and acceptability of long-acting injectable (LAI) antipsychotics in the maintenance treatment of adults with nonaffective psychoses.
The authors searched MEDLINE, Embase, PsycINFO, CINAHL, CENTRAL, and online registers for randomized controlled trials published until June 2020. Relative risks and standardized mean differences were pooled using random-effects pairwise and network meta-analysis. The primary outcomes were relapse rate and all-cause discontinuation ("acceptability"). The quality of included studies was rated with the Cochrane Risk of Bias tool, and the certainty of pooled estimates was measured with GRADE (Grading of Recommendations Assessment, Development, and Evaluation).
Of 86 eligible trials, 78 (N=11,505) were included in the meta-analysis. Regarding relapse prevention, most of the 12 LAIs included outperformed placebo. The largest point estimates and best rankings of LAIs compared with placebo were found for paliperidone (3-month formulation) and aripiprazole. Moderate to high GRADE certainty for superior relapse prevention compared with placebo was also found for (in descending ranking order) risperidone, pipothiazine, olanzapine, and paliperidone (1-month formulation). In head-to-head comparisons of LAIs, only haloperidol was inferior to aripiprazole, fluphenazine, and paliperidone. For acceptability, most LAIs outperformed placebo, with moderate to high GRADE certainty for (in descending ranking order) zuclopenthixol, aripiprazole, paliperidone (3-month formulation), olanzapine, flupenthixol, fluphenazine, and paliperidone (1-month formulation). In head-to-head comparisons, only LAI aripiprazole had superior acceptability to other LAIs (bromperidol, fluphenazine, paliperidone [1-month formulation], pipothiazine, and risperidone).
LAI formulations of paliperidone (3-month formulation), aripiprazole, olanzapine, and paliperidone (1-month formulation) showed the highest effect sizes and certainty of evidence for both relapse prevention and acceptability. Results from this network meta-analysis should inform frontline clinicians and guidelines.


Corneal toxicity with endothelial deposits after prolonged combined use of two phenothiazine antipsychotics

F López-Herrero, M Contreras-Díaz, J L Sánchez-Vicente
PMID: 32143847   DOI: 10.1016/j.oftal.2019.12.018

Abstract




Impact of calmodulin inhibition by fluphenazine on susceptibility, biofilm formation and pathogenicity of caspofungin-resistant Candida glabrata

Andrés Ceballos Garzon, Daniela Amado, Estelle Robert, Claudia M Parra Giraldo, Patrice Le Pape
PMID: 32011702   DOI: 10.1093/jac/dkz565

Abstract

In recent decades, Candida glabrata has emerged as a frequent cause of life-threatening fungal infection. In C. glabrata, echinocandin resistance is associated with mutations in FKS1/FKS2 (β-1,3-glucan synthase). The calmodulin/calcineurin pathway is implicated in response to antifungal stress and calcineurin gene disruption specifically reverses Fks2-mediated resistance of clinical isolates.
We evaluated the impact of calmodulin inhibition by fluphenazine in two caspofungin-resistant C. glabrata isolates.
C. glabrata isolates were identified by ITS1/ITS4 (where ITS stands for internal transcribed spacer) sequencing and the echinocandin target FKS1/FKS2 genes were sequenced. Susceptibility testing of caspofungin in the presence of fluphenazine was performed by a modified CLSI microbroth dilution method. The effect of the fluphenazine/caspofungin combination on heat stress (37°C or 40°C), oxidative stress (0.2 and 0.4 mM menadione) and biofilm formation (polyurethane catheter) was analysed. A Galleria mellonella model using blastospores (1 × 109 cfu/mL) was developed to evaluate the impact of this combination on larval survival.
F659del was found in the FKS2 gene of both resistant strains. In these clinical isolates, fluphenazine increased susceptibility to caspofungin and reduced their thermotolerance. Furthermore, the fluphenazine/caspofungin combination significantly impaired biofilm formation in an in vitro polyurethane catheter model. All these features participated in the increasing survival of infected G. mellonella after combination treatment in comparison with caspofungin alone.
In a repurposing strategy, our findings confirm that calmodulin could provide a relevant target in life-threatening fungal infectious diseases.


Dopamine D2 receptor influences eye development and function in Zebrafish

Z Syambani Ulhaq
PMID: 31955999   DOI: 10.1016/j.oftal.2019.11.013

Abstract

Dopamine is synthesized by tyrosine hydroxylase and is considered as a major catecholamine in the vertebrate retina, including zebrafish. However, little is known about the role of dopamine D2 receptor (DRD2) in retinal physiology. Therefore, to elucidate the role of DRD2 in the eye development and function in zebrafish, fish were exposed to fluphenazine, quinpirole, or combination of both. Subsequently, the eye size, optic nerve diameter (ONd), and visual background adaptation were evaluated. The results showed that fluphenazine (fluphenazine, DRD2 antagonist) decreased eye size and optic nerve diameter followed by disruption of visual function. The addition of Quinpirole (quinpirole, DRD2 agonist) reversed the effects caused by fluphenazine, implying that DRD2 is necessary for normal eye development and function in zebrafish. Considering the role of dopaminergic neurons in retinal development and function, dysfunction of dopaminergic neuron signaling pathways in the retina may cause visual abnormalities, particularly in the involvement of dopamine in regulating light response.


Influence of phenothiazine molecules on the interactions between positively charged poly-l-lysine and negatively charged DPPC/DPPG membranes

Paulina Trombik, Katarzyna Cieślik-Boczula
PMID: 31689607   DOI: 10.1016/j.saa.2019.117563

Abstract

Phenothiazines are very effective antipsychotic drugs, which also have anticancer and antimicrobial activities. Despite being used in human treatment, the molecular mechanism of the biological actions of these molecules is not yet understood in detail. The role of the interactions between phenothiazines and proteins or lipid membranes has been much discussed. Herein, fourier-transform infrared (FTIR) spectroscopic studies were used to investigate the effect of three phenothiazines: fluphenazine (FPh); chlorpromazine (ChP); and propionylpromazine (PP) on the structures of a positively charged poly-l-lysine (PLL) peptide, a negatively charged dipalmitoylphosphatidylcholine/dipalmitoylphosphatidylglycerol (DPPC/DPPG) membrane, and on the mutual interactions between electrostatically associated PLL molecules and DPPC/DPPG membranes. Phenothiazine-induced alterations in the secondary structure of PLL, the conformational state (trans/gauche) of the hydrocarbon lipid chains, and the hydration of the DPPC/DPPG membrane interface were studied on the basis of amide I' vibrations, antisymmetric and symmetric stretching vibrations of the CH
groups of the lipid hydrocarbon chains (ν
CH
), and stretching vibrations of the lipid C=O groups (νC = O), respectively. It was shown that in the presence of negatively charged DPPC/DPPG membranes, the phenothiazines were able to modify the secondary structure of charged PLL molecules. Additionally, the effect of PLL on the structure of DPPC/DPPG membranes was also altered by the presence of the phenothiazine molecules.


Co-treatment With HIV Protease Inhibitor Nelfinavir Greatly Increases Late-phase Apoptosis of Drug-resistant KBV20C Cancer Cells Independently of P-Glycoprotein Inhibition

Ji Yeong Kim, Yoo Jung Park, Byung-Mu Lee, Sungpil Yoon
PMID: 31262902   DOI: 10.21873/anticanres.13524

Abstract

The study focused on identifying the mechanisms or drugs that might sensitize resistant KBV20C human oral squamous carcinoma cells overexpressing P-glycoprotein (P-gp) to antimitotic drug treatment.
Five HIV protease inhibitors (atazanavir, nelfinavir, darunavir, lopinavir, and ritonavir) were tested to identify drugs that could be used at a relatively low dose for sensitizing antimitotic drug-resistant KBV20C cells. Fluorescence-activated cell sorting, annexin V analyses, and rhodamine uptake tests were performed to further investigate the mechanism of action.
Co-treatment with nelfinavir or lopinavir had a high sensitizing effect on vincristine-treated KBV20C cells. Nelfinavir and lopinavir reduced cell viability, increased G
phase arrest, and up-regulated apoptosis when used as a co-treatment with vincristine. We also demonstrated that eribulin co-treatment with nelfinavir and lopinavir similarly increased sensitization of KBV20C cells. Only lopinavir was found to have a high P-gp-inhibitory activity (similar to verapamil). Interestingly, nelfinavir had very low P-gp-inhibitory activity, suggesting that vincristine-nelfinavir sensitization is independent of the P-gp-inhibitory effect of nelfinavir. We also demonstrated this same combination mainly caused sensitization due to late apoptosis in P-gp-overexpressing drug-resistant KBV20C cells.
Highly antimitotic drug-resistant KBV20C cells can be sensitized by co-treatment with the repositioned HIV protease inhibitors nelfinavir and lopinavir. In particular, the sensitizing effect of co-treatment with nelfinavir on antimitotic drug-resistant cancer cells was found to be strong and independent of P-gp-inhibitory activity. As P-gp inhibition can be toxic to normal cells, selecting nelfinavir may be safer for normal cells in patients with drug-resistant cancer.


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